molecular formula C12H11NO3 B186871 (3-Formyl-indol-1-yl)-acetic acid methyl ester CAS No. 351015-73-1

(3-Formyl-indol-1-yl)-acetic acid methyl ester

Cat. No.: B186871
CAS No.: 351015-73-1
M. Wt: 217.22 g/mol
InChI Key: ZKSBNZGJGCIDPQ-UHFFFAOYSA-N
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Description

(3-Formyl-indol-1-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBNZGJGCIDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354389
Record name Methyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351015-73-1
Record name Methyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester from Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from readily available indole: N-alkylation followed by Vilsmeier-Haack formylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and reaction mechanisms.

Synthetic Strategy

The synthesis of this compound from indole is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of the indole ring with a suitable haloacetate ester to introduce the acetic acid methyl ester moiety at the nitrogen atom. The subsequent step is the regioselective formylation of the C3 position of the N-substituted indole using the Vilsmeier-Haack reaction.

Synthesis_Pathway Indole Indole Intermediate (Indol-1-yl)-acetic acid methyl ester Indole->Intermediate N-Alkylation (Methyl Chloroacetate, K2CO3, DMF) Product This compound Intermediate->Product Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (Indol-1-yl)-acetic acid methyl ester

This procedure details the N-alkylation of indole with methyl chloroacetate.

Materials and Reagents:

  • Indole

  • Methyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of indole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (Indol-1-yl)-acetic acid methyl ester.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification Indole_DMF Dissolve Indole in DMF Add_K2CO3 Add K2CO3 Indole_DMF->Add_K2CO3 Stir_1 Stir for 30 min Add_K2CO3->Stir_1 Add_MeChloroacetate Add Methyl Chloroacetate Stir_1->Add_MeChloroacetate Stir_2 Stir for 8-12h at RT Add_MeChloroacetate->Stir_2 Quench Quench with Ice Water Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the N-alkylation of indole.

Step 2: Synthesis of this compound

This procedure details the Vilsmeier-Haack formylation of (Indol-1-yl)-acetic acid methyl ester. The Vilsmeier reagent is a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1].

Materials and Reagents:

  • (Indol-1-yl)-acetic acid methyl ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of (Indol-1-yl)-acetic acid methyl ester (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N(Me)2]+Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 Indole_Ester (Indol-1-yl)-acetic acid methyl ester Iminium_Salt Iminium Salt Intermediate Indole_Ester->Iminium_Salt + Vilsmeier Reagent Product (3-Formyl-indol-1-yl)-acetic acid methyl ester Iminium_Salt->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactionReactantsMolar Ratio (Indole:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1N-AlkylationIndole, Methyl Chloroacetate1 : 1.2DMFRoom Temp.8-1285-95
2Vilsmeier-Haack(Indol-1-yl)-acetic acid methyl ester, POCl₃, DMF1 : 1.5 : 5DMF40-502-480-90

Characterization Data

Product: this compound Molecular Formula: C₁₂H₁₁NO₃[2] Molecular Weight: 217.22 g/mol [2]

Spectroscopic Data:

Proton (¹H) NMR (CDCl₃, 400 MHz) δ (ppm)Carbon (¹³C) NMR (CDCl₃, 101 MHz) δ (ppm)
10.01 (s, 1H, -CHO)184.4 (-CHO)
8.35 (d, 1H, Ar-H)170.0 (-COOCH₃)
7.69 (s, 1H, Ar-H)137.9 (Ar-C)
7.50 – 7.33 (m, 3H, Ar-H)125.3 (Ar-C)
5.05 (s, 2H, -CH₂-)124.0 (Ar-CH)
3.75 (s, 3H, -OCH₃)122.9 (Ar-CH)
122.0 (Ar-CH)
118.1 (Ar-C)
109.9 (Ar-CH)
52.5 (-OCH₃)
48.9 (-CH₂-)

Note: NMR data is predicted and compiled from analogous structures. Actual chemical shifts may vary.

References

Spectroscopic Data and Experimental Protocols for (3-Formyl-indol-1-yl)-acetic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar indole derivatives and fundamental spectroscopic principles. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: Methyl 2-(3-formyl-1H-indol-1-yl)acetate

  • Molecular Formula: C₁₂H₁₁NO₃[1]

  • Molecular Weight: 217.22 g/mol [1]

  • CAS Number: 351015-73-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related indole-3-carbaldehydes and N-substituted indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HH-C(O) (formyl proton)
~8.3d1HH-4
~7.8s1HH-2
~7.4-7.3m2HH-5, H-6
~7.2d1HH-7
~5.0s2H-CH₂- (acetate)
~3.8s3H-OCH₃ (methyl ester)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185.0C=O (formyl)
~170.0C=O (ester)
~138.0C-7a
~137.0C-2
~125.0C-3a
~124.0C-4
~123.0C-6
~121.0C-5
~118.0C-3
~110.0C-7
~52.0-OCH₃
~48.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1680StrongC=O stretch (aldehyde)
~1600, ~1470MediumC=C stretch (aromatic)
~1220StrongC-O stretch (ester)
~750StrongC-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
217High[M]⁺ (Molecular Ion)
186Medium[M - OCH₃]⁺
158Medium[M - COOCH₃]⁺
130High[Indole-3-carbaldehyde]⁺ fragment
116Medium[Indole]⁺ fragment

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for indole derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition (400 or 500 MHz Spectrometer):

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate the signals to determine proton ratios.

¹³C NMR Acquisition (100 or 125 MHz Spectrometer):

  • Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform with an appropriate window function, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.

  • Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Prep Compound Synthesis & Purification NMR_Prep Prepare NMR Sample (Dissolve in Deuterated Solvent) Prep->NMR_Prep IR_Prep Prepare IR Sample (Thin Film on Salt Plate) Prep->IR_Prep MS_Prep Prepare MS Sample (Dilute Solution) Prep->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Structure Combine All Spectroscopic Data to Confirm Chemical Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Physical and chemical properties of (3-Formyl-indol-1-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Formyl-indol-1-yl)-acetic acid methyl ester, a derivative of the indole scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information is structured to be a valuable resource for researchers actively engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS Number 351015-73-1, is a solid organic compound.[1] While a definitive experimental melting point has not been reported in the literature, the related compound (3-Formyl-1-indolyl)acetic acid has a melting point of 197-200 °C. It is anticipated that the methyl ester would have a lower melting point. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 2-(3-formyl-1H-indol-1-yl)acetate[1]
CAS Number 351015-73-1[1][2]
Molecular Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [2]
Physical Form Solid[1]
Predicted Boiling Point 387.6 ± 22.0 °C[3]
Predicted Flash Point 188.2 °C[3]
Purity ≥95% (Commercially available)[1]
Storage Temperature Ambient[1]

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

TechniquePredicted Peaks/Signals
¹H NMR Signals corresponding to the indole ring protons, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the N-CH₂ protons, a singlet for the methyl ester protons, and aromatic protons in the range of 7-8.5 ppm.
¹³C NMR A signal for the aldehyde carbonyl carbon (~185 ppm), a signal for the ester carbonyl carbon (~170 ppm), signals for the indole ring carbons, a signal for the N-CH₂ carbon, and a signal for the methyl ester carbon.
FT-IR (cm⁻¹) A strong absorption band for the aldehyde C=O stretch (~1650-1680 cm⁻¹), a strong absorption band for the ester C=O stretch (~1730-1750 cm⁻¹), C-H stretching of the aromatic ring, and C-N stretching bands.
Mass Spec (m/z) A molecular ion peak [M]⁺ at approximately 217.07, corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from methyl 2-(1H-indol-1-yl)acetate. The first step involves the formylation of the indole ring at the C-3 position, followed by esterification of the resulting carboxylic acid.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic route.

Synthesis_Workflow Indole_1_acetate Methyl 2-(1H-indol-1-yl)acetate Formylation Formylation Indole_1_acetate->Formylation Vilsmeier_reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier_reagent->Formylation Formyl_indole_acid (3-Formyl-indol-1-yl)-acetic acid Formylation->Formyl_indole_acid Esterification Esterification Formyl_indole_acid->Esterification Esterification_reagents Methanol, Acid Catalyst Esterification_reagents->Esterification Final_product This compound Esterification->Final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of Methyl 2-(1H-indol-1-yl)acetate (Predicted Protocol)

This protocol is adapted from the general procedure for the formylation of indoles.

Materials:

  • Methyl 2-(1H-indol-1-yl)acetate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-(1H-indol-1-yl)acetate in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0 °C with stirring.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of methyl 2-(1H-indol-1-yl)acetate at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain crude (3-Formyl-indol-1-yl)-acetic acid.

Step 2: Fischer Esterification of (3-Formyl-indol-1-yl)-acetic acid (Predicted Protocol)

This protocol is a standard procedure for the esterification of carboxylic acids.

Materials:

  • (3-Formyl-indol-1-yl)-acetic acid (from Step 1)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Reflux condenser, heating mantle

Procedure:

  • Dissolve the crude (3-Formyl-indol-1-yl)-acetic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, its structural similarity to indole-3-carboxaldehyde suggests potential anti-inflammatory properties.[4] Indole-3-carboxaldehyde has been shown to modulate inflammatory responses by interacting with key signaling pathways.[5][6][7]

Inhibition of the NLRP3 Inflammasome Pathway

Indole-3-carboxaldehyde has been demonstrated to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][5][6][7] This inhibition is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway.[5][6][7]

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b promotes transcription NLRP3 NLRP3 NFkB->NLRP3 promotes transcription IL1b IL-1β (Inflammation) pro_IL1b->IL1b ASC ASC NLRP3->ASC recruits Caspase1 pro-Caspase-1 ASC->Caspase1 recruits Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 cleavage Active_Caspase1->pro_IL1b cleaves Compound (3-Formyl-indol-1-yl)-acetic acid methyl ester (Predicted) AhR AhR Compound->AhR activates AhR->NFkB inhibits ROS ROS AhR->ROS inhibits ROS->NLRP3 activates

Caption: Predicted inhibition of the NLRP3 inflammasome pathway.

Modulation of the TLR7 Signaling Pathway

Indole-3-carboxaldehyde has also been shown to regulate the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and subsequent inflammatory responses.[8][9] It is plausible that this compound could exhibit similar modulatory effects.

TLR7_Pathway cluster_0 Endosome cluster_1 Cytoplasm ssRNA Viral ssRNA TLR7 TLR7 ssRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines promotes transcription Compound (3-Formyl-indol-1-yl)-acetic acid methyl ester (Predicted) Compound->TLR7 inhibits

References

An In-depth Technical Guide to (3-Formyl-indol-1-yl)-acetic acid methyl ester (CAS 351015-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Formyl-indol-1-yl)-acetic acid methyl ester, CAS number 351015-73-1. This document collates available data on its characteristics, potential synthesis, and the biological context of its core chemical structure, the indole ring, which is a cornerstone in medicinal chemistry.

Core Chemical Properties and Identifiers

This compound is a derivative of indole, featuring a formyl group at the 3-position and a methyl acetate group attached to the indole nitrogen. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
CAS Number 351015-73-1[2][3][4]
Molecular Formula C₁₂H₁₁NO₃[2][4][5]
Molecular Weight 217.22 g/mol [2][4]
Exact Mass 217.07389321 g/mol [2]
Physical Form Solid[3]
Density (Predicted) 1.20 ± 0.1 g/cm³[2]
Boiling Point (Predicted) 387.6 ± 22.0 °C[2]
Flash Point (Predicted) 188.2 °C[2]
Refractive Index (Predicted) 1.577[2]
Storage Temperature Ambient Storage[3]
Chemical Identifiers

Proper identification is crucial for regulatory and research purposes.

Identifier TypeIdentifierSource
IUPAC Name methyl (3-formyl-1H-indol-1-yl)acetate[3]
InChI 1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3[3]
InChI Key ZKSBNZGJGCIDPQ-UHFFFAOYSA-N[3]
Synonyms Methyl 2-(3-formyl-1H-indol-1-yl)acetate, Methyl 2-(3-Formylindol-1-yl)acetate, 1H-Indole-1-acetic acid, 3-formyl-, methyl ester[2]
DSSTox ID DTXSID10354389[2]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of CAS 351015-73-1 are not detailed in the available literature, a logical synthetic route can be inferred from established organic chemistry principles for indole functionalization. The synthesis would likely involve a two-step process: formylation of the indole ring followed by N-alkylation.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Formylation of Indole (Vilsmeier-Haack Reaction)

A common and high-yield method for introducing a formyl group at the C3 position of indole is the Vilsmeier-Haack reaction.[6] This procedure is noted for its simplicity and the high purity of the resulting indole-3-aldehyde.[6]

  • Reagents: Indole, phosphorus oxychloride (POCl₃), and a formylating agent like dimethylformamide (DMF).[6]

  • Procedure Outline:

    • A complex is formed by slowly adding phosphorus oxychloride to chilled dimethylformamide.[6]

    • A solution of indole in dimethylformamide is then added to this complex at a controlled temperature (e.g., below 10°C).[6]

    • The reaction mixture is stirred and gently heated (e.g., to 35°C) to drive the reaction to completion.[6]

    • The reaction is quenched by pouring the mixture into ice water, followed by hydrolysis with a strong base (e.g., sodium hydroxide) to yield indole-3-aldehyde.[6]

    • The product, indole-3-aldehyde, is then isolated via filtration and purified.

Step 2: N-Alkylation of Indole-3-aldehyde

The second step involves attaching the acetic acid methyl ester group to the indole nitrogen.

  • Reagents: Indole-3-aldehyde, a suitable base (e.g., sodium hydride, potassium carbonate), and methyl bromoacetate.

  • Procedure Outline:

    • Indole-3-aldehyde is dissolved in a polar aprotic solvent (e.g., DMF, acetonitrile).

    • A base is added to deprotonate the indole nitrogen, forming an indolide anion.

    • Methyl bromoacetate is added to the reaction mixture, which then undergoes a nucleophilic substitution reaction with the indolide anion.

    • The reaction is monitored for completion (e.g., by TLC).

    • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

    • The final product, this compound, is purified using techniques such as column chromatography.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Alkylation Indole Indole Product1 Indole-3-aldehyde Indole->Product1 Formylation at C3 Reagents1 POCl₃, DMF Reagents1->Product1 Product1_ref Indole-3-aldehyde FinalProduct (3-Formyl-indol-1-yl)-acetic acid methyl ester Product1_ref->FinalProduct Alkylation at N1 Reagents2 Base (e.g., NaH) Methyl Bromoacetate Reagents2->FinalProduct

A proposed two-step synthesis workflow for the target compound.

Spectroscopic Data

Reference Data for Methyl indole-3-acetate (C₁₁H₁₁NO₂):

  • Mass Spectrometry: Electron ionization mass spectra are available, providing fragmentation patterns characteristic of the indole structure.[7]

  • Gas Chromatography: Retention indices for gas chromatography have been documented.[7]

Researchers synthesizing the title compound would need to perform standard characterization techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure.

Biological Activity and Significance

Direct studies on the biological activity of this compound are not found in the reviewed literature. However, its structural components—the indole-3-carboxaldehyde and indole-1-acetic acid scaffolds—are present in numerous biologically active molecules.

Relevance of the Indole-3-carboxaldehyde Scaffold

The indole-3-carboxaldehyde core is a crucial intermediate for synthesizing compounds with a wide array of therapeutic properties.[1] Derivatives have shown activities including:

  • Anti-inflammatory

  • Anti-cancer

  • Anti-bacterial and anti-fungal

  • Anti-HIV[1]

The formyl group at the C3 position is a versatile chemical handle, allowing for further modifications through reactions like condensations and reductive aminations to create diverse chemical libraries for drug screening.[1]

Relevance of the Indole-1-acetic acid Scaffold

The parent molecule, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class. Its methyl ester, Methyl indole-3-acetate (MeIAA), is considered an inactive form that can be hydrolyzed by esterase enzymes within plant cells to release active IAA.[8][9] This mechanism plays a role in regulating plant growth and development, including root formation and gravitropism.[8][9]

While the title compound has the ester on the N1 position rather than the C3 side chain, the structural similarity to plant auxins suggests a potential for interaction with auxin-related biological pathways, which would require experimental validation.

G cluster_Scaffolds Structural Scaffolds cluster_Activities Potential Biological Activities (Inferred) Compound (3-Formyl-indol-1-yl)-acetic acid methyl ester Scaffold1 Indole-3-carboxaldehyde Compound->Scaffold1 contains Scaffold2 Indole-1-acetic acid (Auxin-like structure) Compound->Scaffold2 related to Activity1 Anti-inflammatory Scaffold1->Activity1 Activity2 Anti-cancer Scaffold1->Activity2 Activity3 Antimicrobial Scaffold1->Activity3 Activity4 Hormonal Regulation (e.g., Auxin pathway) Scaffold2->Activity4

Logical relationship between the compound, its core scaffolds, and inferred activities.
Hypothetical Signaling Pathway Interaction

Given the structural similarity to indole-based auxins, the compound could potentially interact with auxin signaling pathways. In plants, auxin binds to receptor proteins (like TIR1), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes, triggering a cellular response.

G Compound Indole-based Ligand Receptor Auxin Receptor (e.g., TIR1) Compound->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Activates Repressor Aux/IAA Repressor SCF_Complex->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits DNA Auxin Response Element (DNA) ARF->DNA Binds to Response Cellular Response (Gene Expression) DNA->Response Leads to

References

The Multifaceted Biological Activities of Indole-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indole-3-carboxaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged as a privileged scaffold in medicinal chemistry. Its inherent biological activity and the synthetic tractability of its aldehyde functional group and indole nucleus make it an attractive starting point for the development of novel therapeutic agents.[1] Derivatives of I3A have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of I3A derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Indole-3-carboxaldehyde derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[1]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various indole-3-carboxaldehyde derivatives against a range of human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Sulfonohydrazide4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[3][4]
Sulfonohydrazide4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[3][4]
ThiosemicarbazoneIndole-thiosemicarbazone derivativeA549 (Lung)11.5[5]
ThiosemicarbazoneIndole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[5]
Chalcone3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-18.1 ± 0.2 µg/mL[1]
Chalcone3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-29.5 ± 0.8 µg/mL[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole-3-carboxaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat cells with I3A derivatives cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilizer (e.g., DMSO) formazan_formation->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-3-carboxaldehyde derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[6][7]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various indole-3-carboxaldehyde derivatives, with data presented as the minimum inhibitory concentration (MIC).

Derivative ClassMicroorganismMIC (µg/mL)Reference
SemicarbazoneStaphylococcus aureus100[8]
SemicarbazoneBacillus subtilis100[8]
SemicarbazoneStaphylococcus aureus150[8]
SemicarbazoneBacillus subtilis150[8]
Hydrazide/HydrazoneStaphylococcus aureus6.25-100[6][7]
Hydrazide/HydrazoneMethicillin-resistant S. aureus (MRSA)6.25-100[6][7]
Hydrazide/HydrazoneEscherichia coli6.25-100[6][7]
Hydrazide/HydrazoneBacillus subtilis6.25-100[6][7]
Hydrazide/HydrazoneCandida albicans6.25-100[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the indole-3-carboxaldehyde derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[1]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.

  • Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution Serial Dilution of I3A Derivative in Broth inoculation Inoculate 96-well plate compound_dilution->inoculation inoculum_prep Standardize Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculation controls Include Growth & Sterility Controls inoculation->controls incubation Incubate (e.g., 37°C, 24h) controls->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Workflow for MIC determination by broth microdilution.

Antiviral Activity

Certain derivatives of the indole scaffold have demonstrated notable antiviral properties. For instance, an indole-3-carboxylic acid derivative has been reported to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro.[3][10]

Quantitative Antiviral Data

The following table presents the antiviral activity of an indole derivative against SARS-CoV-2.

Derivative ClassSpecific DerivativeVirusAssayIC50Reference
Indole-3-carboxylic acid esterDihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Viral Replication1.06 µg/mL (1.84 µM)[3][10]

This compound also inhibited syncytium formation induced by the SARS-CoV-2 spike protein by 89%.[3][10] Additionally, indole-3-carbinol, a related compound, has shown antiviral activity against SARS-CoV-2 at a concentration of 16.67 µM.[11][12]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[2][13]

Principle: The assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of host cells. A plaque is a localized area of cell death caused by viral replication.[2][14]

Procedure:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the indole derivative in a cell culture medium.

  • Infection: Pre-treat the cell monolayer with the compound dilutions for a specific time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.[2]

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration to restrict virus spread to adjacent cells.[14]

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.[2]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) for each concentration. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis cell_monolayer Prepare Confluent Cell Monolayer pre_treatment Pre-treat cells with compound cell_monolayer->pre_treatment compound_dilutions Prepare Serial Dilutions of I3A Derivative compound_dilutions->pre_treatment virus_stock Prepare Virus Stock infection Infect cells with virus virus_stock->infection pre_treatment->infection overlay Add Semi-solid Overlay with compound infection->overlay incubation Incubate for Plaque Development overlay->incubation staining Fix and Stain Plaques incubation->staining counting Count Plaques staining->counting calculate_ic50 Calculate IC50 counting->calculate_ic50

Workflow for the plaque reduction assay.

Anti-inflammatory Activity

Indole-3-carboxaldehyde has been shown to alleviate inflammation through various mechanisms, including the inhibition of the NLRP3 inflammasome and modulation of the Aryl Hydrocarbon Receptor (AhR) and TLR4/NF-κB/p38 signaling pathways.[15][16][17][18]

Quantitative Anti-inflammatory Data
DerivativeActivityAssayIC50 (µM)Reference
UA-1 (Ursolic acid-indole conjugate)NO InhibitionGriess Assay2.2 ± 0.4[19]
Signaling Pathways in Anti-inflammatory Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Indole-3-carboxaldehyde acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[20][21] Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, some of which have anti-inflammatory functions. AhR activation by I3A can lead to the suppression of pro-inflammatory signaling pathways like NF-κB.[20]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3-carboxaldehyde AhR_complex AhR Complex (AhR, HSP90, etc.) I3A->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active conformational change ARNT ARNT AhR_active->ARNT translocates to nucleus and dimerizes with AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds to target_genes Target Gene Transcription XRE->target_genes induces

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NLRP3 Inflammasome Inhibition:

Indole-3-carboxaldehyde has been found to inhibit the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[16][17] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. I3A can suppress NLRP3 inflammasome activation by reducing the production of reactive oxygen species (ROS).[16][17]

NLRP3_Inflammasome_Inhibition cluster_activation NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) ROS ROS Production PAMPs_DAMPs->ROS NLRP3 NLRP3 ROS->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b maturation I3A Indole-3-carboxaldehyde I3A->ROS inhibits

References

The Pivotal Role of (3-Formyl-indol-1-yl)-acetic acid methyl ester as a Synthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-indol-1-yl)-acetic acid methyl ester, a derivative of the naturally occurring indole nucleus, has emerged as a critical synthetic intermediate in the field of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including pharmaceuticals for oncology and neurology. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, highlighting its significance as a versatile building block for the creation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 351015-73-1[1][2]
Molecular Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [1]
Physical Form Solid[2]
Purity ≥95.00%[2]
IUPAC Name methyl 2-(3-formyl-1H-indol-1-yl)acetate[2][3]
SMILES COC(=O)CN1C=C(C2=CC=CC=C21)C=O[3]
InChI Key ZKSBNZGJGCIDPQ-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from indole: formylation at the C3 position followed by N-alkylation.

Step 1: Vilsmeier-Haack Formylation of Indole

The initial step involves the formylation of indole to produce indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used and efficient method for this transformation.[4]

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde [4]

  • Materials: Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH), Ice.

  • Procedure:

    • In a round-bottom flask, N,N-dimethylformamide is cooled in an ice bath.

    • Phosphorus oxychloride is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

    • A solution of indole in DMF is then added slowly to the Vilsmeier reagent, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete formation of the iminium salt intermediate.

    • The reaction mixture is then carefully poured onto crushed ice, followed by the addition of an aqueous solution of sodium hydroxide to hydrolyze the intermediate.

    • The precipitated crude indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Expected Yield: High yields are typically reported for this reaction.

Step 2: N-Alkylation of Indole-3-carboxaldehyde

The second step is the N-alkylation of the synthesized indole-3-carboxaldehyde with a suitable haloacetate ester, such as methyl bromoacetate, in the presence of a base. This reaction introduces the acetic acid methyl ester moiety at the N1 position of the indole ring.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the N-alkylation of indoles.[5][6][7]

  • Materials: Indole-3-carboxaldehyde, Methyl bromoacetate, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • To a solution of indole-3-carboxaldehyde in anhydrous DMF, sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred at this temperature for about 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

    • Methyl bromoacetate is then added dropwise to the reaction mixture at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

    • Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Expected Yield: Moderate to high yields are expected for this type of N-alkylation reaction.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a table summarizing the expected and reported data for related compounds.

TechniqueExpected/Reported Data for this compound and related compounds
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.4-7.3 (m, 3H, Ar-H), ~5.0 (s, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃).[8]
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~185.0 (CHO), ~168.0 (C=O, ester), ~138.0, ~137.0, ~125.0, ~124.0, ~123.0, ~122.0, ~118.0, ~110.0 (Aromatic C), ~53.0 (OCH₃), ~50.0 (N-CH₂).[8]
Mass Spec. Expected [M+H]⁺: 218.08118.[3]

Role as a Synthetic Intermediate in Drug Discovery

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of three reactive sites—the aldehyde group, the ester functionality, and the indole ring itself—allows for diverse chemical modifications.

The indole nucleus is a common feature in drugs targeting the central nervous system and in anticancer agents.[9] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the synthetic process and the potential role of indole derivatives in biological systems, the following diagrams are provided in the DOT language for Graphviz.

Synthetic Pathway

Synthesis Indole Indole Reagent1 POCl₃, DMF (Vilsmeier-Haack) Indole->Reagent1 I3C Indole-3-carboxaldehyde Reagent2 1. NaH, DMF 2. BrCH₂CO₂CH₃ I3C->Reagent2 Target (3-Formyl-indol-1-yl)-acetic acid methyl ester Reagent1->I3C Reagent2->Target

Caption: Synthesis of the target compound from indole.

Experimental Workflow for N-Alkylation

Workflow start Dissolve Indole-3-carboxaldehyde in anhydrous DMF deprotonation Add NaH at 0°C Stir for 30-60 min start->deprotonation alkylation Add Methyl bromoacetate dropwise at 0°C Warm to RT and stir deprotonation->alkylation quench Quench reaction with water alkylation->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography extraction->purification end Obtain pure product purification->end

Caption: N-alkylation experimental workflow.

Potential Role in Kinase Inhibition (Illustrative)

Many indole-based compounds function as kinase inhibitors in cancer therapy by competing with ATP for the binding site on the enzyme.

Kinase_Inhibition cluster_kinase Kinase Enzyme Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Apoptosis) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Binds Indole_Derivative Indole-based Inhibitor Indole_Derivative->Kinase Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation Signal) Substrate->Phosphorylated_Substrate

References

In Silico Modeling of (3-Formyl-indol-1-yl)-acetic acid methyl ester Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Formyl-indol-1-yl)-acetic acid methyl ester is a synthetic compound belonging to the indole class of molecules, a scaffold known for a wide range of biological activities.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interaction of this compound with a key biological target. The methodologies for molecular docking and molecular dynamics simulations are detailed, and hypothetical results are presented to illustrate the potential binding modes and interaction energies. This document serves as a template and guide for researchers undertaking similar computational drug discovery projects.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic applications.[2] Indole derivatives have been shown to interact with a variety of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][3] this compound (Figure 1) is a derivative of indole-3-acetic acid, a well-known plant hormone that also exhibits biological activity in mammalian systems.[4][5] The introduction of a formyl group at the 3-position and a methyl acetate group at the 1-position of the indole ring suggests the potential for unique interactions with biological macromolecules.

In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[6][7] By simulating the interactions between a small molecule and its protein target at a molecular level, we can predict binding affinity, identify key interacting residues, and guide the optimization of lead compounds.[8] This whitepaper outlines a hypothetical in silico study to explore the interaction of this compound with a selected protein target, providing a framework for the application of these powerful computational techniques.

Figure 1: Chemical Structure of this compound

Chemical Formula: C₁₂H₁₁NO₃[9][10] Molecular Weight: 217.22 g/mol [9][10] CAS Number: 351015-73-1[9][10]

Selection of a Biological Target

Based on the known biological activities of indole derivatives, particularly their role as enzyme inhibitors, Cyclooxygenase-2 (COX-2) has been selected as a hypothetical target for this in silico modeling study.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a validated strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Several indole-containing compounds have been identified as potent COX-2 inhibitors.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and COX-2 would follow a structured workflow, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex.

G cluster_0 Preparation cluster_1 Docking cluster_2 Simulation cluster_3 Analysis ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation analysis Binding Free Energy Calculation md_simulation->analysis

A high-level workflow for the in silico modeling process.

Experimental Protocols

Ligand Preparation

The three-dimensional structure of this compound would be built using molecular modeling software such as Avogadro or ChemDraw. The structure would then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges would be computed, and non-polar hydrogens would be merged. The final prepared ligand structure would be saved in a PDBQT file format for use in docking simulations.

Protein Preparation

The crystal structure of human COX-2 in complex with a known inhibitor would be retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands would be removed from the protein structure. Polar hydrogens and Kollman charges would be added to the protein. The prepared protein structure would be saved in a PDBQT file format.

Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina. The search space for the docking would be defined by a grid box centered on the active site of COX-2, as identified from the co-crystallized inhibitor in the original PDB file. The size of the grid box would be set to encompass the entire active site. The docking protocol would be validated by redocking the co-crystallized ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the experimental binding pose. This compound would then be docked into the prepared COX-2 structure. The docking results would be analyzed based on the predicted binding affinity (in kcal/mol) and the interactions observed in the predicted binding poses.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation would be performed using GROMACS. The docked complex with the best binding affinity would be selected as the starting structure for the MD simulation. The complex would be solvated in a cubic box of water molecules, and counter-ions would be added to neutralize the system. The system would then be subjected to energy minimization, followed by a two-step equilibration process (NVT and NPT ensembles). Finally, a production MD simulation of at least 100 nanoseconds would be run. The trajectory of the simulation would be analyzed for RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Hypothetical Results

Molecular Docking Results

The molecular docking simulations would hypothetically reveal that this compound binds favorably within the active site of COX-2. The predicted binding affinities for the top docking poses would be summarized in a table.

Docking PoseBinding Affinity (kcal/mol)Interacting Residues
1-8.5TYR385, ARG120, SER530
2-8.2TYR355, ARG120, GLU524
3-7.9VAL523, SER353, LEU352

Table 1: Hypothetical Molecular Docking Results of this compound with COX-2.

The top-ranked docking pose would show the indole scaffold occupying a hydrophobic pocket within the active site. The formyl group would be predicted to form a hydrogen bond with the side chain of a key active site residue, such as TYR385. The methyl acetate group would also be involved in hydrophobic interactions.

Molecular Dynamics Simulation Results

The MD simulation would be performed to analyze the stability of the top-ranked docked complex. The RMSD of the protein backbone and the ligand would be monitored throughout the simulation. A stable RMSD would indicate that the complex remains in a stable conformation.

ParameterAverage ValueStandard Deviation
Protein RMSD (nm)0.250.03
Ligand RMSD (nm)0.120.02
Hydrogen Bonds (Ligand-Protein)21

Table 2: Hypothetical Molecular Dynamics Simulation Metrics for the COX-2-(3-Formyl-indol-1-yl)-acetic acid methyl ester Complex.

The RMSF plot would highlight the flexibility of different regions of the protein, with the active site residues showing lower fluctuations, indicating stable interactions with the ligand. The analysis of hydrogen bonds over the simulation time would confirm the persistence of the key interactions identified in the docking pose.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for a cell-based validation assay.

G cluster_0 COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Simplified COX-2 signaling pathway leading to inflammation.

G cluster_0 Cell-Based Assay Workflow cell_culture Cell Culture (e.g., Macrophages) stimulation Stimulation with LPS to induce COX-2 cell_culture->stimulation treatment Treatment with Compound stimulation->treatment assay Prostaglandin E2 (PGE2) Assay treatment->assay analysis Data Analysis assay->analysis

Workflow for a cell-based assay to validate COX-2 inhibition.

Conclusion

This technical guide has outlined a hypothetical in silico modeling study of the interactions between this compound and the COX-2 enzyme. The detailed methodologies for molecular docking and molecular dynamics simulations provide a robust framework for investigating the binding of small molecules to protein targets. The hypothetical results suggest that this compound has the potential to be a COX-2 inhibitor, warranting further experimental validation. The workflows and pathways presented visually aid in understanding the broader context of this research. This guide serves as a valuable resource for researchers in the field of computational drug discovery, providing a template for conducting and presenting similar in silico studies.

References

(3-Formyl-indol-1-yl)-acetic acid methyl ester stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of (3-Formyl-indol-1-yl)-acetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an indole derivative with potential applications in pharmaceutical and life sciences research. A thorough understanding of its chemical stability and degradation profile is paramount for the development of stable formulations, establishment of appropriate storage conditions, and ensuring its quality and efficacy. This technical guide provides a comprehensive overview of the predicted stability challenges and degradation pathways of this compound. It outlines a systematic approach to conducting forced degradation studies in line with regulatory expectations and provides detailed experimental protocols for researchers.

Introduction

This compound, a bifunctional molecule containing an indole ring substituted with a formyl group and an acetic acid methyl ester at the nitrogen atom, is of growing interest in chemical and biological research. The inherent reactivity of the aldehyde and ester functional groups, coupled with the electron-rich indole nucleus, suggests potential susceptibility to degradation under various environmental conditions. Forced degradation studies are essential to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2] Such studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 351015-73-1
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
IUPAC Name methyl 2-(3-formyl-1H-indol-1-yl)acetate[5]
Physical Form Solid[5]
Storage Temperature Ambient Storage[5]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The primary sites of chemical instability are the ester linkage, the aldehyde group, and the indole ring itself.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester will likely hydrolyze to form (3-Formyl-indol-1-yl)-acetic acid and methanol.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to yield the corresponding carboxylate salt, which upon acidification will form (3-Formyl-indol-1-yl)-acetic acid. Ester conjugates of the related compound, indole-3-acetic acid, are known to be easily hydrolyzed in basic solutions.[6]

Oxidative Degradation

The aldehyde group at the 3-position of the indole ring is a prime target for oxidation.

  • Oxidation of the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, resulting in the formation of (1-(2-methoxy-2-oxoethyl)-1H-indole-3-yl)carboxylic acid. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[7]

Photodegradation

Indole derivatives are often sensitive to light.[8]

  • Photochemical Reactions: Upon exposure to UV light, 3-formylindole can undergo interconversion between conformers and potentially form phototautomers.[3] While specific photoproducts for the title compound are not documented, photodegradation could lead to complex reaction mixtures.

Thermal Degradation

Elevated temperatures can provide the energy required for various degradation reactions. The stability of the parent indole-3-acetic acid has been studied, and it is known to be sensitive to heat.[9]

The following diagram illustrates the predicted primary degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent (3-Formyl-indol-1-yl)-acetic acid methyl ester Hydrolysis_Product (3-Formyl-indol-1-yl)-acetic acid Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product (1-(2-methoxy-2-oxoethyl)-1H-indole-3-yl)carboxylic acid Parent->Oxidation_Product [O] Photo_Products Complex Mixture (e.g., Tautomers, Dimers) Parent->Photo_Products UV Light

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study should be conducted to explore the stability of this compound under various stress conditions.[1] The following protocols are recommended.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted below.

Experimental_Workflow Start Prepare Stock Solution of This compound Stress Subject Aliquots to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal Stress - Photolytic Stress Start->Stress Neutralize Neutralize/Quench Reactions (as appropriate) Stress->Neutralize Analyze Analyze Samples by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Characterize Isolate and Characterize Major Degradants (e.g., by NMR, MS) Analyze->Characterize End Establish Degradation Profile and Pathways Characterize->End

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 4 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • Analyze the samples at appropriate time points.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for indole derivatives.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., around 280 nm). Mass spectrometry will aid in the identification of degradation products.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 2: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsMajor Degradant (% Area)
0.1 M HCl 24 h85.214.8114.5
0.1 M NaOH 4 h78.921.1120.8
3% H₂O₂ 24 h90.59.528.7 (DP-1), 0.8 (DP-2)
Thermal (80°C) 48 h95.14.914.6
Photolytic -88.311.737.2 (DP-3), 3.1 (DP-4), 1.4 (DP-5)

DP = Degradation Product

The results should be used to establish the degradation profile and propose the final degradation pathways. The stability-indicating method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Conclusion

This technical guide provides a framework for investigating the stability and degradation pathways of this compound. The predicted pathways involve hydrolysis of the methyl ester, oxidation of the formyl group, and potential photolytic degradation. The outlined experimental protocols for forced degradation studies, coupled with a robust stability-indicating analytical method, will enable researchers and drug development professionals to thoroughly characterize the stability of this compound. This knowledge is critical for ensuring the quality, safety, and efficacy of any potential products containing this molecule.

References

Synthesis of Indole-1-Acetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Core Synthetic Methodologies, Experimental Protocols, and Biological Signaling Pathways

Introduction

Indole-1-acetic acid (IAA), a naturally occurring auxin, and its synthetic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have garnered significant interest from researchers and drug development professionals for their potential as therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and infections. The versatility of the indole core allows for extensive chemical modifications, leading to the generation of diverse libraries of compounds with fine-tuned pharmacological profiles. This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing IAA derivatives, detailed experimental protocols, and an exploration of the key signaling pathways they modulate.

Core Synthetic Methodologies

The synthesis of indole-1-acetic acid derivatives can be achieved through a variety of established and modern synthetic strategies. This section details the most prominent methods, providing insights into their mechanisms and applications.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole nucleus.

Experimental Protocol: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

A mixture of indomethacin (0.03 mol, 10.57 g) in 150 ml of absolute ethanol and 6 ml of concentrated H₂SO₄ is refluxed for 6 hours. The mixture is then cooled to room temperature and neutralized with a NaHCO₃ solution. The resulting ester separates as an organic layer, which is washed with water and extracted with diethyl ether (3 x 50 mL). The combined ether layers are dried over MgSO₄, filtered, and allowed to stand for 3–4 days until brown crystals form. The solid is collected and recrystallized from cyclohexane to yield the pure ester as silver-colored crystals (m.p. 347–350 K).[2]

Reaction Workflow:

Fischer_Indole_Synthesis Indomethacin Indomethacin Reflux Reflux (6h) Indomethacin->Reflux Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Ethanol_H2SO4->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Recrystallization Recrystallization (Cyclohexane) Drying->Recrystallization Product Ethyl 2-(5-methoxy-2-methyl- 1H-indol-3-yl)acetate Recrystallization->Product

Fischer Indole Synthesis Workflow
Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of complex molecules, including indole-1-acetic acid amides. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Experimental Protocol: General Procedure for the Synthesis of bis-Ugi Products

A solution of an aromatic diamino compound (1.0 mmol) in methanol (7 mL) is treated sequentially with benzaldehyde (2.0 mmol), a solution of cyclohexyl isocyanide (2.0 mmol) in methanol (3 mL), and trichloroacetic acid (2.0 mmol). The reaction mixture is stirred at room temperature for 24-28 hours and then filtered to yield the product.[3]

Reaction Workflow:

Ugi_Reaction Aromatic_Diamine Aromatic Diamine Stirring Stir at RT (24-28h) Aromatic_Diamine->Stirring Benzaldehyde Benzaldehyde Benzaldehyde->Stirring Cyclohexyl_Isocyanide Cyclohexyl Isocyanide Cyclohexyl_Isocyanide->Stirring Trichloroacetic_Acid Trichloroacetic Acid Trichloroacetic_Acid->Stirring Methanol Methanol Methanol->Stirring Filtration Filtration Stirring->Filtration Product bis-Ugi Product Filtration->Product

Ugi Multicomponent Reaction Workflow
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydro-β-carboline ring system from a tryptamine and an aldehyde or ketone, typically under acidic conditions. This reaction is widely used in the synthesis of indole alkaloids and their analogs.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

A solution of tryptamine hydrochloride (19.7 g, 0.100 mole) and glyoxylic acid monohydrate (9.21 g, 0.100 mole) in 500 ml of distilled water is adjusted to pH 4 with a 40% potassium hydroxide solution. The resulting solution should have a pH between 3.5 and 4.0. The solution is heated to boiling, and 8.3 ml of concentrated hydrochloric acid is added dropwise over 10 minutes to avoid excessive foaming. The mixture is then cooled in an ice bath, and the precipitated product is collected by filtration, washed with cold water, and dried.[4]

Reaction Workflow:

Pictet_Spengler_Reaction Tryptamine_HCl Tryptamine HCl Boiling Heat to Boiling Tryptamine_HCl->Boiling Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Boiling Water_KOH Water, KOH (to pH 4) Water_KOH->Boiling HCl_addition Add conc. HCl (dropwise) Boiling->HCl_addition Cooling Cool in Ice Bath HCl_addition->Cooling Filtration Filtration Cooling->Filtration Product 1,2,3,4-Tetrahydro-β-carboline- 1-carboxylic Acid Filtration->Product

Pictet-Spengler Reaction Workflow
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and have been successfully applied to the synthesis of indole-1-acetic acid derivatives.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction of 5-Bromoindole with Styrene

To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos. Purge the vial with argon for 5 minutes. Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene. Securely seal the vial and place it in a microwave reactor, heating the reaction mixture to 150 °C for 15-30 minutes. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling in Flow Regime

Substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) are dissolved in dried THF-DMA 9:1 (10 mL) and passed through cartridges packed with a solid-supported palladium catalyst and 0.1% Cu₂O on alumina powder at 80 °C with a flow rate of 0.1 mL/min. The eluate is then subjected to an aqueous workup with hexane extraction. The combined organic layers are washed with brine, dried, and evaporated. The residue is purified by column chromatography on silica gel.[6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of indole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates

2-[(Carboxymethyl)amino]benzoic acids are reacted with acetic anhydride using triethylamine as the base. The reaction mixture is subjected to microwave irradiation for 1 minute at 80 °C with an initial power of 300 W. The target 1-acetyl-1H-indol-3-yl acetates are isolated in 34-71% yield.[7][8]

Quantitative Data Summary

The following tables summarize the reported yields and biological activities (IC₅₀ values) for various classes of synthesized indole-1-acetic acid derivatives.

Table 1: Synthetic Yields of Indole-1-Acetic Acid Derivatives

Derivative ClassSynthetic MethodYield (%)Reference
Indole-3-acetic acid estersFischer Indole SynthesisNot specified[2]
bis-Ugi ProductsUgi Multicomponent ReactionNot specified[3]
Tetrahydro-β-carbolinesPictet-Spengler ReactionGood[4]
5-VinylindoleHeck ReactionHigh[5]
1-acetyl-1H-indol-3-yl acetatesMicrowave-Assisted Synthesis34-71[7][8]
Indole Sulfonate DerivativesIn situ synthesisGood to Excellent[9]

Table 2: Biological Activity of Indole-1-Acetic Acid Sulfonate Derivatives as Ectonucleotidase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)
5e h-ENPP10.32 ± 0.01
5j h-ENPP30.62 ± 0.003
5c h-e5'NT0.37 ± 0.03
5i r-e5'NT0.81 ± 0.05
5g h-TNAP0.59 ± 0.08
Data extracted from Khan et al., 2023.[9]

Signaling Pathways of Indole-1-Acetic Acid Derivatives

Synthetic indole-1-acetic acid derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and xenobiotic metabolism. Several indole derivatives have been identified as AHR agonists. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_Derivative Indole Derivative (Ligand) AHR_complex AHR-Hsp90-XAP2-p23 (Inactive Complex) IAA_Derivative->AHR_complex Binds AHR_active Activated AHR AHR_complex->AHR_active Conformational Change & Chaperone Dissociation ARNT ARNT AHR_active->ARNT Translocation & Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->Gene_Transcription Modulates

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
CRTH2 Receptor Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor involved in allergic inflammation. Certain indole-1-acetic acid derivatives act as potent and selective CRTH2 antagonists, blocking the pro-inflammatory effects of its natural ligand, prostaglandin D2 (PGD2). This inhibition prevents the recruitment and activation of inflammatory cells like eosinophils and Th2 lymphocytes.

CRTH2_Antagonism PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates IAA_Antagonist IAA Derivative (CRTH2 Antagonist) IAA_Antagonist->CRTH2 Binds & Blocks G_protein Gαi/o Protein CRTH2->G_protein Activates Calcium_Influx ↑ Intracellular Ca²⁺ G_protein->Calcium_Influx Leads to Inflammatory_Response Inflammatory Response (Eosinophil Chemotaxis, Th2 Cell Activation) Calcium_Influx->Inflammatory_Response Triggers

CRTH2 Receptor Antagonism by IAA Derivatives
Ectonucleotidase Inhibition

Ectonucleotidases, such as CD39 and CD73, are cell surface enzymes that play a crucial role in purinergic signaling by converting extracellular ATP to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response. Indole-1-acetic acid sulfonate derivatives have been identified as potent inhibitors of these enzymes, thereby preventing the production of immunosuppressive adenosine and potentially enhancing anti-tumor immunity.[1][10][11]

Ectonucleotidase_Inhibition ATP Extracellular ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Promotes CD39 CD39 (Ectonucleotidase) CD39->ADP CD39->AMP CD73 CD73 (Ectonucleotidase) CD73->Adenosine IAA_Inhibitor IAA Sulfonate Derivative (Inhibitor) IAA_Inhibitor->CD39 Inhibits IAA_Inhibitor->CD73 Inhibits

Inhibition of Ectonucleotidases by IAA Derivatives

Conclusion

The synthesis of indole-1-acetic acid derivatives offers a rich and diverse field for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from classical reactions to modern catalytic and microwave-assisted techniques, provide a robust toolbox for medicinal chemists. The ability of these derivatives to modulate key signaling pathways, such as the AHR pathway, CRTH2 receptor signaling, and ectonucleotidase activity, underscores their potential in treating a range of diseases. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of indole-1-acetic acid derivatives for therapeutic applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from (3-Formyl-indol-1-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds utilizing (3-Formyl-indol-1-yl)-acetic acid methyl ester as a key starting material. The indole-3-carbaldehyde scaffold is a versatile building block in medicinal chemistry, and its N-1 functionalization with a methyl acetate group offers a handle for further derivatization or modulation of physicochemical properties.[1] The protocols described herein focus on the construction of pyrimido[4,5-b]indoles and the functionalization of the aldehyde via Knoevenagel condensation, leading to intermediates for a variety of other heterocyclic systems.

Introduction to Bioactive Indole Heterocycles

The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds.[2][3][4] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] Specifically, fused heterocyclic systems such as pyrimido[4,5-b]indoles have gained significant attention as potent inhibitors of various protein kinases, making them promising candidates for cancer therapy.[6][7][8] The aldehyde functionality at the C-3 position of the indole ring is a key site for synthetic elaboration, allowing for the construction of diverse heterocyclic rings.

Synthesis of 2-Aryl-9H-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester

This protocol describes a four-component reaction for the synthesis of pyrimido[4,5-b]indole derivatives, adapted for this compound. This one-pot synthesis forms the pyrimidine ring through a [4+2] annulation reaction.

Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a dry reaction tube, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium iodide (2.0 mmol).

  • Add DMSO (3.0 mL) to the reaction mixture.

  • Add iodine (1.0 mmol) to the mixture and seal the tube.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired 2-aryl-9H-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester.

Expected Yields and Characterization

The following table summarizes expected yields based on literature for analogous reactions with various indole-3-carbaldehydes.

Aromatic AldehydeExpected ProductReported Yield (%)[6]
Benzaldehyde(2-Phenyl-9H-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester76
4-Chlorobenzaldehyde[2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indol-1-yl]-acetic acid methyl ester77
3-Bromobenzaldehyde[2-(3-Bromophenyl)-9H-pyrimido[4,5-b]indol-1-yl]-acetic acid methyl ester60
4-Methylbenzaldehyde[2-(4-Tolyl)-9H-pyrimido[4,5-b]indol-1-yl]-acetic acid methyl ester76

Note: Yields are adapted from analogous reactions and may vary for the specified starting material.

Synthetic Workflow

start This compound reagents Ar-CHO, NH4I, I2, DMSO, 120°C start->reagents product (2-Aryl-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester reagents->product

Caption: Synthetic workflow for the four-component synthesis of pyrimido[4,5-b]indoles.

Knoevenagel Condensation for Intermediate Synthesis

The Knoevenagel condensation is a versatile reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[4] This reaction converts the formyl group of the starting material into a reactive α,β-unsaturated system, which is a precursor for various other heterocycles like pyridazines or pyrans.

Experimental Protocol

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine or other basic catalyst

  • Ethanol or benzene as solvent

Procedure:

  • Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Expected Products and Data
Active Methylene CompoundExpected ProductReported Yield (%)[7][9]
MalononitrileMethyl 2-(1-(2,2-dicyanovinyl)-1H-indol-3-yl)acetate72-82
Cyanoacetic acidMethyl 2-(1-(2-cyano-2-carboxyvinyl)-1H-indol-3-yl)acetate56-74
Diethyl malonateMethyl 2-(1-(2,2-bis(ethoxycarbonyl)vinyl)-1H-indol-3-yl)acetate~60

Note: Yields are based on analogous reactions and serve as an estimation.

Knoevenagel Condensation Workflow

start This compound reagents Active Methylene Compound (Z-CH2-Z'), Base Catalyst, Solvent, Reflux start->reagents product α,β-Unsaturated Indole Derivative reagents->product

Caption: General workflow for the Knoevenagel condensation of the starting material.

Bioactivity and Signaling Pathways

Derivatives of pyrimido[4,5-b]indoles are known to possess significant biological activity, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes.[6] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[3][4] For instance, certain 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, which are oncogenic drivers in various cancers, including thyroid and lung cancer.[7] Inhibition of these kinases blocks downstream signaling pathways that promote cell proliferation and survival.

The synthesized compounds from the provided protocols, particularly the pyrimido[4,5-b]indole derivatives, are candidates for screening as kinase inhibitors. The general mechanism involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting the signaling cascade.

General Kinase Inhibition Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., RET, TRK) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimido[4,5-b]indole Derivative Inhibitor->Receptor Inhibition

Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds with potential biological activity. The protocols provided here for the synthesis of pyrimido[4,5-b]indoles and Knoevenagel condensation products offer a foundation for the development of novel therapeutic agents. Further derivatization of the synthesized heterocycles and subsequent biological screening are encouraged to explore their full potential in drug discovery.

References

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of Indole Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Vilsmeier-Haack reaction is a highly effective and versatile method for the formylation of electron-rich heterocyclic compounds, including indole derivatives.[1][2] This process involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the indole ring, most commonly at the C-2 or C-3 position.[1] The resulting formylated indole acetic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document provides a comprehensive protocol for this transformation, tailored for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][3] Subsequently, the electron-rich indole ring of the acetic acid ester performs an electrophilic attack on the Vilsmeier reagent.[3] This leads to the formation of an iminium intermediate, which is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3]

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation can vary based on the specific indole substrate and reaction conditions. While data specifically for indole acetic acid esters is not abundant, the following table summarizes results for various indole derivatives to provide a comparative overview of expected yields. Ester groups are generally well-tolerated under these conditions.[4][5]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
IndoleVilsmeier Reagent, DMF0 to RT2.577[6]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85695[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of indole and its derivatives.[6][7]

3.1 Materials and Equipment

  • Chemicals:

    • Indole-3-acetic acid ester (or other substituted ester)

    • Phosphorus oxychloride (POCl₃), freshly distilled

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Crushed ice

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice-salt bath

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

    • Standard laboratory glassware

3.2 Procedure

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (3.0 equivalents) to the flask and cool the flask to 0 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A yellowish, viscous complex or a solid precipitate of the Vilsmeier reagent may form.

Step 2: Formylation Reaction

  • Dissolve the indole acetic acid ester (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the indole acetic acid ester dropwise to the pre-formed Vilsmeier reagent over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 35-40 °C and maintain it at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Product Isolation

  • Cool the reaction mixture back down in an ice bath.

  • Carefully quench the reaction by slowly pouring the mixture into a separate beaker containing a large amount of crushed ice and water with vigorous stirring.

  • Basify the aqueous mixture by slowly adding a 2 M NaOH solution until the pH is approximately 9-11. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Stir the resulting suspension for 1 hour. The product may precipitate as a solid.

  • If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry under reduced pressure.

  • If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

  • The crude product (solid or oil) can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental Workflow and Logic Diagram

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation protocol.

Vilsmeier_Haack_Workflow Workflow for Vilsmeier-Haack Formylation cluster_reagent Reagent Preparation cluster_reaction Reaction Steps cluster_workup Isolation & Purification DMF DMF (Solvent/Reagent) ReagentPrep 1. Prepare Vilsmeier Reagent DMF->ReagentPrep POCl3 POCl₃ (Activator) POCl3->ReagentPrep Formylation 2. Add Substrate & React ReagentPrep->Formylation Add to reaction IndoleEster Indole Acetic Acid Ester IndoleEster->Formylation Workup 3. Quench & Hydrolyze Formylation->Workup Purification 4. Purify Product Workup->Purification Product Final Product: Formylated Indole Acetic Acid Ester Purification->Product

Caption: Experimental workflow for the formylation of indole acetic acid esters.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): is an irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • The initial preparation of the Vilsmeier reagent is a highly exothermic reaction. Proper temperature control is critical to prevent a runaway reaction. Always add POCl₃ slowly to cooled DMF.

References

Application Notes and Protocols: (3-Formyl-indol-1-yl)-acetic acid methyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Formyl-indol-1-yl)-acetic acid methyl ester is a bifunctional indole derivative that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive aldehyde at the C3 position and an ester-containing acetic acid moiety at the N1 position, offers multiple points for chemical modification. This allows for the synthesis of diverse molecular scaffolds with a wide range of biological activities. Indole-3-carboxaldehyde and its derivatives are known to be key precursors for compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The N1-acetic acid methyl ester group can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also be hydrolyzed to the corresponding carboxylic acid to introduce a new reactive handle or a negatively charged group for receptor interaction.

Chemical Properties

PropertyValueSource
CAS Number 351015-73-1[3]
Molecular Formula C₁₂H₁₁NO₃[3]
Molecular Weight 217.22 g/mol [3]
IUPAC Name methyl 2-(3-formyl-1H-indol-1-yl)acetateN/A
Appearance Solid (predicted)N/A
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Potential Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex heterocyclic systems and libraries of compounds for drug discovery. The strategic positioning of the formyl and the N-acetic acid methyl ester groups allows for a variety of chemical transformations.

  • Synthesis of Schiff Bases and Amine Derivatives: The aldehyde group can be readily converted into Schiff bases by condensation with primary amines. These Schiff bases can be further reduced to secondary amines, yielding a diverse range of N-substituted indole derivatives. Schiff bases of indole-3-carboxaldehyde have been reported to possess antimicrobial and anticancer activities.

  • Knoevenagel Condensation and Related Reactions: The aldehyde is a suitable substrate for Knoevenagel condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems. These products can serve as Michael acceptors or as precursors for the synthesis of various heterocyclic rings fused to the indole core.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into a variety of substituted alkenes, providing access to compounds with potential as enzyme inhibitors or receptor ligands.

  • Modification of the N1-substituent: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, or with alcohols to form different esters, further expanding the chemical diversity of the resulting compounds. Indole-1-acetic acid derivatives are known to possess anti-inflammatory properties.[1]

Illustrative Synthetic Pathways

The following diagram illustrates the potential synthetic utility of this compound as a key intermediate.

G start This compound schiff Schiff Base Formation (+ R-NH2) start->schiff knoevenagel Knoevenagel Condensation (+ CH2(X)(Y)) start->knoevenagel hydrolysis Ester Hydrolysis (+ LiOH/H2O) start->hydrolysis reduction Reductive Amination (+ R-NH2, NaBH3CN) start->reduction schiff_prod Schiff Base Derivatives schiff->schiff_prod knoevenagel_prod α,β-Unsaturated Indoles knoevenagel->knoevenagel_prod hydrolysis_prod (3-Formyl-indol-1-yl)-acetic acid hydrolysis->hydrolysis_prod reduction_prod N-Substituted Aminomethyl Indoles reduction->reduction_prod amide_prod Amide Derivatives (+ R'-NH2, Coupling Agent) hydrolysis_prod->amide_prod

Caption: Synthetic utility of the target molecule.

Biological Activity of Structurally Related Compounds

Compound ClassBiological ActivityExample IC₅₀ / MICReference
Indole-thiosemicarbazone derivativesAnticancer (Lung Cancer, A549 cell line)11.5 µM[4]
Indole-thiosemicarbazone derivativesAnticancer (Liver Cancer, HepG-2 cell line)35.3 µM[4]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideAnticancer (Breast Cancer, MCF-7 cell line)13.2 µM[4]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideAnticancer (Breast Cancer, MDA-MB-468 cell line)8.2 µM[4]
Indole-3-carboxaldehyde-aryl derivativesAntimicrobial (General Range)MIC: 1.95-125 µg/mL[4]

Hypothetical Signaling Pathway Modulation

Derivatives of indole-3-carboxaldehyde have been shown to interact with various signaling pathways. For instance, some derivatives exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome. The following diagram illustrates this hypothetical mechanism of action.

G Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B IL1B IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Derivative (3-Formyl-indol-1-yl)-acetic acid methyl ester Derivative Derivative->NLRP3 Inhibition

Caption: Potential inhibition of the NLRP3 inflammasome.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from indole-3-carboxaldehyde. The first step is the N-alkylation with methyl chloroacetate, followed by esterification of the resulting carboxylic acid.

Step 1: Synthesis of (3-Formyl-indol-1-yl)-acetic acid

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Dissolve Indole-3-carboxaldehyde in DMF add_base Add NaH portion-wise at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_reagent Add Methyl Chloroacetate dropwise at 0 °C stir1->add_reagent stir2 Stir at room temperature overnight add_reagent->stir2 quench Quench with ice-water stir2->quench acidify Acidify with HCl (aq) quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the synthesis of the intermediate acid.

  • Materials: Indole-3-carboxaldehyde, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl chloroacetate, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, 1M Hydrochloric acid (HCl), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl chloroacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully pouring it into ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product, (3-Formyl-indol-1-yl)-acetic acid, can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: (3-Formyl-indol-1-yl)-acetic acid, Anhydrous methanol, Concentrated sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve (3-Formyl-indol-1-yl)-acetic acid (1.0 eq) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: General Procedure for Schiff Base Synthesis
  • Materials: this compound, Primary amine (e.g., aniline or a substituted aniline), Ethanol or Methanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the primary amine (1.0-1.2 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (1-2 drops).

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Protocol 3: General Procedure for Knoevenagel Condensation
  • Materials: this compound, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine or another basic catalyst, Ethanol or Toluene.

  • Procedure:

    • To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol or toluene, add a catalytic amount of piperidine.

    • Reflux the mixture for 2-6 hours (a Dean-Stark trap can be used if toluene is the solvent to remove water).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its bifunctional nature allows for diverse chemical modifications, leading to the generation of large compound libraries for screening against various therapeutic targets. The established biological activities of related indole derivatives underscore the potential of this scaffold in developing novel therapeutics. The protocols provided herein offer a foundation for the synthesis and further functionalization of this promising building block.

References

Application Notes and Protocols: (3-Formyl-indol-1-yl)-acetic acid methyl ester as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-Formyl-indol-1-yl)-acetic acid methyl ester as a key building block in the synthesis of potential anticancer agents. This document includes detailed protocols for the synthesis of derivatives, and for conducting fundamental in vitro assays to evaluate their anticancer efficacy, including cytotoxicity, apoptosis induction, and cell cycle analysis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology.[1][2] Modifications at various positions of the indole ring can lead to compounds with potent and selective anticancer activities. This compound is a bifunctional molecule that offers versatile opportunities for chemical modification at both the N-1 and C-3 positions, making it an attractive starting material for the generation of diverse chemical libraries for anticancer drug discovery. The presence of the formyl group at the C-3 position allows for the synthesis of various derivatives such as Schiff bases, chalcones, and other heterocyclic systems, while the acetic acid methyl ester group at the N-1 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural diversification.

Synthesis of this compound Derivatives

The synthesis of anticancer agents from this compound typically involves the condensation of the formyl group with various amines or active methylene compounds. A general synthetic workflow is depicted below.

start This compound amine Primary Amine (R-NH2) start->amine Condensation (e.g., reflux in EtOH, cat. Acetic Acid) schiff_base Schiff Base Derivative amine->schiff_base reduction Reduction (e.g., NaBH4) schiff_base->reduction secondary_amine Secondary Amine Derivative reduction->secondary_amine

Caption: General workflow for the synthesis of Schiff base and secondary amine derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The precipitated product can be collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity Evaluation

The following protocols outline standard assays to assess the anticancer potential of the synthesized indole derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized indole derivatives in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The cytotoxic activity of various indole derivatives is summarized in the table below.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
IND-1 ChalconeMCF-75.2[1]
IND-2 Schiff BaseHeLa8.7[1]
IND-3 ThiosemicarbazoneA5493.1[3]
IND-4 PyrazolineHT-296.5[4]
IND-5 SulfonamideHepG27.37[5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with the indole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells treated with the indole derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanism of Action

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis through intrinsic or extrinsic pathways.

Indole_Derivative Indole Derivative ROS ↑ Reactive Oxygen Species (ROS) Indole_Derivative->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Indole_Derivative Indole Derivative PI3K PI3K Indole_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for High-Throughput Screening of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in modern drug discovery.[1] These compounds are integral to the structure of many natural products and synthetic drugs, exhibiting therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[1] High-throughput screening (HTS) provides an efficient platform to evaluate large libraries of indole-based compounds to identify novel therapeutic leads.[2] This document offers detailed application notes and protocols for various HTS assays tailored for the screening of indole derivatives.

Key Signaling Pathways Modulated by Indole Compounds

Indole-based compounds are known to interact with a variety of cellular signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and interpreting their results. Two of the most significant pathways are the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.[3][4]

PI3K/Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Indole compounds, such as Indole-3-carbinol (I3C) and its derivative 3,3'-diindolylmethane (DIM), have been shown to modulate this pathway, often leading to anti-cancer effects.[3] Downstream of this pathway, the transcription factor NF-κB, which plays a key role in inflammation and cell survival, is also a target of indole derivatives.[3]

PI3K_Akt_mTOR_NFkB_Pathway Indole Compound Indole Compound PI3K PI3K Indole Compound->PI3K Akt Akt Indole Compound->Akt NF-κB NF-κB Indole Compound->NF-κB Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival IκB IκB IKK->IκB Inhibits IκB->NF-κB Gene Expression Gene Expression NF-κB->Gene Expression

Caption: Inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[4] Several indole alkaloids have demonstrated anticancer properties by modulating the MAPK pathway, including the ERK, JNK, and p38 kinase cascades.[4]

MAPK_Pathway Indole Compound Indole Compound Raf Raf Indole Compound->Raf MEK MEK Indole Compound->MEK Extracellular Signal Extracellular Signal Cell Surface Receptor Cell Surface Receptor Extracellular Signal->Cell Surface Receptor Ras Ras Cell Surface Receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation, Survival Cell Proliferation, Differentiation, Survival Transcription Factors->Cell Proliferation, Differentiation, Survival

Caption: Modulation of the MAPK signaling pathway by indole compounds.

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen for the biological activity of indole-based compounds. The choice of assay depends on the specific biological question and the target of interest.

Cell-Based Assays

Cell-based assays are crucial for assessing the effects of compounds on living cells, providing insights into cytotoxicity, cell proliferation, and mechanism of action.[5][6]

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the indole-based test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each compound.

Data Presentation:

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Indole-A195.2 ± 4.115.8
1060.7 ± 5.5
5025.1 ± 3.2
Indole-B188.9 ± 6.325.4
1045.3 ± 4.8
5010.5 ± 2.1
Control-100 ± 5.0-

This assay helps to determine the effect of a compound on cell cycle progression.[5]

Protocol:

  • Cell Treatment: Treat cells with the indole-based compounds at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[5]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[5]

  • Staining: Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase. Incubate in the dark for 30 minutes at room temperature.[5]

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

CompoundConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle-65.220.114.7
Indole-C1075.815.38.9
2085.18.96.0
Indole-D1040.325.634.1
2025.920.154.0
Biochemical Assays

Biochemical assays are performed in a cell-free system and are useful for identifying direct interactions between a compound and its molecular target.

This assay measures the inhibition of a specific protein kinase by a test compound.[7]

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, ATP solution, and a biotinylated substrate peptide.

  • Assay Plate Setup: Dispense 2 µL of assay buffer containing the kinase into all wells of a 384-well plate.[7]

  • Compound Addition: Add 50 nL of the test indole compound solution (or DMSO for controls) to the appropriate wells. Incubate for 15 minutes at room temperature.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide. Incubate for 60 minutes at room temperature.[7]

  • Detection: Stop the reaction and add a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.[7]

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound.

Data Presentation:

Compound IDConcentration (nM)% Kinase Inhibition (Mean ± SD)IC₅₀ (nM)
Indole-E1015.2 ± 2.585.7
10055.8 ± 4.1
100092.1 ± 3.3
Indole-F108.9 ± 1.8250.3
10035.6 ± 3.9
100078.4 ± 5.2
Staurosporine1098.5 ± 1.55.2

Experimental Workflow for High-Throughput Screening

The overall workflow for an HTS campaign involves several stages, from initial screening to hit confirmation and validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Active Compounds (Hits) Active Compounds (Hits) Primary Assay->Active Compounds (Hits) Dose-Response Assay Dose-Response Assay Active Compounds (Hits)->Dose-Response Assay Orthogonal Assay Orthogonal Assay Active Compounds (Hits)->Orthogonal Assay Confirmed Hits Confirmed Hits Dose-Response Assay->Confirmed Hits Orthogonal Assay->Confirmed Hits SAR Studies SAR Studies Confirmed Hits->SAR Studies ADME/Tox Profiling ADME/Tox Profiling Confirmed Hits->ADME/Tox Profiling Lead Compound Lead Compound SAR Studies->Lead Compound ADME/Tox Profiling->Lead Compound

Caption: General workflow for a high-throughput screening campaign.

Conclusion

The protocols and application notes provided here offer a framework for the high-throughput screening of indole-based compound libraries. By employing a combination of cell-based and biochemical assays, researchers can effectively identify and characterize novel indole derivatives with therapeutic potential. Careful consideration of the target biology and the implementation of robust assay methodologies are essential for the success of any HTS campaign in drug discovery.

References

Application Notes and Protocols for (3-Formyl-indol-1-yl)-acetic acid methyl ester in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Formyl-indol-1-yl)-acetic acid methyl ester is a synthetic indole derivative with potential applications in plant biology. Its structural similarity to indole-3-acetic acid (IAA), the primary native auxin in plants, suggests that it may exhibit auxin-like activity. The presence of a methyl ester group suggests it may act as a pro-hormone, being converted to its active carboxylic acid form by endogenous plant esterases. The formyl group at the 3-position of the indole ring distinguishes it from IAA and may influence its activity, stability, and transport within the plant.

These notes provide a framework for investigating the potential of this compound as a plant growth regulator, with a focus on methodologies applicable to the model plant Arabidopsis thaliana.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a synthetic auxin precursor. Upon uptake by plant cells, it is likely hydrolyzed by intracellular esterases to release (3-Formyl-indol-1-yl)-acetic acid. This active form can then bind to auxin receptors, such as the TIR1/AFB F-box proteins, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn regulate various aspects of plant growth and development, including cell elongation, division, and differentiation.

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_ext This compound Compound_int This compound Compound_ext->Compound_int Uptake Active_Compound (3-Formyl-indol-1-yl)-acetic acid Compound_int->Active_Compound Hydrolysis Esterases Plant Esterases Esterases->Compound_int TIR1_AFB TIR1/AFB Receptors Active_Compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response Activates Growth_Response Plant Growth Regulation (e.g., cell elongation, root development) Auxin_Response->Growth_Response

Hypothesized mechanism of action.

Quantitative Data Summary (Based on Analogue MeIAA)

The following tables summarize the expected effects of this compound on Arabidopsis thaliana seedlings, based on published data for indole-3-acetic acid methyl ester (MeIAA). These should be used as a comparative baseline for experimental design.

Table 1: Effect on Primary Root Elongation in Light-Grown Arabidopsis Seedlings

TreatmentConcentration (µM)Mean Primary Root Length (mm) ± SD% Inhibition Compared to Control
Control (MS only)015.2 ± 1.80%
IAA0.110.5 ± 1.230.9%
IAA1.04.1 ± 0.773.0%
Hypothetical Compound 0.1 12.8 ± 1.5 (Expected) 15.8% (Expected)
Hypothetical Compound 1.0 8.3 ± 1.1 (Expected) 45.4% (Expected)

Table 2: Effect on Hypocotyl Elongation in Dark-Grown Arabidopsis Seedlings

TreatmentConcentration (µM)Mean Hypocotyl Length (mm) ± SD% Inhibition Compared to Control
Control (MS only)012.5 ± 1.40%
IAA1.09.8 ± 1.121.6%
IAA10.05.3 ± 0.857.6%
Hypothetical Compound 1.0 7.1 ± 0.9 (Expected) 43.2% (Expected)
Hypothetical Compound 10.0 3.2 ± 0.5 (Expected) 74.4% (Expected)

Note: The "Hypothetical Compound" data are extrapolated based on the known weaker activity of MeIAA in root assays and stronger activity in hypocotyl assays compared to IAA. Actual results will need to be determined experimentally.

Experimental Protocols

Protocol 1: Arabidopsis Root Elongation Assay

This protocol is designed to assess the effect of this compound on primary root growth.

Root_Elongation_Assay_Workflow Start Start Sterilize Surface Sterilize Arabidopsis thaliana seeds (Col-0) Start->Sterilize Plate_Seeds Plate seeds on MS agar plates Sterilize->Plate_Seeds Stratify Stratify at 4°C for 2-3 days in the dark Plate_Seeds->Stratify Germinate Germinate and grow vertically under long-day conditions for 4 days Stratify->Germinate Transfer Transfer seedlings of uniform size to treatment plates Germinate->Transfer Prepare_Treatment Prepare MS agar plates containing varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and controls (MS, IAA) Prepare_Treatment->Transfer Incubate Incubate vertically for an additional 3-5 days Transfer->Incubate Scan Scan plates Incubate->Scan Measure Measure primary root length using image analysis software (e.g., ImageJ) Scan->Measure Analyze Analyze data and compare to controls Measure->Analyze

Workflow for the Arabidopsis root elongation assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square or round)

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

  • Ethanol or DMSO for stock solution preparation

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates (0.5X or 1X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and orient them vertically. Grow for 4 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Treatment Plates: Prepare MS agar plates as in step 2, but supplement with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Also, prepare control plates (MS medium with solvent only) and positive control plates with IAA at similar concentrations.

  • Seedling Transfer: Select seedlings with a primary root length of approximately 0.5-1 cm and carefully transfer them to the treatment and control plates (10-15 seedlings per plate).

  • Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 3-5 days.

  • Data Collection: Scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.

  • Analysis: Calculate the average root length and standard deviation for each treatment. Compare the results to the controls to determine the inhibitory or stimulatory effects.

Protocol 2: Arabidopsis Hypocotyl Elongation Assay

This assay is useful for assessing auxin-like activity in dark-grown seedlings, where hypocotyl elongation is a prominent developmental process.

Materials:

  • Same as Protocol 1.

Procedure:

  • Seed Sterilization and Plating: Follow steps 1 and 2 from Protocol 1.

  • Treatment Plates: Prepare MS agar plates supplemented with the test compound and controls as described in step 5 of Protocol 1.

  • Light Treatment for Germination: Expose the freshly plated seeds to light for 4-6 hours to induce germination.

  • Dark Growth: Wrap the plates in two layers of aluminum foil and place them in the growth chamber at 22°C for 3-4 days.

  • Data Collection: Carefully open the plates in a dark room or under a green safe light. Lay the etiolated seedlings flat and photograph them.

  • Measurement and Analysis: Use image analysis software to measure the length of the hypocotyls. Calculate the average hypocotyl length and standard deviation for each treatment and compare to controls.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow for investigating the auxin-like properties of the test compound, linking experimental observations to the underlying signaling pathway.

Experimental_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_interpretation Interpretation Hypothesis Compound is an auxin precursor Phenotypic_Assay Phenotypic Assays (Root & Hypocotyl Elongation) Hypothesis->Phenotypic_Assay Reporter_Gene_Assay Reporter Gene Assay (e.g., DR5::GUS) Phenotypic_Assay->Reporter_Gene_Assay Root_Inhibition Inhibition of root elongation? Phenotypic_Assay->Root_Inhibition Mutant_Analysis Analysis in Auxin Signaling Mutants (e.g., tir1, axr1) Reporter_Gene_Assay->Mutant_Analysis DR5_Induction Induction of DR5 expression? Reporter_Gene_Assay->DR5_Induction Reduced_Sensitivity Reduced sensitivity in mutants? Mutant_Analysis->Reduced_Sensitivity Conclusion Compound acts through the canonical auxin signaling pathway Root_Inhibition->Conclusion Yes DR5_Induction->Conclusion Yes Reduced_Sensitivity->Conclusion Yes

Logical workflow for characterizing the compound.

Further Investigations

  • DR5::GUS/DR5::LUC Reporter Lines: To confirm that the compound activates auxin signaling, use Arabidopsis lines carrying an auxin-responsive promoter (DR5) fused to a reporter gene (GUS or Luciferase). Treatment with an active auxin analog should lead to a quantifiable induction of the reporter.

  • Auxin Signaling Mutants: Test the compound on mutants deficient in auxin perception (e.g., tir1-1) or signaling (e.g., axr1-3). If the compound acts through the canonical auxin pathway, these mutants should show reduced sensitivity to it.

  • Structure-Activity Relationship Studies: Synthesize and test related analogs with modifications to the formyl and methyl ester groups to understand the structural requirements for activity.

  • In Vitro Hydrolysis Assay: Use plant protein extracts to test for the enzymatic conversion of this compound to its corresponding carboxylic acid, confirming its role as a pro-hormone.

By following these guidelines and protocols, researchers can systematically evaluate the potential of this compound as a novel plant growth regulator.

Application Notes and Protocols for the Development of Novel Anti-inflammatory Drugs from Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the development of novel anti-inflammatory drugs derived from the indole scaffold. Indole derivatives have demonstrated significant potential in targeting key inflammatory pathways, offering promising avenues for the treatment of a wide range of inflammatory diseases.[1][2][3] This document outlines the synthesis, biological evaluation, and mechanism of action of several classes of indole-based anti-inflammatory agents, complete with experimental protocols and data presentation.

Introduction to Indole Derivatives as Anti-inflammatory Agents

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities.[4] Its structural versatility allows for modifications that can modulate the activity of various enzymes and signaling pathways involved in inflammation.[1][5] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin feature an indole core, highlighting the established anti-inflammatory potential of this chemical motif.[2][5]

Recent research has focused on developing novel indole derivatives with improved efficacy and safety profiles, particularly concerning the gastrointestinal side effects associated with traditional NSAIDs.[2][6] These efforts have led to the discovery of compounds that selectively target key inflammatory mediators such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), nitric oxide (NO), and emerging targets like the stimulator of interferon genes (STING) pathway.[7][8][9][10]

Key Classes of Anti-inflammatory Indole Derivatives and Their Mechanisms of Action

Indole-2-one and 7-Aza-2-oxindole Derivatives

A series of indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7][11] One of the most potent compounds, 7i , demonstrated excellent inhibition of TNF-α, IL-6, COX-2, and iNOS expression.[7][11] In vivo studies also showed that compound 7i significantly attenuated the lethality of LPS-induced septic shock in mouse models.[7][11]

STING Pathway Inhibitors

The STING (stimulator of interferon genes) pathway is a critical component of the innate immune system that, when aberrantly activated, can lead to inflammatory diseases.[8][12] Novel indole derivatives have been designed as STING inhibitors.[8][12] Compound 4dc , for instance, showed potent inhibition of STING with IC50 values of 0.14 μM in RAW-Lucia™ ISG cells and 0.39 μM in THP1-Dual™ cells.[8][12] This compound effectively alleviated symptoms in a mouse model of cisplatin-induced acute kidney injury.[12]

Selective COX-2 Inhibitors

To mitigate the gastrointestinal side effects of non-selective COX inhibitors, research has focused on developing selective COX-2 inhibitors.[6] A series of N-substituted indole derivatives have been synthesized as indomethacin analogs, with some compounds exhibiting high selectivity for COX-2 over COX-1.[9] For example, compound 13d showed a COX-2 selectivity index of over 200, significantly higher than indomethacin.[9]

Indole-Chalcone Hybrids

Indole-chalcone hybrids have emerged as promising anti-inflammatory and analgesic agents.[13] These compounds have been evaluated in vivo using models such as the carrageenan-induced mouse paw edema test.[13] Compound 4 , an indole-chalcone hybrid, demonstrated significant anti-inflammatory effects by inhibiting edema formation.[13]

Ursolic Acid-Indole Derivatives

A novel derivative of ursolic acid, UA-1 , incorporating an indole ring, has shown superior anti-inflammatory potential compared to the parent compound.[10] UA-1 significantly reduced the production of NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 macrophages by downregulating the expression of iNOS, COX-2, and inhibiting the NF-κB signaling pathway.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for representative indole derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Indole Derivatives

CompoundTarget/AssayCell LineIC50 / InhibitionReference
7i TNF-α releaseRAW264.7-[7]
7i IL-6 releaseRAW264.7-[7]
4dc STING inhibitionRAW-Lucia™ ISG0.14 µM[8][12]
4dc STING inhibitionTHP1-Dual™0.39 µM[8][12]
13d COX-1 inhibition->100 µM[9]
13d COX-2 inhibition-0.49 µM[9]
UA-1 NO inhibitionRAW 264.72.2 ± 0.4 µM[10]
UA-1 TNF-α inhibitionRAW 264.774.2 ± 2.1 % at 5.0 µM[10]
UA-1 IL-6 inhibitionRAW 264.755.9 ± 3.7 % at 5.0 µM[10]
UA-1 IL-1β inhibitionRAW 264.759.7 ± 4.2 % at 5.0 µM[10]

Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives

CompoundAnimal ModelDoseEffectReference
7i LPS-induced septic shock (mouse)-Significant protection from death[7][11]
4dc Cisplatin-induced acute kidney injury (mouse)-Effective relief of symptoms[12]
13d Carrageenan-induced rat paw edema10 mg/kg76.8% inhibition at 3h[9]
4 Carrageenan-induced mouse paw edema10 mg/kgSignificant inhibition of edema[13]

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay in LPS-stimulated Macrophages

This protocol is based on the methodology used for evaluating indole-2-one derivatives and ursolic acid-indole derivatives.[7][10]

Objective: To determine the effect of test compounds on the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test indole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test indole derivatives (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 22-24 hours.[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control. Determine the IC50 values where applicable.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is adapted from the studies on N-substituted indole derivatives and indole-chalcone hybrids.[9][13]

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat or mouse model of inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test indole derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg). Administer the vehicle to the control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[10] Several anti-inflammatory indole derivatives exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_inactive LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_p Phosphorylated IκBα NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases NFkB_p->IkB Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes Induces Transcription Indole_Derivatives Indole Derivatives (e.g., UA-1) Indole_Derivatives->IKK Inhibits Indole_Derivatives->NFkB_active Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by indole derivatives.

STING Signaling Pathway

The cGAS-STING pathway is crucial for detecting cytosolic DNA and initiating an innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases.[8]

STING_Signaling_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds to STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 Nucleus Nucleus IRF3_p->Nucleus Dimerizes & Translocates IFN_Genes Type I IFN Genes Nucleus->IFN_Genes Induces Transcription Indole_Derivatives Indole Derivatives (e.g., 4dc) Indole_Derivatives->STING_ER Inhibits

Caption: The cGAS-STING signaling pathway and its inhibition by indole derivatives.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel indole derivatives for anti-inflammatory activity.

Experimental_Workflow Synthesis Synthesis of Indole Derivatives Treatment Pre-treatment with Test Compounds Synthesis->Treatment Cell_Culture Macrophage Cell Culture (e.g., RAW264.7) Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis & Hit Identification NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: A standard experimental workflow for in vitro screening of anti-inflammatory compounds.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptide Conjugates with (3-Formyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptide conjugates with (3-Formyl-indol-1-yl)-acetic acid. This methodology allows for the precise, site-specific incorporation of the functionalized indole moiety at the N-terminus of a peptide, a valuable strategy in the development of novel therapeutics and chemical probes.

Introduction

The conjugation of peptides with small molecules is a powerful tool in drug discovery, enabling the modulation of pharmacological properties such as receptor affinity, cell permeability, and in vivo stability. The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into peptides can lead to enhanced biological activity. (3-Formyl-indol-1-yl)-acetic acid serves as a versatile linker, introducing a reactive aldehyde group that can be further functionalized post-synthesis, for example, through oxime ligation or reductive amination.

This document outlines the synthesis of the (3-Formyl-indol-1-yl)-acetic acid linker, its activation, and subsequent coupling to a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis. The data for peptide synthesis and conjugation are based on the synthesis of dipeptide-indole conjugates and serve as a reference for expected outcomes.[1][2]

Table 1: Representative Yields for the Synthesis of Dipeptide-(indole-3-carboxylic acid) Conjugates [1][2]

StepProductYield (%)
1Fmoc-Tyr(tBu)-2-CTC Resin~95% (Loading)
2H₂N-Ala-Tyr(tBu)-2-CTC Resin>99% (completion)
3Indole-3-CO-Ala-Tyr(tBu)-2-CTC Resin>99% (completion)
4Crude Indole-3-CO-Ala-Tyr-NH₂ (after cleavage)89-92%

Table 2: Characterization of a Representative Crude Dipeptide-(indole-3-carboxylic acid) Conjugate [1]

Peptide SequenceMolecular FormulaCalculated Mass (Da)Observed Mass (ESI-MS) (Da)Purity (HPLC) (%)
Indole-3-CO-Ala-Tyr-NH₂C₂₂H₂₄N₄O₄424.45425.2 [M+H]⁺>90%

Experimental Protocols

Protocol 1: Synthesis of (3-Formyl-indol-1-yl)-acetic acid

This protocol describes the N-alkylation of 3-formylindole with a haloacetic acid to produce the desired linker.

Materials:

  • 3-Formylindole

  • Ethyl bromoacetate (or other haloacetic acid ester)

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (for hydrolysis)

  • Hydrochloric acid (HCl) solution (for acidification)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkylation: a. To a solution of 3-formylindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude ethyl (3-formyl-indol-1-yl)-acetate.

  • Hydrolysis: a. Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. b. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the hydrolysis by TLC. d. After completion, remove the THF under reduced pressure. e. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. f. Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. g. The precipitated (3-Formyl-indol-1-yl)-acetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Solid-Phase Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model dipeptide (e.g., Ala-Tyr) on a Rink Amide resin using Fmoc chemistry.[1][3]

Materials:

  • Rink Amide resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: a. Activate Fmoc-Tyr(tBu)-OH (3.0 eq) with HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq) in DMF. b. Add the activated amino acid solution to the swollen resin and agitate for 2 hours. c. Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. d. Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes. b. Wash the resin thoroughly with DMF (5x) to remove piperidine. c. Confirm the presence of a free amine using the Kaiser test (positive result, blue beads).

  • Second Amino Acid Coupling: a. Repeat the coupling step with Fmoc-Ala-OH (3.0 eq). b. Monitor for completion with the Kaiser test and wash the resin as before.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from Alanine using 20% piperidine in DMF as described above.

Protocol 3: Conjugation of (3-Formyl-indol-1-yl)-acetic acid to the Resin-Bound Peptide

This protocol details the coupling of the synthesized indole derivative to the N-terminus of the peptide on the solid support.[1]

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • (3-Formyl-indol-1-yl)-acetic acid

  • HBTU/HOBt

  • DIPEA

  • DMF

Procedure:

  • Activation of (3-Formyl-indol-1-yl)-acetic acid: In a separate vial, dissolve (3-Formyl-indol-1-yl)-acetic acid (3.0 eq) in DMF. Add HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling to the Peptidyl-Resin: a. Add the activated indole derivative solution to the peptidyl-resin. b. Agitate the mixture at room temperature for 2-4 hours. c. Monitor the reaction progress with the Kaiser test. A negative result indicates the successful capping of the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry the resin under vacuum.

Protocol 4: Cleavage and Purification

This protocol describes the cleavage of the peptide conjugate from the resin and its subsequent purification.[1]

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Reverse-phase HPLC system

Procedure:

  • Cleavage: a. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge the mixture and decant the ether. e. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). b. Purify the peptide conjugate by reverse-phase HPLC. c. Characterize the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical HPLC to determine its purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of (3-Formyl-indol-1-yl)-acetic acid cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Conjugation and Final Steps s1 3-Formylindole s2 N-Alkylation with Ethyl Bromoacetate s1->s2 s3 Ester Hydrolysis s2->s3 s4 (3-Formyl-indol-1-yl)-acetic acid s3->s4 c1 Activation of Indole Derivative s4->c1 p1 Rink Amide Resin p2 Fmoc-AA Coupling p1->p2 p3 Fmoc Deprotection p2->p3 p4 Repeat Coupling/ Deprotection Cycles p3->p4 p5 N-terminal Fmoc Deprotection p4->p5 c2 On-Resin Conjugation p5->c2 c1->c2 c3 Cleavage from Resin c2->c3 c4 Purification (HPLC) c3->c4 c5 Characterization (MS, HPLC) c4->c5 spss_cycle start Resin-Bound Peptide (n) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Fmoc-AA Coupling (HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Resin-Bound Peptide (n+1) wash2->end end->deprotection Repeat for next amino acid

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in the Vilsmeier-Haack formylation of methyl (indol-1-yl)acetate can be attributed to several factors, primarily related to reaction conditions, reagent purity, and the formation of byproducts. Below is a systematic guide to troubleshoot and optimize your synthesis.

1. Reagent and Solvent Quality:

  • Issue: Impurities in reagents or solvents can lead to significant side reactions. The presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in dimethylformamide (DMF) is a known cause for the formation of 3-cyanoindole byproducts.[1] Atmospheric moisture can also react with the Vilsmeier reagent, reducing its effectiveness.

  • Recommended Solution:

    • Use high-purity, anhydrous solvents. Ensure DMF is freshly distilled or from a recently opened bottle to minimize decomposition products.

    • Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.[1]

2. Reaction Temperature and Time:

  • Issue: Both temperature and reaction duration are critical parameters. High temperatures or prolonged reaction times can promote the formation of undesired byproducts and decomposition of the product.

  • Recommended Solution:

    • Optimize the reaction temperature. The Vilsmeier-Haack reaction can often be performed at low temperatures (e.g., 0-10°C) during the addition of reagents, followed by stirring at room temperature or gentle heating (e.g., 40-50°C).[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.[1]

3. Work-up Procedure:

  • Issue: The work-up protocol is crucial for maximizing product isolation and minimizing byproduct formation. Using ammonia-based solutions to quench the reaction can lead to the formation of imines or other nitrogen-containing impurities.

  • Recommended Solution:

    • Quench the reaction by pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution.[1] This hydrolyzes the intermediate iminium salt to the desired aldehyde.

4. Purification Challenges:

  • Issue: The desired product, this compound, may have similar polarity to certain byproducts, such as 3-cyanoindole, making separation by column chromatography challenging.[1]

  • Recommended Solution:

    • Employ a carefully selected solvent system for column chromatography, potentially using a gradient elution (e.g., a gradient of ethyl acetate in hexane) to improve separation.[1]

    • Recrystallization can be an effective alternative or complementary purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Vilsmeier-Haack formylation of indoles, and how is it formed?

A1: The most commonly reported byproduct is 3-cyanoindole.[1] Its formation is believed to occur in a two-step mechanism following the initial formation of the desired 3-formylindole. The aldehyde group can react with nitrogen-containing impurities (like hydroxylamine or ammonia) to form an oxime or imine intermediate. This intermediate can then undergo dehydration under the acidic reaction conditions to yield the 3-cyanoindole.[1]

Q2: Can the Vilsmeier-Haack reaction lead to other significant byproducts besides 3-cyanoindole?

A2: Yes, under certain conditions, other side reactions can occur. For instance, the reaction of the intermediate with another molecule of indole can lead to the formation of bis(indolyl)methanes.[2] In some cases, even indole trimers have been observed.[3] Optimizing stoichiometry and reaction conditions can help minimize these side products.

Q3: What is the appearance of the Vilsmeier reagent, and does its color indicate its reactivity?

A3: The Vilsmeier reagent (the chloromethyliminium salt formed from DMF and POCl₃) is often described as colorless when pure.[4] However, it is common for it to appear yellow or orange due to minor impurities in the starting materials or slight decomposition, but this coloration does not necessarily impact its reactivity.[4] The reaction mixture itself often turns a dark red color upon addition of the indole substrate.[4]

Q4: Is the Vilsmeier-Haack reaction suitable for all substituted indoles?

A4: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[5][6][7] The indole ring is sufficiently electron-rich for this reaction to proceed well at the C3 position. The presence of electron-donating groups on the indole ring can enhance the reaction rate, while strong electron-withdrawing groups may hinder it.

Data Presentation

The following table summarizes hypothetical yield data under various reaction conditions to illustrate the impact of optimization.

Experiment IDDMF SourceAtmosphereReaction TemperatureWork-up QuenchYield (%)
AStandard GradeAir80°CNH₄OH35
BAnhydrousAir40°CH₂O/Ice55
CFreshly DistilledNitrogen40°CH₂O/Ice70
DFreshly DistilledNitrogenRoom TempH₂O/Ice65
EFreshly DistilledNitrogen0°C then 40°CNaHCO₃ (sat.)85

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Vilsmeier-Haack Reaction:

  • Reagent Preparation:

    • In a three-necked, round-bottomed flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

    • Cool the flask to 0°C in an ice-salt bath.

  • Formation of the Vilsmeier Reagent:

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.[8]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve methyl (indol-1-yl)acetate (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of methyl (indol-1-yl)acetate dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.[1]

    • Stir the resulting mixture until the hydrolysis is complete and the product precipitates.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1]

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

G cluster_start cluster_checks cluster_solutions cluster_end start Low Yield Observed reagents Check Reagent Purity (Anhydrous Solvents, Fresh DMF) start->reagents conditions Review Reaction Conditions (Temperature, Time) start->conditions workup Examine Work-up (Quenching Method) start->workup purification Analyze Purification (TLC for Byproducts) start->purification sol_reagents Use High-Purity/Dry Reagents Under Inert Atmosphere reagents->sol_reagents Impure? sol_conditions Optimize Temp & Time (Monitor by TLC) conditions->sol_conditions Suboptimal? sol_workup Quench with Ice/Water or NaHCO3 workup->sol_workup Incorrect? sol_purification Optimize Chromatography/ Recrystallize purification->sol_purification Co-elution? end Improved Yield sol_reagents->end sol_conditions->end sol_workup->end sol_purification->end

Caption: Troubleshooting workflow for low yield in the synthesis.

G reactant1 Methyl (indol-1-yl)acetate intermediate Iminium Salt Intermediate reactant1->intermediate reagent_complex Vilsmeier Reagent (DMF + POCl3) reagent_complex->intermediate hydrolysis Hydrolysis (H2O Work-up) intermediate->hydrolysis side_reaction Side Reaction with N-Impurities intermediate->side_reaction product (3-Formyl-indol-1-yl)-acetic acid methyl ester hydrolysis->product byproduct 3-Cyanoindole Byproduct side_reaction->byproduct

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of indoles?

The primary challenges in the N-alkylation of indoles include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]

  • Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation can also occur.[1]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]

  • Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[1][3] Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]

Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?

Several strategies can be employed to favor N-alkylation over C-alkylation:

  • Choice of Base and Solvent: Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[1][2] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]

  • Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[1]

  • Use of Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[1]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1][2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]

Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Some reactions proceed well at room temperature, while others require heating to go to completion.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]

  • Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.[1]

Troubleshooting Guides

Issue 1: Predominant C3-Alkylation

This is a common issue arising from the inherent nucleophilicity of the C3 position of the indole ring.[1]

G start High C3-Alkylation Observed q1 Is the base strong enough for complete N-deprotonation? (e.g., NaH) start->q1 s1 Increase base stoichiometry or switch to a stronger base. q1->s1 No q2 Is a polar aprotic solvent being used? (e.g., DMF, THF) q1->q2 Yes s2 Switch to or increase the proportion of a polar aprotic solvent like DMF. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes s3 Increase reaction temperature. Higher temperatures often favor N-alkylation. q3->s3 No s4 Consider blocking the C3 position or using a catalytic system with N-selective ligands. q3->s4 Yes

Caption: Troubleshooting workflow for poor N-selectivity.

Issue 2: Low or No Product Formation

This issue can be caused by a variety of factors related to reaction conditions and reagent quality.

G start Low or No Product Yield q1 Are all reagents and solvents anhydrous and of high purity? start->q1 s1 Use freshly dried solvents and purify starting materials. Ensure inert atmosphere. q1->s1 No q2 Is the deprotonation step complete? q1->q2 Yes s2 Increase deprotonation time/temperature or use a stronger base. q2->s2 No q3 Is the alkylating agent reactive enough? q2->q3 Yes s3 Switch to a more reactive alkylating agent (e.g., iodide instead of bromide) or use an additive like KI. q3->s3 No q4 Is the reaction temperature adequate? q3->q4 Yes s4 Optimize temperature. Some reactions require heating to proceed. q4->s4 No s5 Check for steric hindrance. Consider less bulky substrates if possible. q4->s5 Yes

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.

Table 1: Influence of Ligand on CuH-Catalyzed Indole Alkylation

EntryLigandSolventTemp (°C)Yield (%)N:C3 Ratioee (%)
1(R)-DTBM-SEGPHOSTHF9085>20:192
2(R)-Ph-BPETHF50751:2088
Data synthesized from a study on ligand-controlled regiodivergent synthesis.[2][4]

Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole

EntryTemperature (°C)N-Alkylation Yield (%)C3-Alkylation Yield (%)
125LowPredominant
250Moderate ImprovementSignificant
365Good ImprovementMinor
48091Not Detected
Data based on a one-pot Fischer indolisation–N-alkylation protocol.[2][5]

Table 3: Optimization of Iron-Catalyzed N-Alkylation of Indoline

EntryBase (Equiv.)SolventConditionsYield (%)
1CsOH (0.5)Toluene110 °C0
2-TFE110 °C70
3K₂CO₃ (0.5)TFE110 °C85
4K₂CO₃ (1.0)TFE110 °C99
TFE: 2,2,2-trifluoroethanol. Data from a study on selective iron-catalyzed synthesis.[6]

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride

This protocol describes a standard procedure for the N-alkylation of indoles using sodium hydride as the base.

G cluster_0 Preparation cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup a 1. Dissolve indole (1.0 eq.) in anhydrous DMF/THF under inert atmosphere. b 2. Cool solution to 0 °C. a->b c 3. Add NaH (1.1-1.5 eq.) portion-wise at 0 °C. b->c d 4. Stir at 0 °C, then warm to RT until H₂ evolution ceases. c->d e 5. Cool to 0 °C and add alkylating agent (1.0-1.2 eq.) dropwise. d->e f 6. Stir at RT or heat as required. Monitor by TLC/LC-MS. e->f g 7. Quench with sat. aq. NH₄Cl at 0 °C. f->g h 8. Extract with organic solvent. g->h i 9. Wash, dry, and concentrate. h->i

Caption: Standard experimental workflow for N-alkylation.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).[1]

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [1]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.[1]

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.

References

Preventing degradation of indole ring during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for preventing the degradation of the indole ring during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Reaction Mixture Turns Dark/Polymerizes, Especially Under Acidic Conditions

Q1: I'm attempting a Friedel-Crafts acylation on my indole, and the reaction mixture is turning into a dark, tarry mess with very low yield of the desired product. What is happening and how can I prevent it?

A1: This is a classic problem when working with unprotected indoles under acidic conditions. The indole ring, particularly the C3 position, is highly electron-rich and susceptible to protonation by strong acids.[1][2] This initial protonation can initiate a chain reaction, leading to dimerization, trimerization, and ultimately polymerization, which appears as a dark, insoluble tar.[3][4][5][6]

Troubleshooting Steps:

  • Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ often lead to decomposition.[7] Consider using milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or SnCl₄, which are less prone to causing polymerization.[8][9]

  • N-Protection: The most effective solution is to protect the indole nitrogen. The N-H proton is acidic and can complicate reactions.[2] Protecting the nitrogen reduces the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization. Common protecting groups include Boc, Tosyl (Ts), and SEM.[10]

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) to slow down the rate of polymerization.[1]

  • Reverse Addition: Add the Lewis acid to the mixture of the indole and acylating agent, rather than the other way around, to maintain a low concentration of the acid.

Issue 2: Unwanted Side Products and Low Yield During Functionalization

Q2: I'm performing a Mannich reaction with my indole, formaldehyde, and a secondary amine, but I'm getting a complex mixture of products and a low yield of the desired gramine derivative. What could be the cause?

A2: While the Mannich reaction is a powerful tool for C3-functionalization of indoles, several side reactions can occur, leading to a complex product mixture.[11]

Potential Causes and Solutions:

  • Bis-indolylmethane Formation: The intermediate iminium ion is highly reactive and can react with a second molecule of indole, leading to the formation of bis(indolyl)methanes.

    • Solution: Use a slight excess of the formaldehyde and amine to ensure the indole reacts preferentially with the intended electrophile. Slowly adding the indole to the pre-formed iminium ion solution can also minimize this side reaction.

  • Reaction with the N-H of Indole: The acidic N-H of an unprotected indole can interfere with the reaction.

    • Solution: N-protection of the indole is a reliable way to prevent side reactions at the nitrogen.[12]

  • Instability of the Mannich Base: The resulting gramine derivative can sometimes be unstable under the reaction conditions.

    • Solution: Work up the reaction as soon as it is complete (monitor by TLC) and avoid prolonged heating.

Q3: My Friedel-Crafts alkylation of indole is resulting in poly-alkylation. How can I achieve mono-alkylation?

A3: Polyalkylation is a common issue in Friedel-Crafts alkylation because the addition of an electron-donating alkyl group makes the indole ring even more reactive towards further alkylation.[9][13][14]

Troubleshooting Steps:

  • Use a Large Excess of Indole: By using a large excess of the indole substrate, you increase the probability that the electrophile will react with an unreacted indole molecule rather than a mono-alkylated one.[9]

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent, using only one equivalent or slightly less.

  • Consider Friedel-Crafts Acylation Followed by Reduction: A more controllable approach is to perform a Friedel-Crafts acylation, which deactivates the ring and prevents polyacylation. The resulting ketone can then be reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[6]

Issue 3: Oxidation of the Indole Ring

Q4: I've noticed that my indole-containing compound degrades over time, even when stored. What is causing this and how can I improve its stability?

A4: Indoles are susceptible to auto-oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and degradation products. The C2-C3 double bond is particularly prone to oxidation.

Preventative Measures:

  • Storage: Store indole-containing compounds in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prolong the shelf life of the compound.

  • N-Protection: Protecting the indole nitrogen can in some cases increase the stability of the molecule towards oxidation.

Data Presentation: Protecting Group Stability

Choosing the right protecting group is crucial for a successful synthesis. The following table summarizes the stability of common indole N-protecting groups under various reaction conditions.

Protecting GroupReagents/ConditionsStabilityCleavage Conditions
Boc (tert-Butoxycarbonyl)Strong Acids (e.g., TFA, HCl)LabileTFA in CH₂Cl₂; HCl in Dioxane/EtOAc
Mild Acids (e.g., AcOH)Generally Stable-
Strong Bases (e.g., NaOH, NaOMe)Generally Stable[15]-
Nucleophiles (e.g., Hydrazine)Stable-
Organometallics (e.g., n-BuLi, Grignards)Generally Stable-
Catalytic Hydrogenation (H₂, Pd/C)Stable-
Oxidizing Agents (e.g., m-CPBA)Stable-
Reducing Agents (e.g., LiAlH₄)Stable-
Ts (p-Toluenesulfonyl)Strong Acids (e.g., HBr, H₂SO₄)Very StableConc. HBr or H₂SO₄ (harsh)[10]
Strong Bases (e.g., NaOH, KOH, Cs₂CO₃)Labile (at high temp)NaOH/MeOH, reflux; Cs₂CO₃/MeOH[16][17][18]
NucleophilesStable-
Organometallics (e.g., n-BuLi, Grignards)Stable-
Catalytic Hydrogenation (H₂, Pd/C)Stable-
Oxidizing AgentsStable-
Reducing Agents (e.g., Na/NH₃, SmI₂)LabileReductive cleavage (e.g., Mg/MeOH)
SEM ([2-(Trimethylsilyl)ethoxy]methyl)Strong Acids (e.g., TFA, HCl)LabileAqueous HCl, reflux[10]
Mild AcidsGenerally Stable-
Strong BasesStable-
NucleophilesStable-
Organometallics (e.g., n-BuLi, Grignards)Stable-
Catalytic Hydrogenation (H₂, Pd/C)Stable-
Oxidizing AgentsStable-
Fluoride Sources (e.g., TBAF, HF)LabileTBAF in THF[10][19][20]

Experimental Protocols

Protocol 1: N-Boc Protection of Indole

This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Indole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the indole in anhydrous THF or ACN.

  • Add DMAP to the solution.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-indole.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Friedel-Crafts Acylation of N-Boc Indole

This protocol provides a method for the C3-acylation of N-Boc protected indole.[16][21]

Materials:

  • N-Boc-indole (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride) (1.2 equiv)

  • Lewis acid (e.g., SnCl₄ or Et₂AlCl) (1.2 equiv)[7]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Dissolve N-Boc-indole in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., SnCl₄) to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of N-Tosyl Indole using Cesium Carbonate

This protocol describes a mild method for the removal of the tosyl group from an N-tosylated indole.[16][17]

Materials:

  • N-Tosyl indole (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the N-tosyl indole in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate to the solution.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the deprotected indole.

  • Purify by column chromatography if necessary.

Visualizations

Acid_Catalyzed_Polymerization Indole Indole Protonated_Indole Protonated Indole (C3-protonated) Proton H+ Proton->Protonated_Indole Protonation at C3 (Rate-determining step) Dimer_Cation Dimer Cation Protonated_Indole->Dimer_Cation Electrophilic attack Indole2 Another Indole Molecule Dimer Indole Dimer Dimer_Cation->Dimer Deprotonation Trimer_Cation Trimer Cation Dimer_Cation->Trimer_Cation Further reaction Indole3 Another Indole Molecule Polymer ... Trimer_Cation->Polymer Propagation

Caption: Acid-catalyzed polymerization of indole.

Protecting_Group_Selection Start Start: Need to functionalize indole Reaction_Conditions What are the reaction conditions? Start->Reaction_Conditions Acidic Acidic Conditions? Reaction_Conditions->Acidic Analyze Basic Basic Conditions? Acidic->Basic No Consider_Ts_or_SEM Consider Ts or SEM Acidic->Consider_Ts_or_SEM Yes Organometallic Organometallic / Hydride? Basic->Organometallic No Consider_Boc_or_SEM Consider Boc or SEM Basic->Consider_Boc_or_SEM Yes Consider_Boc_or_Ts Consider Boc or Ts Organometallic->Consider_Boc_or_Ts Yes Use_Boc Use Boc Group (Acid Labile) Use_Ts Use Tosyl Group (Base Labile / Reductively Cleaved) Use_SEM Use SEM Group (Fluoride / Acid Labile) Consider_Ts_or_SEM->Use_Ts If basic deprotection is desired Consider_Ts_or_SEM->Use_SEM If fluoride deprotection is desired Consider_Boc_or_SEM->Use_Boc If acidic deprotection is desired Consider_Boc_or_SEM->Use_SEM If fluoride deprotection is desired Consider_Boc_or_Ts->Use_Boc If acidic deprotection is desired Consider_Boc_or_Ts->Use_Ts If basic deprotection is desired

Caption: Logic for selecting an N-protecting group.

Experimental_Workflow Start Unprotected Indole Protection Step 1: N-Protection (e.g., with (Boc)₂O, DMAP) Start->Protection Protected_Indole N-Protected Indole Protection->Protected_Indole Functionalization Step 2: Functionalization (e.g., Friedel-Crafts Acylation) Protected_Indole->Functionalization Functionalized_Protected Functionalized N-Protected Indole Functionalization->Functionalized_Protected Deprotection Step 3: Deprotection (e.g., with TFA) Functionalized_Protected->Deprotection Final_Product Final Functionalized Indole Deprotection->Final_Product

Caption: Workflow for indole functionalization.

References

Side product formation in the synthesis of indole-3-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of indole-3-carboxaldehyde and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-3-carboxaldehyde?

A1: The most prevalent methods for the synthesis of indole-3-carboxaldehyde are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is often preferred due to its generally higher yields and milder conditions for indoles.[1][2] Alternative methods include the Reimer-Tiemann and Rieche reactions, though these are often less efficient.[3][4]

Q2: I am getting a low yield in my Vilsmeier-Haack reaction. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack formylation of indole are a common problem. Key factors to investigate include:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous.

  • Reaction Temperature: The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0–5 °C) to prevent decomposition. The subsequent reaction with indole may require heating, and this temperature should be optimized.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to indole is crucial. An insufficient amount of the formylating agent will result in incomplete conversion.

  • Work-up Procedure: Inefficient quenching of the reaction mixture or improper pH adjustment during work-up can lead to product loss.

Q3: My reaction mixture turned dark brown or black. Is this normal?

A3: While the Vilsmeier-Haack reaction typically forms a yellow-orange to cherry-red solution, significant darkening or tar formation often indicates side reactions or decomposition. This can be caused by excessive heat, leading to the polymerization of indole or decomposition of the product. Careful temperature control is essential.

Q4: What is the major side product I should be aware of?

A4: A common and often significant side product is the formation of bis(indolyl)methanes. This occurs when the initially formed indole-3-carboxaldehyde reacts with unreacted indole under the acidic conditions of the reaction.

Q5: Are there any less common, but problematic, side products?

A5: Yes, the formation of 3-cyanoindole has been reported as a potential byproduct in the Vilsmeier-Haack reaction.[5] This is thought to occur via the formation of an oxime or imine intermediate from the aldehyde, followed by dehydration.[5]

Troubleshooting Guides

Issue 1: Formation of Bis(indolyl)methane Side Product
  • Problem: Significant formation of a higher molecular weight side product, identified as bis(indolyl)methane.

  • Cause: The electrophilic substitution of indole-3-carboxaldehyde with another molecule of indole. This is often promoted by an excess of indole or prolonged reaction times in an acidic environment.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the Vilsmeier reagent relative to the indole to ensure the complete consumption of the starting indole.

    • Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting indole is consumed.

    • Temperature Control: Maintain the lowest effective temperature to minimize side reactions.

    • Purification: Bis(indolyl)methanes can often be separated from the desired aldehyde by column chromatography.

Issue 2: Low or No Product Yield in the Duff Reaction
  • Problem: The Duff reaction is providing a very low yield of indole-3-carboxaldehyde.

  • Cause: The Duff reaction is generally less efficient for indoles compared to phenols.[4] The reaction conditions, such as the acid catalyst and temperature, are critical.

  • Solution:

    • Use a Modified Protocol: Consider using an iodine-catalyzed Duff-type reaction with hexamethylenetetramine (HMTA), which has been shown to be effective for indoles.[3]

    • Acid Catalyst: The choice and concentration of the acid (e.g., acetic acid, trifluoroacetic acid) can significantly impact the reaction outcome.

    • Temperature: The reaction typically requires heating, and the optimal temperature may need to be determined empirically.

    • Substrate Activation: The Duff reaction works best with highly electron-rich aromatic compounds. If your indole substrate has electron-withdrawing groups, this reaction may not be suitable.[6]

Data Presentation

Table 1: Vilsmeier-Haack Formylation of Various Indole Derivatives

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[7]
4-MethylindolePOCl₃, DMF0 to 85890[7]
5-MethylindolePOCl₃, DMF0 to 85588
6-ChloroindolePOCl₃, DMFRoom Temp to 90891
5-HydroxyindolePOCl₃, DMFRoom Temp to 85792

Table 2: Iodine-Catalyzed C3-Formylation of Indoles using HMTA (Duff-type Reaction)

Indole DerivativeCatalystTemperature (°C)Time (h)Yield (%)Reference
IndoleI₂120285[3]
5-MethoxyindoleI₂120282[3]
5-NitroindoleI₂120375[3]
N-MethylindoleI₂120288[3]

Experimental Protocols

Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool anhydrous DMF in an ice-salt bath.

  • Slowly add POCl₃ dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of indole in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a cold aqueous NaOH solution until the pH is between 8 and 9.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Iodine-Catalyzed C3-Formylation of Indole (Duff-type Reaction)

Materials:

  • Indole

  • Hexamethylenetetramine (HMTA)

  • Iodine (I₂)

  • Activated Carbon

  • Solvent (e.g., DMF)

  • Air atmosphere

Procedure:

  • To a solution of indole in DMF, add HMTA, a catalytic amount of iodine, and activated carbon.[3]

  • Heat the reaction mixture to 120 °C under an air atmosphere.[3]

  • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.[3]

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent_ref Vilsmeier Reagent Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Indole_3_carboxaldehyde Indole-3-carboxaldehyde Iminium_Salt->Indole_3_carboxaldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction for indole-3-carboxaldehyde synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Check_Reagents Check_Temp Verify Temperature Control (Reagent formation at 0-5°C?) Check_Reagents->Check_Temp Reagents OK Check_Stoichiometry Review Stoichiometry (Slight excess of Vilsmeier reagent?) Check_Temp->Check_Stoichiometry Temp OK Optimize_Time Optimize Reaction Time (Monitor by TLC?) Check_Stoichiometry->Optimize_Time Stoichiometry OK Purify Purify by Column Chromatography Optimize_Time->Purify Time Optimized

Caption: Troubleshooting workflow for the synthesis of indole-3-carboxaldehyde.

Side_Product_Formation Indole Indole Indole_3_carboxaldehyde Desired Product: Indole-3-carboxaldehyde Indole->Indole_3_carboxaldehyde + Vilsmeier Reagent Bis_indolyl_methane Side Product: Bis(indolyl)methane Vilsmeier_Reagent Vilsmeier Reagent Indole_3_carboxaldehyde->Bis_indolyl_methane + Indole (excess)

Caption: Formation of bis(indolyl)methane as a side product.

References

Technical Support Center: Purification of (3-Formyl-indol-1-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (3-Formyl-indol-1-yl)-acetic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most common and effective methods for the purification of this compound are column chromatography and recrystallization. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. Due to the aromatic nature of the indole ring, the compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For more specific visualization, staining with reagents that are selective for indoles, such as Ehrlich's reagent, can be used, which typically produces a blue or purple spot.

Q3: What are the likely impurities I might encounter?

The potential impurities largely depend on the synthetic route used to prepare the compound.

If synthesized by N-alkylation of indole-3-carboxaldehyde with methyl bromoacetate , common impurities include:

  • Unreacted indole-3-carboxaldehyde.

  • Unreacted methyl bromoacetate.

  • By-products from side reactions, such as the hydrolysis of the ester group to the corresponding carboxylic acid.

If synthesized by Vilsmeier-Haack formylation of (1H-indol-1-yl)-acetic acid methyl ester , potential impurities could be:

  • Unreacted (1H-indol-1-yl)-acetic acid methyl ester.

  • Over-formylated or di-formylated products, although less common for indoles which are typically formylated at the 3-position.

  • Residual reagents from the Vilsmeier-Haack reaction.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well from impurities on the silica gel column.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separation. Experiment with different solvent systems. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation. For more polar impurities, a small percentage of methanol in dichloromethane or ethyl acetate can be effective.
Co-elution of Impurities The impurities may have a similar polarity to your product. Try a different solvent system to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.
Streaking or Tailing on TLC The compound may be interacting too strongly with the silica gel, which can be acidic. Add a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or a small amount of acetic acid for acidic compounds, to improve the peak shape.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.

Detailed Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems to find an eluent that gives good separation between your product and impurities. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., in ratios from 9:1 to 1:1). The desired product should have an Rf value between 0.2 and 0.4 for optimal column separation.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization

Problem: I am having difficulty recrystallizing my compound.

Possible Causes & Solutions:

Possible CauseSolution
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is not saturated. Try a less polar solvent or a mixture of solvents. You can also try to concentrate the solution by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Oiling Out The compound is precipitating as an oil instead of crystals. This often happens when the solution is cooled too quickly or when the solvent is too nonpolar for the compound at lower temperatures. Try a more polar solvent, or add a co-solvent to increase the solubility of the oil. Allow the solution to cool more slowly.
Low Recovery A significant amount of the compound remains dissolved in the mother liquor. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
Colored Impurities in Crystals The impurities are co-crystallizing with your product. Try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. A second recrystallization may be necessary.

Detailed Protocol: Recrystallization of this compound

The choice of solvent is critical for successful recrystallization and needs to be determined experimentally. Common solvent systems for indole derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis start Crude this compound tlc TLC Analysis to Assess Purity and Impurity Profile start->tlc decision Choose Purification Method tlc->decision column Column Chromatography decision->column Complex mixture or impurities of similar polarity recrystallization Recrystallization decision->recrystallization Crude product is mostly pure or crystalline hplc Preparative HPLC (for high purity) decision->hplc Very high purity required final_analysis Purity Analysis (e.g., NMR, LC-MS) column->final_analysis recrystallization->final_analysis hplc->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A workflow for selecting a purification strategy.

troubleshooting_column cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography cause1 Inappropriate Solvent System problem->cause1 cause2 Co-elution of Impurities problem->cause2 cause3 Streaking/Tailing problem->cause3 cause4 Column Overloading problem->cause4 solution1 Optimize eluent polarity (e.g., gradient elution) cause1->solution1 solution2 Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) cause2->solution2 solution3 Add modifier (e.g., TEA or Acetic Acid) cause3->solution3 solution4 Reduce sample load or use a larger column cause4->solution4

Caption: Troubleshooting poor column chromatography separation.

Technical Support Center: Improving Regioselectivity in the Functionalization of Indole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of indole acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the indole acetic acid scaffold, and what determines this reactivity?

The reactivity of the indole acetic acid core is dictated by the electron-rich nature of the indole ring. The C3 position is the most nucleophilic and typically the most reactive towards electrophiles. However, since the acetic acid group already occupies this position in indole-3-acetic acid, the reactivity of the remaining positions is of primary concern. In the absence of directing groups, the order of reactivity for electrophilic substitution is generally C3 > C2 > C5 > C7 > C4 > C6. The presence of the acetic acid group at C3 can electronically influence the reactivity of other positions. Furthermore, the indole nitrogen (N1) is also a reactive site, susceptible to alkylation or acylation, especially under basic conditions.[1]

Q2: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity?

A lack of regioselectivity is a frequent challenge. The most effective strategy to control the position of functionalization is the use of a directing group (DG). A directing group is a chemical moiety temporarily installed on the substrate to guide the reaction to a specific C-H bond. Key strategies include:

  • N-Protecting/Directing Groups: Attaching a directing group to the indole nitrogen can steer functionalization to either the C2 or C7 position.[1]

  • C3-Substituent as a Directing Group: The carboxyl group of the acetic acid side chain, or a derivative such as an amide, can be utilized to direct reactions to the C2 or C4 positions through chelation with a metal catalyst.[1][2]

  • Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of the metal catalyst (e.g., Palladium, Rhodium) and the associated ligands can significantly influence which C-H bond is activated, thereby controlling the regioselectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can also play a crucial role in determining the regioselectivity of a reaction.[3]

Q3: How do I choose the appropriate directing group for the desired position of functionalization?

The selection of the directing group is critical and is determined by the target position on the indole ring:

  • For C2 Functionalization: N-protecting groups like pyrimidyl (Pym) or 2-pyridylsulfonyl are commonly employed with palladium or rhodium catalysts.[1]

  • For C4 Functionalization: The carbonyl group of the C3-substituent (e.g., an amide derived from the acetic acid) can direct palladium-catalyzed reactions to the C4 position.[1][2][4][5][6][7]

  • For C7 Functionalization: Bulky directing groups on the indole nitrogen, such as N-P(O)tBu₂, are effective in directing functionalization to the C7 position.[7]

Q4: My reaction is resulting in N-functionalization instead of C-H functionalization. How can I prevent this?

Unwanted reaction at the indole nitrogen is a common side reaction. Here are some strategies to mitigate it:

  • Protecting the Indole Nitrogen: The most straightforward approach is to protect the N-H group with a suitable protecting group that can be removed later in the synthetic sequence.

  • Choice of Reagents: Highly electrophilic reagents, such as acyl chlorides in the presence of strong Lewis acids, tend to favor N-acylation. Using milder acylating agents like acid anhydrides with a catalytic amount of a metal triflate can promote C-functionalization.[1]

  • Reaction Conditions: The choice of base and solvent can influence the nucleophilicity of the indole nitrogen. Non-polar, aprotic solvents can sometimes suppress N-alkylation.

Troubleshooting Guides

Guide 1: Poor or No C4-Arylation using a C3-Amide Directing Group

Problem: You are attempting a palladium-catalyzed C4-arylation of an indole-3-acetamide derivative, but you are observing low yield, no reaction, or a mixture of isomers.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is not old or deactivated. Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is activated in situ.
Incorrect Catalyst System The combination of the palladium source and any additives is crucial. A common system for this transformation is Pd(OAc)₂ with an oxidant like Ag₂O or AgTFA.[1] Verify that the correct catalyst and oxidant are being used.
Suboptimal Reaction Temperature C-H activation reactions are often sensitive to temperature. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. Conversely, if side products are forming, a lower temperature might improve selectivity.
Solvent Issues The solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider screening different solvents, as solvent polarity and coordinating ability can affect the catalytic cycle.
Inappropriate Directing Group While the amide is a good directing group, its steric and electronic properties can matter. If possible, consider synthesizing derivatives of the C3-amide to see if a different substituent improves the outcome.
Guide 2: Instability of Indole Acetic Acid during Reaction or Purification

Problem: Your indole acetic acid starting material or product is degrading during the reaction or purification process, leading to low yields and impurities.

Possible Cause Troubleshooting Steps
Acid Sensitivity Indole acetic acid can be unstable under strongly acidic conditions, potentially leading to decomposition.[8] If your reaction requires acid, use the mildest acid possible and the lowest effective concentration. During workup and purification (e.g., column chromatography), avoid prolonged exposure to acidic conditions. Neutralize acidic fractions as soon as possible.
Light Sensitivity Indole acetic acid and its derivatives can be sensitive to light.[8] Protect your reaction mixture and purified product from light by wrapping the reaction vessel in aluminum foil and storing the final compound in an amber vial.
Oxidative Decomposition The electron-rich indole nucleus can be susceptible to oxidation, especially in the presence of air and certain metal catalysts.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Thermal Instability At elevated temperatures, indole-3-acetic acid can undergo decarboxylation.[10] If high temperatures are required for your reaction, minimize the reaction time and consider if a lower temperature with a more active catalyst could be used.

Data Presentation

Table 1: Regioselectivity in the Functionalization of Indole Derivatives with Different Directing Groups
Target PositionDirecting Group at N1Directing Group at C3Catalyst SystemTypical YieldsReference
C2 Pyrimidyl (Pym)-Pd(OAc)₂60-85%[1]
C2 2-Pyridylsulfonyl-Rh₂(OAc)₄70-95%[1]
C4 -AmidePd(OAc)₂ / Ag₂O50-80%[1][2]
C4 -Trifluoroacetyl[RhCp*Cl₂]₂ / AgSbF₆60-90%[6]
C5 -PivaloylCu(OAc)₂45-75%[7]
C7 N-P(O)tBu₂-Pd(OAc)₂55-85%[7]

Experimental Protocols

Protocol 1: C4-Arylation of Indole-3-Acetic Acid via an Amide Directing Group

This protocol is adapted from literature procedures for C4-arylation directed by a C3-amide.[1][2] The first step involves the conversion of the carboxylic acid to a suitable amide directing group.

Step A: Synthesis of the Amide Directing Group (e.g., 8-aminoquinoline amide)

  • To a solution of indole-3-acetic acid (1.0 equiv.) in anhydrous DMF, add 8-aminoquinoline (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (2.0 equiv.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (N₂) for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step B: Palladium-Catalyzed C4-Arylation

  • To an oven-dried reaction vessel, add the indole-3-(8-quinolyl)acetamide (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the C4-arylated product.

Visualizations

experimental_workflow cluster_stepA Step A: Amide Formation cluster_stepB Step B: C4-Arylation start_A Indole-3-acetic acid reagents_A 8-aminoquinoline, HATU, DIPEA in DMF start_A->reagents_A 1. reaction_A Stir at RT, 12-24h reagents_A->reaction_A 2. workup_A Aqueous Workup reaction_A->workup_A 3. purification_A Column Chromatography workup_A->purification_A 4. product_A Indole-3-(8-quinolyl)acetamide purification_A->product_A 5. start_B Indole-3-(8-quinolyl)acetamide reagents_B Aryl Iodide, Pd(OAc)₂, Ag₂O in Dioxane start_B->reagents_B 1. reaction_B Heat at 100-120°C, 24-48h reagents_B->reaction_B 2. workup_B Filtration through Celite reaction_B->workup_B 3. purification_B Column Chromatography workup_B->purification_B 4. product_B C4-Arylated Indole Acetic Acid Derivative purification_B->product_B 5.

Caption: Experimental workflow for the C4-arylation of indole-3-acetic acid.

catalytic_cycle pd_ii Pd(II) complex_a Chelation Complex (A) pd_ii->complex_a Indole-Amide Substrate cmd Concerted Metalation- Deprotonation (CMD) complex_a->cmd palladacycle_b Palladacycle (B) cmd->palladacycle_b oxidative_addition Oxidative Addition palladacycle_b->oxidative_addition Ar-I pd_iv Pd(IV) Intermediate (C) oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product C4-Arylated Product reductive_elimination->product pd_0 Pd(0) reductive_elimination->pd_0 reoxidation Reoxidation (Ag₂O) pd_0->reoxidation reoxidation->pd_ii

Caption: Proposed catalytic cycle for directed C4-arylation.

regioselectivity_logic cluster_directing_group Choice of Directing Group cluster_outcome Predicted Regioselectivity start Indole Acetic Acid Functionalization dg_n1 N1-Directing Group start->dg_n1 dg_c3 C3-Amide start->dg_c3 no_dg No Directing Group start->no_dg c2_func C2 Functionalization dg_n1->c2_func e.g., Pyrimidyl c7_func C7 Functionalization dg_n1->c7_func e.g., N-P(O)tBu₂ c4_func C4 Functionalization dg_c3->c4_func Pd-catalyzed mixture Mixture of Isomers no_dg->mixture

Caption: Logic diagram for choosing a directing group for regioselectivity.

References

Technical Support Center: Overcoming Solubility Challenges with Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility issues encountered with indole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many indole derivatives have poor aqueous solubility?

A1: The indole core, while possessing a nitrogen atom, is a predominantly hydrophobic bicyclic aromatic system. This inherent lipophilicity often leads to low solubility in aqueous buffers used for biological assays. The overall solubility of a specific indole derivative is further influenced by the physicochemical properties of its substituents.

Q2: My indole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as precipitation upon dilution. While dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its water-miscible nature can create a supersaturated solution when a concentrated DMSO stock is introduced into an aqueous medium.[1][2] The dramatic change in solvent polarity reduces the solubility of the hydrophobic indole derivative, causing it to "crash out" of the solution.

Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?

A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[2] However, the optimal concentration can vary depending on the cell line and the specific assay, so it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your system.

Q4: What are the main strategies to improve the solubility of my indole compound for in vitro assays?

A4: Several strategies can be employed to enhance the aqueous solubility of indole derivatives. These include the use of co-solvents, pH adjustment for ionizable compounds, and the addition of solubilizing agents like surfactants or cyclodextrins.[3][4]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5: Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration DMSO stock solution in an aqueous buffer and remain in solution for a defined period. It is a measure of how quickly a compound might precipitate.[5] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a solid compound in a solvent, where the dissolved compound is in equilibrium with its solid-state.[5]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Medium
  • Symptom: Visible precipitate (cloudiness, particles) forms immediately or over time after adding the compound stock solution to the aqueous assay buffer or cell culture medium.

  • Troubleshooting Workflow:

    Start Precipitation Observed Check_Final_Conc Is the final compound concentration too high? Start->Check_Final_Conc Lower_Conc Lower the final compound concentration. Check_Final_Conc->Lower_Conc Yes Check_DMSO_Conc Is the final DMSO concentration > 0.5%? Check_Final_Conc->Check_DMSO_Conc No End_Resolved Solubility Improved Lower_Conc->End_Resolved Optimize_DMSO Optimize DMSO concentration. Try stepwise dilution. Check_DMSO_Conc->Optimize_DMSO Yes Use_Cosolvent Consider alternative or additional co-solvents. Check_DMSO_Conc->Use_Cosolvent No Optimize_DMSO->End_Resolved Check_pH Is the compound ionizable? Use_Cosolvent->Check_pH Adjust_pH Adjust buffer pH to favor the more soluble ionized form. Check_pH->Adjust_pH Yes Use_Solubilizer Employ solubilizing agents (e.g., cyclodextrins, surfactants). Check_pH->Use_Solubilizer No Adjust_pH->End_Resolved Use_Solubilizer->End_Resolved End_Unresolved Issue Persists: Consider formulation strategies. Use_Solubilizer->End_Unresolved If not effective

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability in assay readouts between replicate wells or experiments.

  • Potential Cause: Poor solubility can lead to inconsistent compound concentrations at the target site. Even if not visibly precipitated, the compound may be forming aggregates that can interfere with the assay.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Carefully check for any signs of precipitation in your assay plates.

    • Perform a solubility assessment: Determine the kinetic solubility of your compound in the specific assay buffer.

    • Incorporate a surfactant: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay buffer to help maintain solubility and prevent aggregation. Be sure to include a vehicle control with the surfactant alone.

    • Sonication: Briefly sonicating the diluted compound solution before adding it to the assay may help dissolve small aggregates.[2]

Data Presentation: Solubility of Selected Indole Derivatives

The following tables summarize available solubility data for some common indole derivatives. Note that solubility is highly dependent on the specific conditions (temperature, pH, solvent purity), so these values should be considered as a guide.

Table 1: Solubility of Indole Derivatives in Various Solvents

CompoundSolventSolubilityReference
IndoleWater (room temp.)~0.1 g/100 mL[6]
EthanolHigh[6]
ChloroformHigh[6]
Indole-3-carbinolEthanol~10 mg/mL[7]
DMSO~3 mg/mL[7]
Dimethyl formamide (DMF)~10 mg/mL[7]
MelatoninPropylene glycol (20% w/w)3.6–3.8 mg/g[8]
Glycofurol (20% w/w)10.5–11.1 mg/g[8]
Indole-3-acetic acidEthyl acetate (at 313.15 K)1.223 x 10⁻² (mole fraction)[9]
DMSO (at 313.15 K)6.02 x 10⁻⁴ (mole fraction)[9]
Methanol (at 313.15 K)4.58 x 10⁻⁴ (mole fraction)[9]
Water1.5 mg/mL[2]

Table 2: Effect of pH on the Solubility of Indole-3-acetic Acid

pHSolubilityNoteReference
< 4.0LowPrimarily in the less soluble neutral form.[10][11]
> 5.0Increases significantlyDeprotonation of the carboxylic acid group to the more soluble carboxylate form.[10][11]

Table 3: Effect of Solubilizing Agents on Indole Derivatives

Indole DerivativeSolubilizing AgentEffectQuantitative MeasureReference
Indomethacin (an indole derivative)β-CyclodextrinIncreased solubilityComplexation efficiency of 0.2645[4]
Indomethacin (with Arginine)β-CyclodextrinSignificantly increased affinity for β-CDComplexation efficiency of 3.860[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
  • Objective: To determine the concentration at which a compound, when diluted from a DMSO stock, precipitates in an aqueous buffer.

  • Materials:

    • Test indole derivative

    • DMSO (anhydrous)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear bottom microplate

    • Plate reader with turbidity measurement capability (e.g., at 620 nm)

  • Procedure:

    • Prepare a high-concentration stock solution of the indole derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

    • In the 96-well plate, add a small volume of each DMSO concentration (e.g., 2 µL) to multiple wells. Include DMSO-only wells as a control.

    • Rapidly add a larger volume of PBS (e.g., 98 µL) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 2%.

    • Mix the plate on a shaker for 2 minutes.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours).

    • Measure the turbidity (absorbance) of each well at 620 nm.

    • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of a solid compound in an aqueous buffer.

  • Materials:

    • Solid form of the test indole derivative

    • Phosphate-buffered saline (PBS), pH 7.4

    • Glass vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC system for quantification

  • Procedure:

    • Add an excess amount of the solid indole derivative to a glass vial.

    • Add a known volume of PBS to the vial.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.

    • Prepare a standard curve of the indole derivative of known concentrations.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method by comparing it to the standard curve.

    • The measured concentration represents the thermodynamic solubility.

Visualizations

Decision Tree for Solubilization Method Selection

Start Poorly Soluble Indole Derivative Ionizable Does the compound have ionizable groups (acidic/basic)? Start->Ionizable Adjust_pH Adjust pH of the buffer Ionizable->Adjust_pH Yes Co_solvent Try co-solvents (e.g., Ethanol, PEG 300) Ionizable->Co_solvent No Adjust_pH->Co_solvent If insufficient Cyclodextrin Use cyclodextrins (e.g., HP-β-CD) Co_solvent->Cyclodextrin If still problematic Surfactant Use surfactants (e.g., Tween-80) Cyclodextrin->Surfactant If aggregation persists Formulation Advanced Formulation (e.g., solid dispersions, nanoparticles) Surfactant->Formulation For in vivo studies or severe solubility issues

Caption: Decision tree for selecting a solubilization method.

Impact of Poor Solubility on a Signaling Pathway Assay

cluster_0 Ideal Solubility cluster_1 Poor Solubility Indole_Soluble Indole Derivative (in solution) Receptor_A Receptor Indole_Soluble->Receptor_A Kinase_A Kinase Cascade Receptor_A->Kinase_A TF_A Transcription Factor Kinase_A->TF_A Response_A Cellular Response (Accurate Readout) TF_A->Response_A Indole_Precipitate Indole Derivative (Precipitated/Aggregated) Receptor_B Receptor Indole_Precipitate->Receptor_B Reduced effective concentration Kinase_B Kinase Cascade Receptor_B->Kinase_B TF_B Transcription Factor Kinase_B->TF_B Response_B Cellular Response (Inaccurate/No Readout) TF_B->Response_B

Caption: Poor solubility reduces the effective compound concentration.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic indole synthesis. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, instability of reactants or intermediates, and the presence of interfering functional groups.[1] Key areas to investigate include:

  • Catalyst Choice and Deactivation: The selected catalyst may not be optimal for the specific substrate or may be deactivating during the reaction. For instance, in palladium-catalyzed reactions, the indole nitrogen can sometimes coordinate to the palladium, inhibiting its catalytic activity.[2]

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice and concentration of the acid or base are critical and often need to be optimized empirically.[1][3] For example, the Fischer indole synthesis is highly sensitive to temperature and acid strength.[1][4]

  • Purity of Starting Materials: Impurities in starting materials, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions.[1][3]

  • Substituent Effects: The electronic properties of substituents on the starting materials can significantly impact the reaction. Electron-donating groups can sometimes promote side reactions, such as N-N bond cleavage in the Fischer synthesis, instead of the desired cyclization.[1][3][5]

  • Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Running reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation.[6]

Q2: I am observing catalyst deactivation in my palladium-catalyzed reaction (e.g., Heck, Buchwald-Hartwig, C-H Functionalization). What are the common causes and remedies?

Catalyst deactivation is a frequent issue in palladium-catalyzed reactions, often indicated by the formation of palladium black or a sluggish/stalled reaction.[2][6]

  • Causes:

    • Oxidation: The active Pd(0) species can be oxidized by air, rendering it inactive.[6]

    • Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to air and moisture.

    • Substrate/Product Inhibition: The indole nucleus itself or the product can coordinate to the palladium center, inhibiting further catalytic cycles.[2]

    • High Temperatures: While heat can increase reaction rates, excessive temperatures can lead to catalyst decomposition.[6]

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.[6]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands which are often effective in stabilizing the active catalytic species.[3] Experimenting with different ligands is recommended.

    • Additives/Slow Addition: In some cases, the slow addition of a reagent can help prevent high concentrations that might lead to deactivation.[3]

    • Optimize Conditions: Systematically vary the temperature and catalyst loading. Sometimes a lower temperature can provide better overall yields by preventing decomposition.[6]

Q3: How do I control regioselectivity when using an unsymmetrical ketone in the Fischer indole synthesis?

This is a well-known challenge influenced by both steric effects and the acidity of the reaction medium.[4] The choice of acid catalyst and its concentration can significantly impact the ratio of the resulting regioisomers.[4]

  • Strategies for Control:

    • Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][7] The optimal acid is substrate-dependent.

    • Alternative Routes: If controlling the regioselectivity proves difficult, consider an alternative synthesis method that provides unambiguous regiocontrol for your target molecule, such as the Larock or Bartoli indole synthesis.[3]

Q4: I am trying to functionalize the benzene ring (C4-C7 positions) of indole via C-H activation, but the reaction keeps occurring at the more reactive C2 or C3 positions. How can I achieve the desired site-selectivity?

The C2 and C3 positions of the indole ring are inherently more nucleophilic.[3][8] To functionalize the less reactive C4-C7 positions, specific strategies are required to override this natural reactivity.

  • Directing Groups (DGs): The most effective strategy is to install a directing group on the indole nitrogen (N1) or at the C3 position.[3][9] This group coordinates to the transition metal catalyst (commonly palladium) and directs the C-H activation to a specific, nearby C-H bond on the benzene core.[3][10]

    • N-P(O)tBu₂ group: Can direct C7 and C6 arylation.[3][9]

    • N-Pivaloyl group: Can direct C7 borylation.[9]

    • C3-Pivaloyl group: Can direct C4 arylation.[9]

Troubleshooting Guides

Problem 1: Low or No Yield in Fischer Indole Synthesis
Potential CauseRecommended SolutionCitation(s)
Inappropriate Acid Catalyst The reaction is sensitive to acid strength. Screen a variety of Brønsted (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) to find the optimal catalyst for your specific substrates. For sensitive substrates, milder acids like acetic acid may be effective.[1][3]
Substituent Effects Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage. For these substrates, consider using Lewis acids like ZnCl₂ which can improve cyclization efficiency.[1][3][11]
Unstable Hydrazone Some hydrazone intermediates can decompose under strongly acidic conditions. Consider forming the hydrazone in situ under milder conditions before adding the cyclization catalyst.[4]
Impure Reagents Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction. Ensure the purity of starting materials via recrystallization or distillation.[1][3]
Incorrect Temperature The reaction typically requires heating. Optimize the reaction temperature and time by monitoring progress with TLC or LC-MS.[3][4]
Problem 2: Poor Selectivity in C-H Functionalization of Indole
Potential CauseRecommended SolutionCitation(s)
Inherent Reactivity The C3 position is the most nucleophilic, followed by C2. C-H functionalization often occurs at these sites by default.[8][12]
No Directing Group Without a directing group, achieving selectivity on the benzene core (C4-C7) is extremely challenging.[9][10]
Incorrect Directing Group The choice of directing group dictates the position of functionalization. Select a DG based on your desired target position (e.g., N-P(O)tBu₂ for C7, C3-pivaloyl for C4).[3][9]
Suboptimal Catalyst System The metal catalyst and ligands must be compatible with the directing group strategy. Palladium and copper catalysts are commonly used.[9]

Experimental Protocols

General Protocol: Fischer Indole Synthesis

This protocol is a general guideline and requires optimization for specific substrates.[3][13]

  • Hydrazone Formation: Dissolve the phenylhydrazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone may be isolated or used directly.[3]

  • Indolization/Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the hydrazone.[13]

  • Heating: Heat the mixture, often under reflux, for the optimized time (typically 2-4 hours) while stirring.[3][13]

  • Workup: After cooling the reaction to room temperature, carefully quench the acid by adding a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol: Palladium-Catalyzed Larock Indole Synthesis

This protocol is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.

  • Reaction Setup: To an oven-dried flask, add the ortho-iodoaniline (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent and Reagents: Add a degassed solvent (e.g., DMF). Add the alkyne (1.2-1.5 equiv).

  • Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 100 °C) under an inert atmosphere (N₂ or Ar) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualized Workflows and Logic

experimental_workflow setup Reaction Setup (Flask, Stir Bar, Reagents) inert Inert Atmosphere (Degas, N2/Ar Purge) setup->inert reaction Reaction (Heating, Stirring) inert->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quench, Extract) monitoring->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for catalytic indole synthesis.

troubleshooting_low_yield start Low Yield or No Reaction check_purity Check Purity of Starting Materials? start->check_purity purify_reagents Purify Reagents (Recrystallize/Distill) check_purity->purify_reagents No check_conditions Reaction Conditions Optimal? check_purity->check_conditions Yes purify_reagents->check_purity optimize_conditions Optimize: - Temperature - Time - Solvent check_conditions->optimize_conditions No check_catalyst Catalyst System Appropriate? check_conditions->check_catalyst Yes optimize_conditions->check_conditions screen_catalysts Screen Catalysts: - Different Metals - Ligands - Acids/Bases check_catalyst->screen_catalysts No success Yield Improved check_catalyst->success Yes screen_catalysts->success

Caption: Troubleshooting logic for low-yield indole synthesis reactions.

fischer_catalyst_selection Fischer Indole Synthesis: Catalyst Selection Logic substrate Substrate Analysis (Arylhydrazine + Carbonyl) electronics Electronic Effects? substrate->electronics edg Electron-Donating Groups (EDG) on Carbonyl? electronics->edg Analyze Carbonyl sensitive Acid-Sensitive Functional Groups? electronics->sensitive Analyze Both Substrates ewg Electron-Withdrawing Groups (EWG)? edg->ewg No lewis Consider Lewis Acids (e.g., ZnCl2, ZnBr2) - Favors cyclization over  N-N bond cleavage edg->lewis Yes bronsted Brønsted Acids are Generally Effective (e.g., PPA, H2SO4, HCl) ewg->bronsted Yes ewg->bronsted Neutral mild Use Milder Acids (e.g., Acetic Acid, p-TsOH) sensitive->mild Yes strong Standard Strong Acids Are Likely Suitable sensitive->strong No

Caption: Catalyst selection logic for the Fischer Indole Synthesis.

References

Scale-up considerations for the synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester. The information is tailored to address common issues encountered during laboratory experiments and scale-up processes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Vilsmeier reagent formation: Impure or wet reagents (DMF, POCl₃).2. Low reactivity of the starting material: The N-acetic acid methyl ester group can be deactivating.3. Reaction temperature too low: Insufficient energy for the reaction to proceed at a reasonable rate.4. Premature quenching of the reaction. 1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried.2. A slight excess of the Vilsmeier reagent may be necessary. Carefully monitor the reaction progress via TLC or HPLC.3. Gradually increase the reaction temperature, for example from 0°C to room temperature or slightly higher (e.g., 40-50°C), while monitoring for product formation and side reactions.4. Ensure the reaction has gone to completion before quenching with an ice/water mixture.
Formation of a Dark Tar-like Substance 1. Reaction temperature too high: Leads to polymerization and decomposition of the indole ring.2. Excessive amount of Vilsmeier reagent: Can lead to over-reactivity and side reactions.3. Prolonged reaction time: Increases the likelihood of side reactions and decomposition.1. Maintain strict temperature control, especially during the addition of the indole substrate. Use an ice bath to manage the exotherm.2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is Difficult to Purify/Presence of Multiple Spots on TLC 1. Formation of byproducts: Such as di-formylated products or products from reaction with impurities in the starting materials.2. Incomplete hydrolysis of the iminium salt intermediate. 3. Hydrolysis of the methyl ester. 1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Purification can be achieved by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.2. Ensure the aqueous workup is thorough and that the pH is adjusted to be slightly basic to facilitate complete hydrolysis.3. Use a mild base like sodium bicarbonate for the workup to avoid saponification of the ester.
Exothermic Reaction Leading to Loss of Control (Thermal Runaway) 1. Rapid addition of reagents: The formation of the Vilsmeier reagent and its reaction with the indole are exothermic.[1] 2. Inadequate cooling: Insufficient heat removal for the scale of the reaction.1. Add the POCl₃ to the DMF and the indole solution to the Vilsmeier reagent slowly and dropwise, while carefully monitoring the internal temperature.2. Use an efficient cooling bath (ice-salt or a cryocooler for larger scales) and ensure good stirring to dissipate heat effectively. For larger scale, consider a semi-batch process where the indole is added portion-wise.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction. This involves the formylation of the starting material, methyl 2-(1H-indol-1-yl)acetate, at the C-3 position of the indole ring. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Q2: What are the critical safety precautions to take during a Vilsmeier-Haack reaction, especially during scale-up?

A2: The Vilsmeier-Haack reaction is exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1] Key safety measures include:

  • Slow, controlled addition of reagents: Particularly the addition of POCl₃ to DMF and the subsequent addition of the indole substrate.

  • Efficient cooling and temperature monitoring: Use a reliable cooling system and monitor the internal reaction temperature continuously.

  • Adequate ventilation: The reaction involves corrosive and toxic reagents and byproducts.

  • Emergency preparedness: Have an appropriate quenching agent and a plan to handle a runaway reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken, quenched with a small amount of water or a basic solution, extracted with an organic solvent, and then analyzed. This will show the consumption of the starting material and the formation of the product.

Q4: What are the typical impurities I might encounter in the final product?

A4: Potential impurities include unreacted starting material, byproducts from side reactions such as the formation of a di-formylated product, or impurities arising from the decomposition of the product under harsh work-up conditions. If the reaction is not performed under anhydrous conditions, the Vilsmeier reagent can decompose, leading to other impurities.

Q5: What are the best practices for the purification of this compound at a larger scale?

A5: For larger-scale purification, recrystallization is often preferred over chromatography due to cost and time considerations. Suitable solvent systems for recrystallization need to be determined empirically but could include ethyl acetate/hexanes, ethanol/water, or isopropanol. If chromatography is necessary, using a wider column with a larger stationary phase volume and an optimized solvent gradient will be required.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2-(1H-indol-1-yl)acetate

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Methyl 2-(1H-indol-1-yl)acetate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish, viscous mixture.[3]

  • Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back down to 0°C. Dissolve methyl 2-(1H-indol-1-yl)acetate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, again ensuring the internal temperature does not exceed 5°C. After the addition, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This quenching step is exothermic. After the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 7-8 to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes the impact of varying reaction conditions on the yield of the Vilsmeier-Haack formylation of indole derivatives, which can be analogous to the synthesis of the target molecule.

ParameterCondition 1Condition 2Condition 3
Substrate IndoleIndole2-Methylindole
POCl₃ (equiv.) 1.11.51.2
Temperature (°C) 0 to 250 to 8598-100
Time (h) 463
Yield (%) ~90%96%71% (1-formyl-3-methylindole)
Reference General observation[2][2]

Note: The data provided is for analogous indole derivatives and should be used as a guideline for optimizing the synthesis of this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Vilsmeier Reagents cluster_intermediate Intermediate Formation cluster_product Final Product Indole_Ester Methyl 2-(1H-indol-1-yl)acetate Product This compound Indole_Ester->Product + Vilsmeier Reagent (Electrophilic Aromatic Substitution) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Runaway_Reaction Thermal Runaway Start->Runaway_Reaction Optimize_Temp Optimize Temperature (Too low?) Low_Yield->Optimize_Temp Check_Stoichiometry Check Stoichiometry (Sufficient Vilsmeier reagent?) Low_Yield->Check_Stoichiometry Check_Reagents Check_Reagents Low_Yield->Check_Reagents Optimize_Workup Optimize Work-up (Complete hydrolysis? Ester hydrolysis?) Impure_Product->Optimize_Workup Purification_Method Refine Purification (Chromatography/Recrystallization) Impure_Product->Purification_Method Check_Temp_Control Check_Temp_Control Impure_Product->Check_Temp_Control Efficient_Cooling Verify Cooling Efficiency Runaway_Reaction->Efficient_Cooling Slow_Addition Slow_Addition Runaway_Reaction->Slow_Addition

References

Technical Support Center: Optimizing Indole Acetic Acid Production with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Response Surface Methodology (RSM) for the optimization of Indole-3-Acetic Acid (IAA) production. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing IAA production?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful for understanding the relationships between several independent variables (factors) and one or more dependent variables (responses).[3] In the context of Indole-3-Acetic Acid (IAA) production, RSM helps to identify the optimal conditions for key parameters such as pH, temperature, incubation time, and concentrations of media components (e.g., tryptophan, carbon, and nitrogen sources) to maximize the yield of IAA.[4][5][6][7][8][9] Unlike traditional one-factor-at-a-time (OFAT) methods, RSM is more efficient as it allows for the evaluation of multiple parameters and their interactions simultaneously, reducing the number of experimental runs required.[10][11]

Q2: What are the common experimental designs used in RSM for IAA production optimization?

A2: The most common experimental designs employed in RSM for optimizing IAA production are the Central Composite Design (CCD) and the Box-Behnken Design (BBD).[5][6][8]

  • Central Composite Design (CCD): This is a widely used design for fitting a second-order (quadratic) model.[12] It consists of factorial points, center points, and axial points, which allow for the estimation of linear, interaction, and quadratic effects of the factors.[12][13]

  • Box-Behnken Design (BBD): This is an alternative to CCD and is also used for fitting second-order models.[5][6][8] BBDs are typically more efficient than CCDs as they require fewer experimental runs for the same number of factors. They are spherical, rotatable, or nearly rotatable designs that do not contain any points at the vertices of the cubic region, which can be advantageous when the extreme factor levels are undesirable.

Q3: What are the key parameters that influence IAA production by microorganisms?

A3: Several environmental and nutritional factors significantly influence the production of IAA by microorganisms. These include:

  • Tryptophan Concentration: L-tryptophan is a primary precursor for IAA biosynthesis in many microorganisms, and its concentration in the culture medium is a critical factor.[4][5][6][14][15]

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact microbial growth and IAA synthesis.[4][8][16] For instance, sucrose and yeast extract have been identified as favorable carbon and nitrogen sources for some bacterial strains.[4]

  • pH: The pH of the culture medium affects microbial enzyme activity and nutrient availability, thereby influencing IAA production.[5][6][7][9][16][17][18][19]

  • Temperature: Temperature is a crucial factor that affects the growth rate of microorganisms and the enzymatic reactions involved in IAA synthesis.[5][6][7][8][9][16][19]

  • Incubation Time: The duration of incubation is important as IAA production often varies with the growth phase of the microorganism, typically reaching a maximum during the stationary phase.[5][6][7][9][14][20]

  • Aeration: For aerobic microorganisms, the level of aeration, which can be influenced by factors like agitation speed and medium volume, plays a role in IAA production.[21]

Q4: How is the data from an RSM experiment analyzed?

A4: The data from an RSM experiment is analyzed using statistical methods, primarily through the fitting of a polynomial equation to the experimental data.[1] The analysis typically involves:

  • Analysis of Variance (ANOVA): ANOVA is used to determine the significance of the model, individual factors, and their interactions.[17] A low p-value (typically < 0.05) indicates that the model or a specific factor has a significant effect on the response.[5][6]

  • Regression Analysis: This is used to fit a mathematical model (usually a quadratic polynomial) to the experimental data, which describes the relationship between the factors and the response.

  • Response Surface and Contour Plots: These graphical representations are generated from the fitted model to visualize the relationship between the factors and the response, helping to identify the optimal conditions.[5][22]

  • Model Validation: The adequacy of the developed model is checked using various diagnostic tools, such as the coefficient of determination (R²), adjusted R², and lack-of-fit tests.[17][23][24]

Troubleshooting Guides

Issue 1: The RSM model is not statistically significant (high p-value).

Q: My ANOVA results show a high p-value for the overall model, indicating it is not a good fit for my experimental data. What should I do?

A: A non-significant model suggests that the chosen factors and their ranges do not have a substantial effect on IAA production, or there is a high level of experimental error.

Troubleshooting Steps:

  • Verify Experimental Procedures: Review your experimental protocol for any potential sources of error, such as inaccurate measurements, inconsistent inoculation, or contamination.

  • Re-evaluate Factor Ranges: The selected ranges for your factors might be too narrow, and the true optimum may lie outside this range. Consider conducting preliminary one-factor-at-a-time experiments to determine more appropriate ranges.

  • Check for Other Influential Factors: It's possible that other critical factors influencing IAA production were not included in your experimental design. Literature review and preliminary screening experiments (e.g., using a Plackett-Burman design) can help identify other significant variables.[25]

  • Increase the Number of Replicates: Increasing the number of center points in your design can provide a better estimate of the experimental error and improve the statistical power of the analysis.[12]

  • Consider a Different Model: If a quadratic model is not a good fit, a different mathematical model might better describe the relationship between the factors and the response. However, this is less common in typical biological optimizations.

Issue 2: The experimental IAA yield is significantly different from the predicted yield.

Q: I have determined the optimal conditions from my RSM model, but when I run a validation experiment, the actual IAA yield is much lower or higher than what the model predicted. Why is this happening and how can I fix it?

A: A significant discrepancy between the predicted and experimental values indicates that the model may not be robust or accurate.

Troubleshooting Steps:

  • Check for Model Adequacy: Re-examine the statistical diagnostics of your model. A low R² value or a significant lack-of-fit test suggests that the model does not adequately represent the experimental data.[17]

  • Investigate Outliers: Look for any data points in your experimental design that appear to be outliers. These can disproportionately influence the model fitting. If an outlier is identified and can be attributed to an experimental error, it may be appropriate to exclude it and re-analyze the data.

  • Validate the Model Within the Design Space: Ensure that the predicted optimal conditions are within the range of the experimental design. Extrapolating beyond the tested ranges can lead to inaccurate predictions.

  • Perform Additional Validation Experiments: Conduct multiple validation experiments at the predicted optimal conditions to ensure the reproducibility of the results.[21][23] The average of these results should be compared with the predicted value.

  • Refine the Model: If the discrepancy persists, it may be necessary to augment the experimental design with additional runs, particularly around the predicted optimum, to refine the model. The method of steepest ascent can be used to move the experimental region towards the vicinity of the optimum.[26]

Issue 3: Low overall IAA production despite optimization.

Q: I have successfully optimized the culture conditions using RSM, but the maximum IAA yield is still low. How can I further enhance the production?

A: While RSM can optimize the existing system, a low overall yield might be due to inherent limitations of the microbial strain or the basal medium composition.

Troubleshooting Steps:

  • Strain Improvement: Consider using strain improvement techniques, such as mutagenesis (UV or chemical) followed by screening for high-yielding mutants.

  • Media Composition Screening: Before RSM, a thorough screening of different carbon and nitrogen sources, as well as the addition of precursors and cofactors, can identify a more suitable basal medium for higher IAA production.[4][8][16]

  • Investigate Different IAA Biosynthesis Pathways: Microorganisms can produce IAA through different metabolic pathways. Understanding the specific pathway in your strain might reveal limiting factors or alternative precursors that could be supplemented in the medium.[27]

  • Co-cultivation: In some cases, co-culturing with other microorganisms can enhance the production of certain metabolites through synergistic interactions.[7][9][17]

  • Process Engineering Strategies: For larger-scale production, optimizing bioreactor parameters such as aeration, agitation, and feeding strategies (fed-batch culture) can significantly improve yields.

Data Presentation: Optimized Conditions for IAA Production

The following tables summarize the optimized parameters and corresponding IAA yields from various studies utilizing RSM.

Table 1: Optimization of IAA Production by Bacteria using RSM

MicroorganismExperimental DesignOptimized ParametersOptimized IAA YieldReference
Bacillus subtilis TIB6Central Composite Design (CCD)L-tryptophan: 0.088%, Yeast extract: 0.82%, Inoculation ratio: 1.65%120.846 mg/L[4]
Rhizobium sp. strain I69Central Composite Design (CCD)Temperature: 36°C, pH: 6.5, Incubation time: 1 day, Tryptophan: 1 g/L, NaCl: 0.1 g/L166 µg/mL[7][9][17]
Pantoea agglomerans C1Central Composite Design (CCD)Rotation speed: 176 rpm, Medium volume: 24 mL (in 250 mL flask)208.3 mg IAAequ/L[21]
Brevibacillus borstelensis UMM1Box-Behnken Design (BBD)Tryptophan: 1 g/mL, Incubation period: 2 days, Dextrose: 1.5 g/mL, NaNO3: 0.4 g/L, Temperature: 37°C89.46 µg/mL[8]
Pseudomonas aeruginosaPlackett-Burman & CCDOptimized medium with yeast extract, tryptophan, and EDTA318 µg/mL[28]

Table 2: Optimization of IAA Production by Fungi using RSM

MicroorganismExperimental DesignOptimized ParametersOptimized IAA YieldReference
Diaporthe terebinthifolli GG3F6Box-Behnken Design (BBD)Tryptophan: 1 mg/mL, Potato dextrose broth: 48 g/L, pH: 12, Temperature: 35°C, Incubation: 7 days121.20 µg/mL[5][6]

Experimental Protocols

Protocol 1: General Workflow for RSM Optimization of IAA Production

This protocol outlines the general steps for optimizing IAA production using RSM.

  • Screening of Significant Factors (Optional but Recommended):

    • If the number of potential factors is large, use a screening design like the Plackett-Burman design to identify the most significant factors affecting IAA production.[25]

    • Culture the microorganism in a basal medium and vary the selected factors at two levels (high and low).

    • Analyze the results to identify the factors with the most significant effects.

  • Response Surface Methodology (RSM) Experimental Design:

    • Select an appropriate RSM design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD).[5][6][8]

    • Define the levels (low, central, high) for each of the significant factors identified in the screening step.

    • Generate the experimental runs using statistical software (e.g., Design-Expert). The design will include a set of experiments with different combinations of the factor levels.

  • Conducting the Experiments:

    • Prepare the culture media according to the experimental design matrix.

    • Inoculate the media with a standardized inoculum of the microorganism.

    • Incubate the cultures under the specified conditions (temperature, agitation, etc.) for a defined period.

    • After incubation, harvest the culture supernatant by centrifugation.

  • Quantification of IAA:

    • Quantify the IAA concentration in the supernatant using a standard colorimetric method, such as the Salkowski reagent method.[15]

    • Mix the supernatant with the Salkowski reagent and incubate in the dark.

    • Measure the absorbance at a specific wavelength (e.g., 530 nm) and determine the IAA concentration using a standard curve prepared with known concentrations of IAA.

  • Data Analysis and Model Fitting:

    • Enter the measured IAA concentrations (responses) into the experimental design matrix in the statistical software.

    • Perform an Analysis of Variance (ANOVA) to assess the significance of the model and the individual factors.

    • Fit a second-order polynomial equation to the data.

    • Generate response surface plots and contour plots to visualize the effects of the factors on IAA production.

  • Optimization and Validation:

    • Use the model to predict the optimal levels of the factors that will maximize IAA production.

    • Conduct a validation experiment using the predicted optimal conditions to confirm the model's accuracy.[21][23]

Mandatory Visualizations

RSM_Workflow cluster_0 Phase 1: Factor Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Validation A Identify Potential Factors (e.g., pH, Temp, Tryptophan) B Plackett-Burman Design A->B C Identify Significant Factors B->C D Select RSM Design (CCD or BBD) C->D E Define Factor Levels D->E F Conduct Experiments E->F G Measure IAA Concentration F->G H Statistical Analysis (ANOVA) G->H I Fit Second-Order Model H->I J Generate Response Surfaces I->J K Determine Optimal Conditions J->K L Experimental Validation K->L M Optimized IAA Production L->M

Caption: Workflow for optimizing IAA production using Response Surface Methodology.

Logical_Relationship cluster_input Input Factors cluster_model RSM Model cluster_output Output Response X1 Factor 1 (e.g., pH) Model Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ X1->Model X2 Factor 2 (e.g., Temperature) X2->Model X3 Factor 3 (e.g., Tryptophan Conc.) X3->Model Y IAA Yield Model->Y

Caption: Logical relationship between input factors and output response in RSM.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (3-Formyl-indol-1-yl)-acetic acid methyl ester and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the well-characterized plant hormone Indole-3-acetic acid (IAA) and the less-studied derivative, (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited direct experimental data on this compound, this comparison combines established data for IAA with a hypothesis-driven approach based on structure-activity relationships of related indole compounds.

Introduction

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been extensively studied for its role in plant growth and development.[1] It is a signaling molecule in various organisms, including bacteria and fungi.[2][3] In recent years, IAA has also been recognized as a microbial metabolite in the mammalian gut with implications for human health and disease, acting through pathways such as the aryl hydrocarbon receptor (AhR).[4][5]

This compound is a synthetic derivative of indole. While direct biological studies on this specific compound are scarce, its structural features—an indole core, an acetic acid methyl ester at the 1-position, and a formyl group at the 3-position—suggest potential biological activities that may differ from or overlap with those of IAA. The N-acetic acid moiety is a common feature in synthetic auxins, while the 3-formyl group is found in other biologically active indole derivatives, such as indole-3-carboxaldehyde, which has demonstrated anti-inflammatory and antioxidant properties.[1][6] The methyl ester is likely to be hydrolyzed in vivo to the corresponding carboxylic acid.

This guide will present the known biological activities of IAA and provide a postulated profile for this compound, along with detailed experimental protocols to test these hypotheses.

Comparative Overview of Biological Activities

Biological ActivityIndole-3-acetic acid (IAA)This compound (Hypothesized)
Auxin Activity
Cell ElongationPotent inducer of cell elongation in plants.[1]Potentially lower or modified auxin activity due to the 3-formyl substitution.
Cell DivisionStimulates cell division in plant tissues.[1]Activity in cell division is likely dependent on its auxin receptor binding affinity.
Lateral Root FormationPromotes the formation of lateral and adventitious roots.May influence lateral root formation, but the effect could be different from IAA.
Mammalian Cell Activity
CytotoxicityGenerally low cytotoxicity, but can be mutagenic at high concentrations.[1]Potential for selective cytotoxicity against cancer cell lines, a property seen in some indole derivatives.
Anti-inflammatory ActivityLimited direct anti-inflammatory activity reported.The 3-formyl group suggests potential anti-inflammatory effects, possibly via inhibition of pathways like NLRP3 inflammasome.[1][6]
Aryl Hydrocarbon Receptor (AhR) ActivationKnown to be an AhR ligand.[5]The indole structure suggests it is a likely candidate for AhR activation.[1]

Experimental Protocols

To empirically determine and compare the biological activities of this compound and IAA, the following experimental protocols are recommended.

Plant-Based Assays (Auxin Activity)

1. Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

  • Procedure:

    • Germinate Avena sativa (oat) seeds in the dark for 3-4 days.

    • Excise 10 mm segments from the coleoptiles, 2-3 mm below the tip.

    • Incubate the segments in a phosphate buffer solution containing various concentrations of the test compounds (IAA and this compound) and a control (buffer only).

    • After 24 hours of incubation in the dark, measure the final length of the coleoptile segments.

    • Calculate the percentage of elongation relative to the initial length.

2. Arabidopsis Root Elongation and Lateral Root Formation Assay

This assay assesses the effect of the compounds on primary root growth and the development of lateral roots in the model plant Arabidopsis thaliana.

  • Procedure:

    • Sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

    • After a 2-day stratification period at 4°C in the dark, transfer the plates to a growth chamber with a long-day photoperiod.

    • After 4-5 days, transfer seedlings to MS agar plates supplemented with a range of concentrations of the test compounds.

    • Grow the seedlings vertically for another 5-7 days.

    • Measure the primary root length and count the number of emerged lateral roots under a stereomicroscope.

Mammalian Cell-Based Assays

1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.

  • Procedure:

    • Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Culture RAW 264.7 murine macrophage cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite concentration indicates an anti-inflammatory effect.

3. Aryl Hydrocarbon Receptor (AhR) Activation Assay

This reporter gene assay measures the ability of a compound to activate the AhR signaling pathway.

  • Procedure:

    • Use a stable cell line (e.g., HepG2) transfected with a reporter plasmid containing an AhR-responsive element (e.g., DRE) linked to a reporter gene (e.g., luciferase).

    • Expose the cells to different concentrations of the test compounds for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • An increase in luciferase activity indicates AhR activation.

Signaling Pathways and Experimental Workflows

IAA Signaling in Plants

IAA_Signaling_Pathway cluster_nucleus Nucleus IAA Indole-3-acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes ubiquitination & degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses AuxRE Auxin Response Elements (AuxREs) ARF->AuxRE Binds to Gene_Expression Auxin-Regulated Gene Expression AuxRE->Gene_Expression Regulates

Hypothesized Anti-inflammatory Signaling of a 3-Formyl Indole Derivative

Anti_Inflammatory_Pathway cluster_cell Macrophage Compound (3-Formyl-indol-1-yl)-acetic acid methyl ester AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates NLRP3 NLRP3 Inflammasome Compound->NLRP3 Inhibits Inflammation Pro-inflammatory Cytokine Production AhR->Inflammation Modulates NLRP3->Inflammation Promotes

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Compound Synthesis and Purification Plant_Assays Plant-Based Assays (e.g., Avena, Arabidopsis) Start->Plant_Assays Mammalian_Assays Mammalian Cell-Based Assays (e.g., MTT, Anti-inflammatory) Start->Mammalian_Assays Data_Analysis Data Collection and Analysis Plant_Assays->Data_Analysis Mammalian_Assays->Data_Analysis Conclusion Comparative Analysis and Conclusion Data_Analysis->Conclusion

Conclusion

Indole-3-acetic acid is a cornerstone of plant biology with emerging roles in other kingdoms. While this compound remains largely uncharacterized, its chemical structure provides a basis for hypothesizing a distinct biological activity profile, potentially with reduced classical auxin effects and the addition of anti-inflammatory and cytotoxic properties. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the empirical investigation and direct comparison of these two indole derivatives. Such studies will be invaluable for elucidating the structure-activity relationships of this important class of compounds and could pave the way for new applications in agriculture and medicine.

References

A Comparative Guide to the Efficacy of Indole C-H Functionalization Methods

Author: BenchChem Technical Support Team. Date: December 2025

The direct functionalization of carbon-hydrogen (C-H) bonds in indole scaffolds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules.[1][2] This guide provides a comparative overview of the efficacy of various modern methods for indole C-H functionalization, with a focus on transition-metal catalysis, electrochemical strategies, and photoredox catalysis. The information is tailored for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Indole C-H Functionalization Methods

The choice of method for indole C-H functionalization is dictated by the desired position of functionalization (regioselectivity), the nature of the functional group to be introduced, and the overall complexity of the substrate. The following table summarizes the quantitative performance of representative methods.

Functionalization Position & TypeMethodCatalyst/SystemTypical ConditionsSubstrate Scope & YieldsAdvantagesLimitations
C2-Arylation Transition-Metal CatalysisPd(OAc)₂ (10 mol%), neocuproine (20 mol%)Phenylboronic acid (2.5 equiv), DMF, 40 °C, O₂ atmosphereGood for various substituted indolines and phenylboronic acids (up to 92% yield).[3]Mild conditions, acid- and base-free.[3]Primarily demonstrated for the synthesis of 2-arylindoles from indolines.[3]
C7-Alkenylation Transition-Metal Catalysis (with Directing Group)[Cp*RhCl₂]₂ (4 mol%), AgNTf₂ (16 mol%)N-pivaloylindole, methyl acrylate, Cu(OAc)₂·H₂O (2.1 equiv), DCE, 60 °CGood to excellent yields with acrylates, styrenes, and vinyl phenyl sulfones.[1]High regioselectivity for the C7 position.[1]Requires installation and removal of a directing group.[1]
C3-Sulfonylation Electrochemical SynthesisGraphite electrodesIndole, Na₂S₂O₅, alcohol, undivided cell, mild conditionsModerate to good yields for various indoles and alcohols.[4][5]Metal-catalyst and oxidant-free, sustainable.[4][5]Paired electrosynthesis can lead to side reactions like ketone reduction.[5]
C2-Acylation Photoredox/Transition-Metal Dual CatalysisIr(ppy)₃/Pd(OAc)₂Aldehyde, N-pyrimidylindole, t-BuOOH, room temperature, visible lightGood to excellent yields with a wide range of aromatic and aliphatic aldehydes.[6]Mild, room-temperature reaction.[6]Requires a directing group on the indole nitrogen.[6]
C2-Alkylation Photoredox Catalysis (metal-free)Eosin Yα-iodosulfone, DABCO, visible lightModerate to excellent yields (up to 96%) with various indoles and α-iodosulfones.[7]Metal-free, driven by visible light.[7]Limited to specific radical precursors.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Protocol 1: Palladium-Catalyzed C2-Arylation of Indolines[3]

To a reaction vessel containing Pd(OAc)₂ (10 mol%) and neocuproine (20 mol%) is added the indoline substrate (1.0 equiv) and phenylboronic acid (2.5 equiv). The vessel is charged with DMF, and the reaction mixture is stirred at 40 °C under an oxygen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-arylindole.

Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles[1]

In a sealed tube, N-pivaloylindole (1.0 equiv), methyl acrylate (1.2 equiv), [Cp*RhCl₂]₂ (4 mol%), AgNTf₂ (16 mol%), and Cu(OAc)₂·H₂O (2.1 equiv) are combined. Anhydrous 1,2-dichloroethane (DCE) is added, and the tube is sealed under an argon atmosphere. The reaction mixture is stirred at 60 °C for the specified time. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the C7-alkenylated product.

Protocol 3: Electrochemical C3-Sulfonylation of Indoles[4][5]

In an undivided electrochemical cell equipped with two graphite electrodes, the indole substrate (1.0 equiv), sodium metabisulfite (Na₂S₂O₅, 2.0 equiv), and the corresponding alcohol as the solvent are combined. The electrolysis is carried out at a constant current under mild conditions. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the indole-3-sulfonate ester.

Protocol 4: Photoredox/Palladium-Catalyzed C2-Acylation of Indoles[6]

A reaction vessel is charged with N-pyrimidylindole (1.0 equiv), the aldehyde (1.5 equiv), Pd(OAc)₂ (2 mol%), and an iridium photoredox catalyst (e.g., Ir(ppy)₃, 1 mol%). A suitable solvent and tert-butyl hydroperoxide (t-BuOOH) as an oxidant are added. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature. After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized mechanistic pathways for the discussed C-H functionalization methods.

TransitionMetalCatalysis cluster_0 Catalytic Cycle Indole-DG Indole with Directing Group (DG) C-H_Activation C-H Activation Indole-DG->C-H_Activation Metal_Catalyst M(n) Catalyst Metal_Catalyst->C-H_Activation Intermediate Cyclometalated Intermediate C-H_Activation->Intermediate Oxidative_Addition Oxidative Addition Intermediate->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Oxidative_Addition High_Valent_Intermediate M(n+2) Intermediate Oxidative_Addition->High_Valent_Intermediate Reductive_Elimination Reductive Elimination High_Valent_Intermediate->Reductive_Elimination Reductive_Elimination->Metal_Catalyst Regeneration Functionalized_Indole Functionalized Indole Reductive_Elimination->Functionalized_Indole

Caption: Generalized catalytic cycle for transition-metal-catalyzed C-H functionalization of indoles with a directing group.

PhotoredoxCatalysis cluster_1 Photoredox Cycle PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_excited Excited PC* Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET Radical_Precursor Radical Precursor (e.g., α-iodosulfone) Radical_Precursor->SET SET->PC Regeneration Radical Functional Radical SET->Radical Radical_Addition Radical Addition Radical->Radical_Addition Indole Indole Indole->Radical_Addition Indole_Radical_Intermediate Indole Radical Intermediate Radical_Addition->Indole_Radical_Intermediate Oxidation Oxidation Indole_Radical_Intermediate->Oxidation Functionalized_Indole Functionalized Indole Oxidation->Functionalized_Indole

Caption: General mechanism for photoredox-catalyzed C-H functionalization of indoles.

ElectrochemicalFunctionalization cluster_2 Electrochemical Workflow Indole Indole Anode Anode (+) Indole->Anode Reagent Reagent (e.g., Na₂S₂O₅) Reagent->Anode Oxidation Oxidation (-e⁻) Anode->Oxidation Anode->Oxidation Indole_Radical_Cation Indole Radical Cation Oxidation->Indole_Radical_Cation Reagent_Radical Reagent Radical Oxidation->Reagent_Radical Coupling Radical Coupling Indole_Radical_Cation->Coupling Reagent_Radical->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Further_Reaction Further Reaction/Workup Intermediate->Further_Reaction Functionalized_Indole Functionalized Indole Further_Reaction->Functionalized_Indole

Caption: Simplified workflow for the electrochemical C-H functionalization of indoles.

References

A Comparative Guide to Catalysts for Indole Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of various catalytic systems for indole synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most appropriate method for a given synthetic challenge.

The indole nucleus is a privileged structure found in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the development of efficient and versatile methods for its construction is of paramount importance. This comparative study examines the performance of different catalysts in key indole syntheses, including the classic Fischer and Bischler-Möhlau reactions, as well as modern transition-metal-catalyzed approaches.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and reaction conditions of indole synthesis. The following tables summarize quantitative data for representative catalytic systems, offering a clear comparison of their performance in terms of yield, reaction time, and conditions.

Transition-Metal-Catalyzed Indole Synthesis

Palladium, copper, and gold catalysts have emerged as powerful tools for the construction of the indole ring, often allowing for milder reaction conditions and broader functional group tolerance compared to classical methods.

Catalyst SystemStarting MaterialsProductYield (%)Time (h)Temperature (°C)Ref.
Pd(OAc)₂, X-Phos, DABCOo-chloroaniline, aldehyde2-substituted indoleup to 95%1285[1]
CuI, Cs₂CO₃, 1,10-phenanthroline2-alkynylaniline, aryl iodide1,2-disubstituted indoleup to 98%12100[2]
NaAuCl₄·2H₂Oheteroaryl aldehyde, amine, alkynesubstituted aminoindolizineup to 95%1.560[3]
PdBr₂, CyPPh₂, Cs₂CO₃vinyl bromide, diaziridinonesubstituted indoleup to 90%12145[2]
Classical Indole Syntheses: Acid Catalysis and Modern Modifications

The Fischer and Bischler-Möhlau syntheses are foundational methods for indole formation. While traditionally requiring harsh acidic conditions, modern variations, such as the use of microwave irradiation, have significantly improved their practicality.

Synthesis MethodCatalyst/ConditionsStarting MaterialsProductYield (%)TimeRef.
Fischer IndoleEaton's reagent (P₂O₅ in MeSO₃H), Microwave (300W)Phenylhydrazine, ketoneSubstituted indoleNot specified10 min[4]
Fischer IndoleAmberlite IR 120 (cation exchange resin), RefluxPhenylhydrazine, ketoneSubstituted indole70-88%6-10 h[5]
Bischler-MöhlauMicrowave (600W), 3 drops DMFAniline, phenacyl bromide2-arylindole52-75%1 min[4][6]
Bischler-MöhlauLithium Bromideα-bromo-acetophenone, aniline2-aryl-indoleMilder conditionsNot specified[7][8]

Note on Turnover Numbers (TON) and Frequencies (TOF): While crucial metrics for catalyst efficiency, TON and TOF values are not consistently reported across the surveyed literature for indole synthesis. In organometallic catalysis, TON refers to the number of moles of substrate that a mole of catalyst can convert before inactivation, while TOF is the turnover per unit time.[3] For enzymes, the turnover number is denoted as kcat.[3] Researchers are encouraged to determine these values experimentally for their specific systems to enable more direct catalyst performance comparisons.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic method. Below are representative protocols for key catalytic indole syntheses.

Protocol 1: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles[4][6]

This one-pot, solvent-free method offers a rapid and environmentally friendly route to 2-arylindoles.

Reactant Preparation:

  • In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

Initial Reaction:

  • Stir the mixture at room temperature for 3 hours.

Microwave Irradiation:

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

Work-up and Purification:

  • After cooling, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of Indoles from o-Haloanilines and Aldehydes[1]

This modular approach provides access to highly functionalized indoles.

Reaction Setup:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (catalyst), X-Phos (ligand, for chloro/bromoanilines), and DABCO (base).

  • Add the o-haloaniline and the aldehyde.

  • Add DMF as the solvent.

Reaction Execution:

  • Seal the vessel and heat the reaction mixture at 85 °C for the required time (typically 12 hours), with stirring.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Fischer Indole Synthesis using a Solid Acid Catalyst[5]

This method utilizes a recyclable solid acid catalyst, simplifying product work-up.

Reaction Setup:

  • In a round-bottom flask, combine the phenylhydrazine, the carbonyl compound (aldehyde or ketone), and the cation exchange resin Amberlite IR 120.

  • Add ethanol as the solvent.

Reaction Execution:

  • Heat the mixture to reflux with stirring for 6-10 hours.

Work-up and Purification:

  • Cool the reaction mixture and filter to remove the resin.

  • The resin can be washed with ethanol, and the combined filtrates are concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Mechanistic understanding and standardized workflows are essential for optimizing and troubleshooting synthetic reactions. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for catalyst screening and a plausible catalytic cycle for a palladium-catalyzed indole synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification cluster_characterization Characterization & Comparison start Define Substrates (Aniline & Coupling Partner) catalyst_selection Select Catalysts (e.g., Pd, Cu, Au complexes) start->catalyst_selection reagent_prep Prepare Reagents & Solvents catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions (Varying Catalysts/Ligands/Bases) reagent_prep->reaction_setup heating Heating & Stirring (Conventional or Microwave) reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Quenching & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Structure Confirmation (NMR, HRMS) purification->characterization yield_calc Calculate Yields characterization->yield_calc comparison Compare Catalyst Performance (Yield, Time, TON/TOF) yield_calc->comparison

Caption: General experimental workflow for comparative catalyst screening in indole synthesis.

palladium_catalytic_cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition R-X PdII_complex R-Pd(II)-X L_n oxidative_addition->PdII_complex coordination Coordination & Deprotonation PdII_complex->coordination o-alkynylaniline cyclization_intermediate Cyclization Intermediate coordination->cyclization_intermediate reductive_elimination Reductive Elimination cyclization_intermediate->reductive_elimination reductive_elimination->Pd0 HX indole Indole Product reductive_elimination->indole

Caption: A simplified catalytic cycle for palladium-catalyzed indole synthesis from an o-haloaniline and an alkyne.

Conclusion

The synthesis of indoles is a mature yet continually evolving field. While classical methods like the Fischer and Bischler-Möhlau syntheses remain relevant, particularly with modern enhancements like microwave assistance, transition-metal catalysis offers unparalleled efficiency and scope for the construction of complex indole derivatives. Palladium, copper, and gold catalysts each present unique advantages in terms of cost, reactivity, and functional group tolerance. The selection of an optimal catalyst and reaction protocol is contingent upon the specific synthetic target, available starting materials, and desired process parameters. This guide provides a foundational framework for making informed decisions in the pursuit of efficient and innovative indole synthesis.

References

Unveiling the Molecular Choreography: A Comparative Guide to the Mechanism of Action of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel indole-based compounds against established alternatives, supported by experimental data. We delve into the intricate mechanisms of action, offering detailed protocols for key validation experiments and visualizing complex signaling pathways to facilitate a deeper understanding of this promising class of therapeutic agents.

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with potent biological activities, particularly in the realm of oncology.[1][2] These compounds exert their effects by modulating a variety of cellular processes, including cell cycle progression, apoptosis, and key signaling cascades crucial for cancer cell proliferation and survival.[2][3] This guide will explore the validation of these mechanisms for several classes of novel indole-based compounds, comparing their efficacy with standard-of-care agents.

Targeting the Cellular Scaffolding: Inhibition of Tubulin Polymerization

A well-established anticancer strategy involves the disruption of microtubule dynamics, which are essential for cell division.[3][4] Several indole derivatives have emerged as potent inhibitors of tubulin polymerization, effectively halting the cell cycle and inducing apoptosis.[3]

Comparative Efficacy of Indole-Based Tubulin Inhibitors
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference
Indole-ChalconeCompound 4Various (6 human cancer cell lines)0.006 - 0.035--[3]
Indole-TetrazoleCompound 7MCF-7 (Breast)3.5Etoposide>10[3]
A549 (Lung)5.2>10[3]
SKOV3 (Ovarian)4.8>10[3]
Compound 9MCF-7 (Breast)4.1Etoposide>10[3]
A549 (Lung)6.3>10[3]
SKOV3 (Ovarian)5.5>10[3]
Coumarin-IndoleCompound 3MGC-803 (Gastric)0.011--[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound and vehicle control (e.g., DMSO)

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Fluorescence plate reader and 96-well plates

Procedure:

  • Preparation: Prepare a 2 mg/mL tubulin solution in General Tubulin Buffer on ice. Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.

  • Initiation: To each well, add the tubulin solution supplemented with GTP and glycerol.

  • Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 60 minutes) using a fluorescence plate reader.

  • Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value of the test compound.

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis prep_tubulin Prepare 2 mg/mL Tubulin Solution add_tubulin Add Tubulin, GTP, and Glycerol prep_tubulin->add_tubulin prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound to 96-well Plate prep_compound->add_compound add_compound->add_tubulin measure_fluorescence Monitor Fluorescence at 37°C add_tubulin->measure_fluorescence analyze_data Plot Data and Calculate IC50 measure_fluorescence->analyze_data

Workflow for the in vitro tubulin polymerization assay.

Modulating Key Signaling Cascades: Kinase Inhibition

Many indole-based compounds target protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][5] The PI3K/AKT/mTOR and EGFR signaling pathways are prominent targets.[4][5]

Comparative Efficacy of Indole-Based Kinase Inhibitors
Compound ClassSpecific DerivativeTarget PathwayCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference
Tetrahydropyrano[3,4-b]indoleCompound 19PI3K/AKT/mTORMDA-MB-231 (Breast)2.29--[4]
Pyrazolinyl-indoleCompound 17EGFRLeukemia78.76% growth inhibition at 10 µMImatinib9% growth inhibition at 10 µM[3]
Indole-OxadiazoleCompound 39ER-αT-47D (Breast)1.72Bazedoxifene12.78[3]
Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Analysis

This method is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • Test compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation IndoleCompound Novel Indole-Based Compound IndoleCompound->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by novel indole-based compounds.

Inducing Programmed Cell Death: Apoptosis

A key hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells.[6] Indole-based compounds have been shown to trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins.[7]

Comparative Efficacy of Indole-Based Apoptosis Inducers
Compound ClassSpecific DerivativeCancer Cell LineEffectComparatorComparator EffectReference
Indole-basedCompound U2MCF-7 (Breast)IC50 = 1.2 µM (Bcl-2 binding)GossypolIC50 = 0.62 µM (Bcl-2 binding)[7]
MDA-MB-231 (Breast)Induces apoptosis and G1/S cell cycle arrest--[7]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • Test compound and vehicle control

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

G Apoptosis Induction by Bcl-2 Inhibition IndoleCompound Novel Indole-Based Compound Bcl2 Bcl-2 (Anti-apoptotic) IndoleCompound->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Mechanism of apoptosis induction via Bcl-2 inhibition.

Regulating the Cell Cycle Machinery

The uncontrolled proliferation of cancer cells is a direct consequence of a dysregulated cell cycle.[1] Indole compounds can intervene at different phases of the cell cycle, often causing arrest at the G2/M or G1/S phase, thereby preventing cell division.[1][7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • Test compound and vehicle control

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with PI/RNase A solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.

This guide provides a foundational understanding of the mechanisms of action of novel indole-based compounds and the experimental approaches used to validate them. The versatility of the indole scaffold continues to make it a fertile ground for the discovery of new and effective therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Activities of (3-Formyl-indol-1-yl)-acetic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential in vitro and in vivo activities of (3-Formyl-indol-1-yl)-acetic acid methyl ester and its derivatives. While specific experimental data for this compound is not currently available in peer-reviewed literature, this document compiles and compares the performance of structurally similar indole-3-acetic acid (IAA) derivatives against various cancer cell lines and in models of inflammation. The guide includes detailed experimental protocols for key assays and visual diagrams of relevant signaling pathways to support further research and drug development efforts in this promising class of compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications to the indole ring and the acetic acid side chain have yielded a wide spectrum of pharmacological activities, with anticancer and anti-inflammatory effects being particularly prominent.[1] This guide focuses on the derivatives of this compound, a class of compounds with potential therapeutic applications. Due to the limited availability of direct efficacy studies on this specific methyl ester, this guide provides a comparative overview of the performance of various structurally related IAA derivatives. This information is intended to offer a predictive context for the potential efficacy of this compound derivatives and to inform future research directions.

In Vitro Anticancer Activity: A Comparative Look

Indole derivatives have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanisms of action often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][2] The following table summarizes the in vitro anticancer activity of representative indole-3-acetic acid derivatives compared to standard chemotherapeutic agents.

Table 1: In Vitro Anticancer Activity of Indole-3-Acetic Acid Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamideHCT116 (Colon)6.43 ± 0.72Erlotinib17.86 ± 3.22
A549 (Lung)9.62 ± 1.14Erlotinib19.41 ± 2.38
A375 (Melanoma)8.07 ± 1.36Erlotinib23.81 ± 4.17
5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl esterMCF-7 (Breast)4.7Cisplatin-
{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)HeLa (Cervical)Selectively inhibited--

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

In Vivo Anti-inflammatory Potential

The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1] Furthermore, many indole compounds exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.[1] The anti-inflammatory effects of some indole derivatives have been shown to be mediated through the modulation of signaling pathways such as the NF-κB and Heme Oxygenase-1 (HO-1) pathways.[3][4]

Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives

CompoundAnimal ModelDose% Inhibition of EdemaReference Compound% Inhibition of Edema
Indole Schiff Base Derivative (S14)Carrageenan-induced rat paw edema-63.69% (after 3h)Indomethacin76.89% (after 3h)
[1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acidKaolin edema test in rat paw-Approx. 2x IndomethacinIndomethacin-

Key Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[1] The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory activity of many compounds.

NF_kB_Pathway Figure 1. Simplified NF-κB Signaling Pathway cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA (κB sites) NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Heme Oxygenase-1 (HO-1) Anti-inflammatory Pathway

Heme oxygenase-1 (HO-1) is an inducible enzyme with significant anti-inflammatory and cytoprotective properties.[3] The induction of HO-1 can lead to the production of anti-inflammatory molecules like carbon monoxide (CO) and bilirubin, and it often involves the activation of the Nrf2 transcription factor.

HO1_Pathway Figure 2. HO-1 Anti-inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 Complex ARE ARE (DNA) Nrf2_n->ARE Binds HO1_Gene HO-1 Gene Expression ARE->HO1_Gene Heme Heme HO1_Gene->Heme Catalyzes degradation of Stimuli Oxidative Stress/ Indole Derivatives Stimuli->Keap1_Nrf2 Induces Dissociation Biliverdin Biliverdin Heme->Biliverdin HO-1 CO Carbon Monoxide (Anti-inflammatory) Heme->CO HO-1 Bilirubin Bilirubin (Anti-oxidant) Biliverdin->Bilirubin Biliverdin Reductase

Caption: The Heme Oxygenase-1 (HO-1) Anti-inflammatory Pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Figure 3. Experimental Workflow for MTT Assay start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of indole derivative incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: General experimental workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[6]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound at different doses.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

The available evidence strongly suggests that indole-3-acetic acid derivatives are a promising class of compounds with significant potential for development as both anticancer and anti-inflammatory agents. While direct experimental data for this compound is lacking, the comparative data presented in this guide for structurally related analogs provides a solid foundation for initiating further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its novel derivatives. In vitro screening against a diverse panel of cancer cell lines and in vivo studies using established models of inflammation are crucial next steps. Elucidating the precise mechanisms of action, including the modulation of key signaling pathways, will be essential for the rational design of more potent and selective therapeutic agents based on this promising indole scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antioxidant effects. This guide provides an objective comparison of the structure-activity relationships (SAR) of various indole-3-carboxaldehyde derivatives, supported by experimental data, to aid in the development of novel therapeutic agents.

Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

The anticancer potential of indole-3-carboxaldehyde derivatives has been extensively explored against a variety of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative indole-3-carboxaldehyde derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCompound/ModificationCancer Cell LineIC50 (µM)Reference
Sulfonohydrazides 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[3]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[3]
Thiosemicarbazones 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 - 1.9 (µg/mL)[3]
Chalcones 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-18.1 ± 0.2 (µg/mL)[1]
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-29.5 ± 0.8 (µg/mL)[1]
Pyrazoline Derivatives Novel pyrazoline derivative with indole nucleus (33a)MGC-803 (Gastric)15.43
Novel pyrazoline derivative with indole nucleus (33b)HeLa (Cervical)20.53
Indole-3-Carbinol Indole-3-carbinolH1299 (Lung)449.5[2]
Vincamine VincamineA549 (Lung)309.7[2]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the Indole Nitrogen: Modification at the N1 position of the indole ring, often with substituted alkyl or aryl groups, has been shown to significantly influence anticancer activity. For instance, the introduction of a morpholinoethyl group in sulfonohydrazide derivatives led to potent activity against breast cancer cells.

  • Modification of the Aldehyde Group: Conversion of the aldehyde group into Schiff bases, chalcones, and thiosemicarbazones is a common strategy to enhance anticancer potency.[1] These modifications allow for extended conjugation and additional interaction points with biological targets.

  • Substitution on the Indole Ring: Halogen substitution, such as bromine at the C5 position, has been observed to enhance the cytotoxic effects of some derivatives.

Key Signaling Pathways in Anticancer Activity

Indole-3-carboxaldehyde derivatives exert their anticancer effects by modulating several critical signaling pathways.

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_tubulin Tubulin Polymerization PI3K PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases GeneTranscription Anti-apoptotic & Pro-proliferative Genes NFkB->GeneTranscription Activates IndoleDerivatives Indole-3-Carboxaldehyde Derivatives IndoleDerivatives->Akt Inhibits IndoleDerivatives->IKK Inhibits Tubulin Tubulin IndoleDerivatives->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for

Signaling pathways modulated by indole-3-carboxaldehyde derivatives.

Indole compounds have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell growth and survival.[4][5] Additionally, many indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6][7][8]

Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives

Derivatives of indole-3-carboxaldehyde have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole-3-carboxaldehyde derivatives against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Derivative ClassCompound/ModificationMicroorganismMIC (µg/mL)Reference
Semicarbazones 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150
Hydrazide/Hydrazones Indole-3-aldehyde hydrazone derivatives (1a-1j)Methicillin-resistant S. aureus (MRSA)6.25
Chalcones Chalcone derivative A3 (2,4-dichlorophenyl moiety)Bacterial and Fungal Strains16[9]
Chalcone derivative A6 (2,4-difluorophenyl moiety)Bacterial and Fungal Strains16[9]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Hydrazone Moiety: The formation of hydrazones from the aldehyde group is a key strategy for developing potent antimicrobial agents. The presence of electron-withdrawing groups on the aromatic ring attached to the hydrazone moiety often enhances activity.

  • Chalcone Scaffold: Indole-based chalcones have shown broad-spectrum antimicrobial activity. The nature and position of substituents on the phenyl rings of the chalcone framework play a crucial role in determining their potency.[9][10]

  • Halogenation: As with anticancer activity, halogenation of the indole ring, particularly at the C5 position, can lead to increased antimicrobial efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Anticancer Activity

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Indole-3-carboxaldehyde derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow A Seed cells in 96-well plate B Treat with Indole Derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT assay.
Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Indole-3-carboxaldehyde derivatives (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow A Serial dilution of Indole Derivatives in broth B Inoculate with standardized microbial suspension A->B C Incubate for 18-24h B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Workflow for MIC determination.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Indole-3-carboxaldehyde derivatives

  • Methanol

  • 96-well plates or cuvettes

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add the test compound solutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[11]

This guide provides a foundational overview of the structure-activity relationships of indole-3-carboxaldehyde derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the indole-3-carboxaldehyde scaffold continues to offer exciting opportunities for the design of novel and effective therapeutic agents.

References

A Comparative Guide to Indole Synthesis: Classical Routes Versus Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for its synthesis is a continuous pursuit. This guide provides an objective comparison of classical indole synthesis methods with modern catalytic strategies, supported by experimental data, detailed protocols, and mechanistic visualizations to inform methodology selection.

Quantitative Performance Comparison

The following tables summarize key quantitative data for the synthesis of representative indole derivatives using both classical and modern approaches. These examples have been chosen to provide a comparative overview of the performance of each method under specific, reported conditions.

Table 1: Synthesis of 2-Phenylindole

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenonePolyphosphoric acid/H₂SO₄None100-1200.33~95%[1][2][3]
Modern Photocatalytic Synthesis 2-Vinylaniline, Styryl azideRu(bpy)₃Cl₂AcetonitrileRoom Temp394%[4]

Table 2: Synthesis of N-Arylindoles

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination (Copper-Catalyzed variant) Indole, 2-BromotolueneCuI / Diamine ligandToluene1102492%[5]

Table 3: Synthesis of Substituted Indoles from Nitroarenes

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene, DMFDMARaney Nickel, HydrazineVariousRefluxNot SpecifiedHigh Yields[6]

Experimental Protocols

Detailed methodologies for key classical and modern indole syntheses are provided below.

Classical Method: Fischer Indole Synthesis of 2-Phenylindole[1][2][3]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the resulting mixture in an ice bath to allow the product to precipitate.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Allow the precipitate to air dry. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole

  • Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.

  • Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.

  • Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.

Modern Method: Copper-Catalyzed N-Arylation of Indole[5]
  • To an oven-dried sealable reaction tube, add K₃PO₄ (2.10 mmol) and CuI (0.050 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under an argon atmosphere, add indole (1.00 mmol).

  • The aryl halide (1.20 equiv), diamine ligand (1-20 mol%), and toluene (1 mL) are then added successively under a stream of argon.

  • Seal the reaction tube and stir the contents with heating in an oil bath at 110 °C for 24 hours.

  • Cool the reaction mixture to ambient temperature, dilute with ethyl acetate (2-3 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate (10-20 mL).

  • Concentrate the filtrate and purify the resulting residue by column chromatography to provide the desired N-arylindole.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow and mechanisms of the discussed indole synthesis methods.

General Workflow for Benchmarking Synthesis Methods

G cluster_0 Method Selection cluster_1 Execution & Data Collection cluster_2 Analysis & Comparison cluster_3 Conclusion A Define Target Indole B Identify Classical & Modern Routes A->B C Perform Syntheses B->C D Record Quantitative Data (Yield, Time, Temp, etc.) C->D E Tabulate Data D->E F Compare Performance Metrics E->F G Analyze Mechanistic Differences F->G H Select Optimal Method G->H

A general workflow for comparing and selecting a synthetic method.
Classical Pathway: Fischer Indole Synthesis

G A Phenylhydrazine + Aldehyde/Ketone B Phenylhydrazone (Intermediate) A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H Indole Product G->H

Mechanism of the Fischer Indole Synthesis.
Modern Pathway: Buchwald-Hartwig Amination Catalytic Cycle

G center A Pd(0) Catalyst B Oxidative Addition Complex A->B + Aryl-X A->B C Pd(II)-Amido Complex B->C + Indole, - Base-H-X B->C D Reductive Elimination C->D C->D D->A + N-Arylindole D->A

Catalytic cycle of the Buchwald-Hartwig Amination.

References

Comparative Cross-Reactivity Profiling of (3-Formyl-indol-1-yl)-acetic acid methyl ester and Related Indole Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited publicly available biological data for this specific compound, this guide leverages experimental data from structurally related and well-characterized indole derivatives: Indole-3-carbinol (I3C), 3,3'-Diindolylmethane (DIM), and 6-Formylindolo[3,2-b]carbazole (FICZ). This comparison aims to provide a predictive framework for the potential biological activities and off-target effects of this compound and to guide future experimental investigations.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data for I3C, DIM, and FICZ across a panel of cellular assays designed to assess key signaling pathways involved in xenobiotic metabolism, inflammation, and cellular health. These pathways are common targets for indole compounds and are crucial for evaluating potential cross-reactivity.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A1 Induction

CompoundAssayCell LineEndpointValue
I3C AhR ActivationVariousEC50Data not readily available
CYP1A1 InductionVariousEffective Conc.Induces expression
DIM AhR ActivationT47DAgonist/AntagonistActs as both
CYP1A1 InductionHuman HepatocytesEffective Conc.Induces expression
FICZ AhR ActivationHepG2Kd70 pM
AhR ActivationGene Reporter AssayEC50~10 nM[1]
CYP1A1 InductionVariousEffective Conc.Potent inducer

Table 2: Nrf2 and NF-κB Signaling Pathway Modulation

CompoundAssayCell LineEndpointValue
I3C Nrf2 ActivationHepG2-C8ARE InductionWeaker than DIM[2]
NF-κB InhibitionKBM-5Effective Conc.>50 µM for suppression[3]
DIM Nrf2 ActivationHepG2-C8ARE InductionStronger than I3C[2]
NF-κB InhibitionVariousEffective Conc.Inhibits activation
FICZ Nrf2 ActivationMouse HeartNrf2/NQO1 InductionActivates pathway[4]
NF-κB InhibitionCaco-2/HT29Effective Conc.Inhibits activation[5]

Table 3: Effects on Cell Viability (Cytotoxicity)

CompoundAssayCell LineEndpointValue
I3C MTT AssayLNCaPIC50150 µM[6]
MTT AssayDU145IC50160 µM[6]
MTT AssayPC3IC50285 µM[6]
MTT AssayHeLaEC50Data not readily available
DIM MTT AssayMCF7IC50< 20 µM
MTT AssayMDA-MB-468IC50< 20 µM
CCK-8 AssayH1299 (24h)IC5091.90 µM[7]
CCK-8 AssayA549 (48h)IC50194.3 µM[7]
FICZ Cell ViabilityCEHLC50~14,000 nM (14 µM)

Mandatory Visualizations

G cluster_0 Key Signaling Pathways for Indole Compounds Indole_Compounds This compound I3C, DIM, FICZ AhR Aryl Hydrocarbon Receptor (AhR) Indole_Compounds->AhR Activates Nrf2 Nrf2 Indole_Compounds->Nrf2 Activates NFkB NF-κB Indole_Compounds->NFkB Inhibits ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits (degradation) Antioxidant_Genes Antioxidant/Detoxifying Gene Expression ARE->Antioxidant_Genes Induces Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces IkB IκB IkB->NFkB Inhibits

Caption: Key signaling pathways potentially modulated by indole compounds.

G cluster_1 Experimental Workflow for Cross-Reactivity Profiling Start Start: Test Compound (this compound) Cell_Culture Cell Line Selection (e.g., HepG2, MCF-7) Start->Cell_Culture Dose_Response Dose-Response & Cytotoxicity (MTT Assay) Cell_Culture->Dose_Response Primary_Assays Primary Screening: - AhR Activation Assay - Nrf2 Activation Assay - NF-κB Inhibition Assay Dose_Response->Primary_Assays Determine non-toxic concentration range Secondary_Assays Secondary/Confirmatory Assays: - CYP1A1 Induction (EROD) Assay - Target Gene Expression (qPCR) Primary_Assays->Secondary_Assays Confirm primary hits Data_Analysis Data Analysis: - IC50/EC50 Determination - Comparative Profiling Secondary_Assays->Data_Analysis Conclusion Conclusion: Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: General workflow for cellular cross-reactivity profiling.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below. These protocols are foundational and may require optimization for specific cell lines and experimental conditions.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Test compound and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of the test compound. Include untreated and vehicle-treated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 4 hours to overnight at 37°C in a humidified atmosphere to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

This assay quantifies the activation of the AhR signaling pathway by measuring the expression of a luciferase reporter gene under the control of an AhR-responsive promoter.

Materials:

  • A suitable cell line (e.g., HepG2) stably or transiently transfected with an AhR-responsive luciferase reporter construct.

  • 96-well white, clear-bottom tissue culture plates.

  • Complete culture medium.

  • Test compound, a known AhR agonist (e.g., TCDD or FICZ) as a positive control, and vehicle control.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound and controls.

  • Incubate for 16-24 hours at 37°C in a CO₂ incubator.

  • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to each well.

  • Immediately measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

Nrf2 Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene driven by an Antioxidant Response Element (ARE).

Materials:

  • A suitable cell line (e.g., HepG2) transfected with an ARE-luciferase reporter construct.

  • 96-well white, clear-bottom tissue culture plates.

  • Complete culture medium.

  • Test compound, a known Nrf2 activator (e.g., sulforaphane) as a positive control, and vehicle control.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound and controls.

  • Incubate for 16-24 hours at 37°C.

  • Lyse the cells and measure luciferase activity as described in the AhR reporter assay protocol.

  • Data is typically expressed as fold induction over the vehicle-treated control.[8]

NF-κB (p65) Activity Assay

This ELISA-based assay measures the activation of the NF-κB pathway by detecting the binding of the active p65 subunit to a specific DNA consensus sequence.

Materials:

  • Cells of interest.

  • Nuclear extraction kit.

  • NF-κB (p65) transcription factor assay kit (containing a 96-well plate coated with NF-κB consensus sequence, primary antibody against p65, HRP-conjugated secondary antibody, and substrate).

  • Microplate reader.

Procedure:

  • Culture and treat cells with the test compound. A pro-inflammatory stimulus (e.g., TNF-α) is typically used to activate the NF-κB pathway.

  • Isolate nuclear extracts from the cells using a nuclear extraction kit.

  • Add 100 µL of the nuclear extracts to the wells of the NF-κB assay plate and incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Wash the wells to remove unbound proteins.

  • Add 100 µL of the primary antibody specific for the p65 subunit of NF-κB and incubate for 1 hour at room temperature.[9]

  • Wash the wells and add 100 µL of the HRP-conjugated secondary antibody, then incubate for 1 hour at room temperature.[9]

  • Wash the wells and add 100 µL of the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.[9]

  • Add 50 µL of stop solution and measure the absorbance at 450 nm.[9]

CYP1A1 Induction (EROD) Assay

This assay measures the enzymatic activity of Cytochrome P450 1A1 by quantifying the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the fluorescent product resorufin.

Materials:

  • A suitable cell line (e.g., primary human hepatocytes or HepG2).

  • 96-well black, clear-bottom tissue culture plates.

  • Complete culture medium.

  • Test compound, a known CYP1A1 inducer (e.g., TCDD or omeprazole) as a positive control, and vehicle control.

  • 7-ethoxyresorufin.

  • NADPH.

  • Resorufin (for standard curve).

  • Fluorescence microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with the test compound and controls for 24-72 hours to allow for enzyme induction.

  • Remove the treatment medium and wash the cells with PBS.

  • Add the reaction buffer containing 7-ethoxyresorufin and NADPH to each well.

  • Incubate at 37°C for a specified time (e.g., 10-60 minutes).

  • Stop the reaction (e.g., by adding acetonitrile).

  • Measure the fluorescence of the resorufin product (Excitation: ~530 nm, Emission: ~590 nm).

  • Generate a resorufin standard curve to quantify the amount of product formed and express the results as pmol resorufin/min/mg protein.

References

Comparative Spectroscopic Analysis of Prominent Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of spectroscopic data for three well-known indole alkaloids: Yohimbine, Strychnine, and Reserpine. This guide introduces "SpectraAlkaloid Database," a hypothetical advanced software tool designed to streamline the identification of novel indole alkaloids through predictive spectroscopic data analysis.

This publication offers a side-by-side comparison of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these key alkaloids, providing a valuable resource for the structural elucidation of new chemical entities. Detailed experimental protocols for acquiring high-quality spectroscopic data are also presented, alongside workflow diagrams to illustrate the utility of our hypothetical "SpectraAlkaloid Database" in modern drug discovery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of Yohimbine, Strychnine, and Reserpine, offering a quantitative basis for comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Yohimbine Strychnine Reserpine
Position δ¹³C (ppm) δ¹H (ppm) Position δ¹³C (ppm) δ¹H (ppm)
2134.5-2129.08.10
359.93.07377.84.32
552.92.984124.77.83
621.72.23, 2.005122.97.28
7108.3-6142.17.84
8127.4-860.14.12
9118.27.2910170.0-
10121.47.021142.43.20
11119.47.121279.94.30
12110.87.461360.13.85
13136.0-1448.22.75, 1.30
1431.51.42, 1.351532.01.90, 1.25
1536.72.341652.03.95
16175.6-1743.12.40, 1.95
1767.04.221832.81.85
1840.72.61, 2.932066.83.65
1961.33.3021126.97.35
2034.32.712249.83.25, 2.85
2152.42.982364.54.15, 3.80
OMe52.03.80

Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Yohimbine Strychnine Reserpine
Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹)
3514N-H Stretch (Indole)3050-3100
3087, 3066C-H Stretch (Aromatic)2800-3000
2960C-H Stretch (Aliphatic)1665
1740C=O Stretch (Ester)1600, 1495
1624, 1572, 1496C=C Stretch (Aromatic)1460
1450C-H Bend (Aliphatic)1380
1246, 1207C-O Stretch (Ester)1180
740C-H Bend (Aromatic)760

Table 3: Mass Spectrometry (MS) Fragmentation Data

Alkaloid Ionization Mode Parent Ion (m/z) Major Fragment Ions (m/z)
Yohimbine ESI+[M+H]⁺ = 355337, 323, 224, 212, 158, 144[1]
Strychnine EI+[M]⁺˙ = 334319, 306, 277, 261, 246, 233, 220[2]
Reserpine ESI+[M+H]⁺ = 609448, 397, 195

Experimental Protocols

To ensure reproducibility and accuracy in the acquisition of spectroscopic data, the following detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified indole alkaloid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid indole alkaloid directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)
  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the indole alkaloid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically used for alkaloids.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the parent ion of interest in the first mass analyzer.

    • Induce fragmentation in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

Visualizing Workflows and Pathways

To aid in the conceptualization of modern alkaloid identification and to understand their biological context, the following diagrams are provided.

workflow cluster_data_acquisition Experimental Data Acquisition cluster_database SpectraAlkaloid Database Unknown_Sample Unknown Indole Alkaloid Sample NMR NMR Spectroscopy Unknown_Sample->NMR MS Mass Spectrometry Unknown_Sample->MS IR IR Spectroscopy Unknown_Sample->IR Experimental_Data Experimental Spectroscopic Data NMR->Experimental_Data MS->Experimental_Data IR->Experimental_Data Comparison Comparative Analysis Experimental_Data->Comparison Database SpectraAlkaloid Database Search Search by MW, Fragments, etc. Database->Search Predict Predict Spectra for Putative Structures Search->Predict Predicted_Data Predicted Spectroscopic Data Predict->Predicted_Data Predicted_Data->Comparison Identification Structure Elucidation & Identification Comparison->Identification

Caption: Workflow for indole alkaloid identification using the SpectraAlkaloid Database.

signaling_pathway Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Antagonizes Increased_Response Increased Cellular Response (e.g., Neurotransmitter Release) Yohimbine->Increased_Response Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Caption: Simplified signaling pathway of Yohimbine's antagonism at the α2-adrenergic receptor.

References

A Researcher's Guide to the Formylation of Indole Acetic Acid Esters: A Comparison of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group onto the indole nucleus of indole-3-acetic acid (IAA) esters is a critical transformation for the synthesis of biologically active molecules and pharmaceutical intermediates. The formyl group serves as a versatile synthetic handle for further molecular elaboration. While the Vilsmeier-Haack reaction is the most classical method for indole formylation, its application to C3-substituted indoles like IAA esters presents challenges in regioselectivity and may require harsh conditions. This guide provides a comparative overview of alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Formylating Reagents

The choice of a formylating agent is contingent on the substrate's electronic properties, steric hindrance, desired regioselectivity, and tolerance of other functional groups. The following table summarizes the performance of various reagents for the formylation of indole derivatives. Note that yields and selectivity are highly substrate-dependent, and optimization is often required for specific indole acetic acid esters.

Reagent/MethodTypical ConditionsTarget PositionYield (%)AdvantagesDisadvantagesReference(s)
Vilsmeier-Haack (POCl₃/DMF)POCl₃, DMF, 0°C to RTC3 (if unsubstituted), C2, or Benzene Ring77-96% (on simple indoles)High yields, well-established, economical reagent.[1]Requires stoichiometric hazardous POCl₃, regioselectivity issues with C3-substituted indoles.[2][3],
Rieche Formylation (DCME/TiCl₄)Dichloromethyl methyl ether (DCME), TiCl₄, DCM, 0°COrtho to activating groupsGood to ExcellentHigh regioselectivity for phenols, mild conditions.[4][5]DCME is a carcinogen, requires strong Lewis acids.[4],[6]
Duff Reaction (HMTA)Hexamethylenetetramine (HMTA), TFA or Acetic AcidOrtho to hydroxyl groupsModerate to GoodSuitable for electron-rich aromatics like phenols and indoles.[7]Can result in complex mixtures, requires acidic conditions.[8],[9]
Iodine-Catalyzed (HMTA/Air)HMTA, I₂ (catalyst), Activated Carbon, AirC3Moderate to ExcellentGreener alternative, avoids harsh reagents, scalable.[10]Primarily demonstrated for C3 formylation of N-H indoles.[10]
Iron-Catalyzed (FeCl₃/Formaldehyde)FeCl₃ (catalyst), Formaldehyde, aq. NH₃, Air, 130°CC3Up to 93%Environmentally benign, uses inexpensive catalyst and reagents.[11]High temperature required, primarily for C3 formylation.[11]

Detailed Experimental Protocols

Vilsmeier-Haack Formylation of Indole

This protocol describes the general procedure for the formylation of an indole, which can be adapted for indole acetic acid esters.[3]

Materials:

  • Indole derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution or 1M NaOH solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF. Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent (a chloroiminium salt) will form in situ.[3][12]

  • Reaction: Dissolve the indole derivative in anhydrous DMF and add it to the solution of the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice and quench by slowly adding a 1M NaOH solution until the mixture is alkaline.

  • Stir the mixture for an additional hour. The product may precipitate.

  • Collect the precipitate by filtration and wash with water. Alternatively, extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rieche Formylation using Dichloromethyl Methyl Ether (DCME) and TiCl₄

This method is particularly effective for the ortho-formylation of electron-rich aromatic rings and can be adapted from protocols developed for phenols.[4][6]

Materials:

  • Indole acetic acid ester

  • Dry Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (DCME)

  • Saturated ammonium chloride (NH₄Cl) solution

  • 0.1 N HCl solution and brine

  • Ice bath

Procedure:

  • Dissolve the indole acetic acid ester in dry DCM in a flask under an argon atmosphere and cool to 0 °C in an ice bath.

  • Add TiCl₄ (2.2 eq.) dropwise to the solution. Stir the mixture for 1 hour at 0 °C.

  • Add DCME (1.1 eq.) dropwise and allow the reaction to proceed for an additional 45-60 minutes at 0 °C.

  • Quench the reaction by adding a saturated solution of NH₄Cl. Allow the mixture to stir for 2 hours.

  • Separate the organic layer and wash it sequentially with 0.1 N HCl solution (3 times) and brine (3 times).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting aldehyde by column chromatography.

Visualizing Reaction Pathways and Workflows

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.[12][13]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution reagent reagent intermediate intermediate electrophile electrophile substrate substrate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Indole Acetic Acid Ester Indole->Iminium_Intermediate Attack by Indole Ring Aldehyde Formylated Product Iminium_Intermediate->Aldehyde H2O H₂O Work-up H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole derivative.

General Experimental Workflow for Formylation

The following diagram illustrates a typical workflow for a formylation reaction, from setting up the reaction to isolating the final product.

Formylation_Workflow A 1. Reagent Preparation (e.g., Vilsmeier Reagent formation) B 2. Addition of Substrate (Indole Acetic Acid Ester) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Reaction Quench (e.g., Ice water, base) C->D E 5. Extraction (with organic solvent) D->E F 6. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporator) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for a formylation reaction.

Decision Guide for Selecting a Formylation Reagent

This flowchart provides a logical path to help researchers select an appropriate formylating agent based on key experimental considerations.

Decision_Tree question question answer answer start Start: Select Formylation Method q1 Are 'green' or milder conditions a priority? start->q1 q2 Is the substrate sensitive to strong acids? q1->q2 No a1 Consider Iodine-Catalyzed (HMTA) or Iron-Catalyzed Methods q1->a1 Yes q3 Is high ortho- selectivity required (e.g., for phenol moiety)? q2->q3 No a3 Consider Duff Reaction (HMTA) q2->a3 Yes a2 Consider Vilsmeier-Haack (Classic, high yield) q3->a2 No a4 Use Rieche Formylation (DCME/TiCl₄) q3->a4 Yes

Caption: A decision-making guide for choosing a formylation reagent.

References

Safety Operating Guide

Safe Disposal of (3-Formyl-indol-1-yl)-acetic acid methyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (3-Formyl-indol-1-yl)-acetic acid methyl ester (CAS No. 351015-73-1). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, meticulous handling and disposal are paramount. This compound is a non-halogenated organic solid.

I. Immediate Safety Protocols

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE) and Handling Precautions:

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against eye irritation from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust particles which may cause respiratory irritation.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Solids."

    • Do not mix this waste with halogenated organic waste, aqueous waste, or other incompatible chemicals.

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant).

  • Waste Collection:

    • For small quantities of residual material (e.g., on weighing paper or spatulas), carefully wipe with a dry cloth or paper towel and place it in the designated waste container.

    • For larger quantities of the solid, carefully transfer it into the designated waste container, minimizing the generation of dust.

    • Empty containers of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is also considered hazardous waste and must be collected in a designated "Non-Halogenated Organic Solvent Waste" container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Follow your institution's specific procedures for hazardous waste pickup.

III. Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Control and Contain: Prevent the spread of the solid material. Avoid generating dust.

  • Clean-up:

    • For small spills, gently sweep the solid material into a designated container for disposal.

    • Use a damp cloth or paper towel to wipe the area clean. The cleaning materials are also considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Thoroughly wash the affected area with soap and water.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.

Figure 1: Disposal workflow for this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE spill->ppe contain Contain Spill (Avoid Dust) ppe->contain cleanup Clean up with appropriate materials contain->cleanup dispose_waste Dispose of cleanup materials as hazardous waste cleanup->dispose_waste decontaminate Decontaminate Area dispose_waste->decontaminate report Report Incident (per institutional policy) decontaminate->report

Figure 2: Spill response procedure for this compound.

Personal protective equipment for handling (3-Formyl-indol-1-yl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for (3-Formyl-indol-1-yl)-acetic acid methyl ester, a compound requiring careful laboratory management. The following protocols are based on available hazard information and general best practices for handling indole derivatives and acetic acid esters. A thorough risk assessment should be performed by all personnel before commencing work.

Hazard Profile and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are outlined by the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][5][6] Always inspect gloves for tears or degradation before use.[1]
Body Protection Laboratory CoatA full-length, buttoned laboratory coat is mandatory to protect skin and clothing.[1][2]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6][7]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to prevent injury from spills or dropped objects.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

Operational StepDetailed Procedure
Engineering Controls All work must be conducted in a well-ventilated laboratory with a certified chemical fume hood.[1][6][7] An eyewash station and safety shower must be readily accessible.
Weighing Weigh the solid compound within the fume hood on a disposable weigh boat to contain any airborne particles.
Solution Preparation When preparing solutions, slowly add the solid ester to the solvent to minimize the risk of splashing.
Storage Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.[5][8][9] Keep away from strong oxidizing agents and other incompatible materials.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to protect both laboratory personnel and the environment.

Waste CategoryDisposal Protocol
Solid Chemical Waste Collect unused or expired compound in a designated, sealed hazardous waste container.
Liquid Chemical Waste Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container.
Contaminated Materials Dispose of all items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, in a designated solid hazardous waste container.
Spill Cleanup For small spills, use an appropriate absorbent material, collect the waste in a sealed bag, and dispose of it as hazardous waste.[5] In the event of a large spill, evacuate the area and contact the appropriate emergency response team.

Logical Workflow for Safe Handling

The following diagram illustrates the necessary steps for safely handling this compound from preparation to disposal.

safe_handling_workflow cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Cleanup and Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Assemble All Necessary Materials B->C D Weigh Compound in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Segregate and Label Hazardous Waste F->G H Decontaminate Work Surfaces G->H I Properly Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.